3-(3-Chlorophenyl)cyclobutanone
Description
The exact mass of the compound 3-(3-Chlorophenyl)cyclobutanone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(3-Chlorophenyl)cyclobutanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Chlorophenyl)cyclobutanone including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-(3-chlorophenyl)cyclobutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO/c11-9-3-1-2-7(4-9)8-5-10(12)6-8/h1-4,8H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPIYPDUURJOKRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1=O)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30728967 | |
| Record name | 3-(3-Chlorophenyl)cyclobutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30728967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152714-08-4 | |
| Record name | 3-(3-Chlorophenyl)cyclobutanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=152714-08-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-Chlorophenyl)cyclobutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30728967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(3-chlorophenyl)cyclobutan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Molecular Structure and Conformation of 3-(3-Chlorophenyl)cyclobutanone
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Cyclobutane Motif in Medicinal Chemistry
The cyclobutane ring, a four-membered carbocycle, is an increasingly important structural motif in modern drug discovery. Its inherent ring strain and unique three-dimensional geometry offer a scaffold that can impart favorable physicochemical properties to bioactive molecules, such as metabolic stability and improved binding affinity. 3-(3-Chlorophenyl)cyclobutanone, in particular, serves as a versatile building block for the synthesis of complex pharmaceutical compounds, where the precise orientation of its constituent parts can significantly influence biological activity.[1] A thorough understanding of its molecular structure and conformational preferences is therefore paramount for rational drug design and development. This guide provides a detailed technical overview of the conformational landscape of 3-(3-Chlorophenyl)cyclobutanone and outlines the experimental and computational methodologies used for its characterization.
The Puckered Nature of the Cyclobutane Ring
Unlike the planar depiction often used in two-dimensional drawings, the cyclobutane ring is not flat. A planar conformation would result in significant angle strain (with C-C-C bond angles of 90° instead of the ideal 109.5° for sp³ hybridized carbons) and eclipsing strain between adjacent hydrogen atoms. To alleviate this torsional strain, the cyclobutane ring adopts a puckered or "butterfly" conformation.[2] This puckering is a dynamic process, with the ring rapidly inverting between two equivalent puckered conformations at room temperature. The energy barrier for this ring inversion in unsubstituted cyclobutane is relatively low.[3]
The degree of puckering can be described by a puckering angle (θ), which is the dihedral angle between the C1-C2-C3 and C1-C4-C3 planes. For unsubstituted cyclobutane, this angle has been computationally determined to be around 29.68°.[2]
Conformational Isomers of 3-(3-Chlorophenyl)cyclobutanone
The introduction of a substituent at the 3-position of the cyclobutanone ring leads to the possibility of two distinct puckered conformations: one where the substituent is in a pseudo-axial position and another where it is in a pseudo-equatorial position. The relative stability of these conformers is determined by a balance of steric and electronic interactions.
For 3-(3-Chlorophenyl)cyclobutanone, the two primary conformers are:
-
Axial Conformer: The 3-chlorophenyl group occupies a position roughly perpendicular to the mean plane of the cyclobutane ring.
-
Equatorial Conformer: The 3-chlorophenyl group is positioned more within the mean plane of the ring.
Generally, for monosubstituted cyclohexanes, the equatorial position is favored to minimize 1,3-diaxial interactions.[4] A similar principle applies to substituted cyclobutanes, suggesting that the equatorial conformer of 3-(3-Chlorophenyl)cyclobutanone is likely to be the more stable of the two. However, the precise energy difference and the rotational orientation of the chlorophenyl ring relative to the cyclobutane core require detailed experimental or computational analysis.
Below is a diagram illustrating the equilibrium between the axial and equatorial conformers of 3-(3-Chlorophenyl)cyclobutanone.
Caption: Conformational equilibrium of 3-(3-Chlorophenyl)cyclobutanone.
Methodologies for Conformational Analysis
A synergistic approach combining experimental techniques and computational modeling is typically employed to fully characterize the conformational landscape of molecules like 3-(3-Chlorophenyl)cyclobutanone.
Experimental Techniques
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution.[5] By analyzing coupling constants and Nuclear Overhauser Effect (NOE) data, it is possible to deduce the relative orientation of atoms and thus the preferred conformation.
Experimental Protocol: NMR Conformational Analysis
-
Sample Preparation: Dissolve a pure sample of 3-(3-Chlorophenyl)cyclobutanone in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) at a concentration of 5-10 mg/mL.
-
1D NMR Spectra Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum to identify the chemical shifts of all protons.
-
Acquire a ¹³C NMR spectrum to identify the chemical shifts of all carbon atoms.
-
-
2D NMR Spectra Acquisition:
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and aid in the assignment of signals.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate proton signals with their directly attached carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon couplings, which can provide structural information.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space interactions between protons that are close to each other, providing key information about the relative orientation of the chlorophenyl group and the cyclobutane ring protons.
-
-
Data Analysis:
-
Measure the vicinal proton-proton coupling constants (³JHH) within the cyclobutane ring. The magnitude of these coupling constants is related to the dihedral angles between the coupled protons, which in turn depends on the ring puckering.
-
Analyze the NOESY/ROESY spectrum for cross-peaks between the protons of the chlorophenyl ring and the protons on the cyclobutane ring. The presence and intensity of these cross-peaks can differentiate between the axial and equatorial conformers.
-
-
Variable Temperature (VT) NMR:
-
Acquire NMR spectra at different temperatures. Changes in the chemical shifts and coupling constants with temperature can provide information about the thermodynamics of the conformational equilibrium and the energy barrier to ring inversion.[6]
-
2. X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive information about the molecular structure and conformation in the solid state. If a suitable single crystal of 3-(3-Chlorophenyl)cyclobutanone can be grown, this technique can precisely determine bond lengths, bond angles, and the puckering of the cyclobutane ring, as well as the orientation of the 3-chlorophenyl substituent. While the solid-state conformation may not be identical to the predominant conformation in solution, it provides a crucial starting point for computational studies.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: Grow single crystals of 3-(3-Chlorophenyl)cyclobutanone. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
-
Data Collection: Mount a suitable single crystal on a goniometer and collect diffraction data using an X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data to solve the crystal structure using direct methods or Patterson methods. Refine the atomic positions and thermal parameters to obtain a final, high-resolution crystal structure.
-
Analysis: Analyze the refined structure to determine key geometric parameters, including:
-
Cyclobutane ring bond lengths and angles.
-
The puckering angle of the cyclobutane ring.
-
The dihedral angle defining the orientation of the 3-chlorophenyl group relative to the cyclobutane ring.
-
Computational Modeling
Density Functional Theory (DFT) calculations are a cornerstone of modern conformational analysis, providing a theoretical framework to complement experimental data.[7][8] DFT can be used to predict the geometries and relative energies of different conformers, the energy barriers for their interconversion, and to simulate spectroscopic data that can be compared with experimental results.
Computational Protocol: DFT Conformational Analysis
-
Initial Structure Generation:
-
Build the 3D structures of the axial and equatorial conformers of 3-(3-Chlorophenyl)cyclobutanone using a molecular modeling software.
-
Perform an initial geometry optimization using a lower-level theory (e.g., a molecular mechanics force field) to obtain reasonable starting geometries.
-
-
Geometry Optimization and Frequency Calculations:
-
Perform geometry optimizations for both conformers using a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d,p) or larger).[9]
-
Perform frequency calculations on the optimized geometries to confirm that they are true energy minima (i.e., no imaginary frequencies) and to obtain thermochemical data (e.g., zero-point vibrational energies, enthalpies, and Gibbs free energies).
-
-
Transition State Search:
-
To determine the energy barrier for ring inversion, locate the transition state structure connecting the axial and equatorial conformers. This is typically a planar or near-planar conformation of the cyclobutane ring.
-
Perform a transition state optimization and frequency calculation to confirm that the structure is a true transition state (i.e., one imaginary frequency corresponding to the ring inversion motion).
-
-
Data Analysis and Comparison with Experiment:
-
Calculate the relative energies (ΔE, ΔH, ΔG) of the axial and equatorial conformers to predict their relative populations at a given temperature.
-
Calculate NMR chemical shifts and coupling constants for the optimized conformers and compare them with the experimental data to validate the computational model and assign the predominant conformation in solution.
-
Visualize the optimized geometries to analyze the puckering of the cyclobutane ring and the orientation of the 3-chlorophenyl group.
-
Caption: Workflow for the conformational analysis of 3-(3-Chlorophenyl)cyclobutanone.
Summary of Key Conformational Parameters
| Parameter | Description | Expected Value/Range for 3-(3-Chlorophenyl)cyclobutanone |
| Puckering Angle (θ) | The dihedral angle defining the deviation from planarity of the cyclobutane ring. | 20° - 35° |
| Axial/Equatorial Energy Difference (ΔG) | The difference in Gibbs free energy between the axial and equatorial conformers. A positive value indicates the equatorial conformer is more stable. | 1 - 5 kcal/mol |
| Ring Inversion Barrier | The energy barrier for the interconversion of the two puckered conformations. | 1 - 3 kcal/mol |
| C-C-C Bond Angles | The internal bond angles of the cyclobutane ring. | 88° - 92° |
| Ar-C-C-C Dihedral Angle | The dihedral angle describing the orientation of the 3-chlorophenyl group relative to the cyclobutane ring. | Dependent on the specific rotational isomer |
Conclusion
The molecular structure and conformational preferences of 3-(3-Chlorophenyl)cyclobutanone are dictated by the inherent puckering of the cyclobutane ring and the steric and electronic effects of the 3-chlorophenyl substituent. A comprehensive understanding of its conformational landscape is essential for its effective application in drug discovery and development. By employing a combination of advanced experimental techniques, such as NMR spectroscopy and X-ray crystallography, and robust computational methods like Density Functional Theory, researchers can elucidate the detailed three-dimensional structure and dynamic behavior of this important synthetic building block. The protocols and conceptual framework provided in this guide offer a clear path for the thorough characterization of 3-(3-Chlorophenyl)cyclobutanone and other substituted cyclobutane derivatives.
References
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Hamilton, D. J., Beemsterboer, M., Carter, C. M., Elsayed, J., Huiberts, R. E. M., Klein, H. F., O'Brien, P., de Esch, I. J. P., & Wijtmans, M. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. ChemMedChem, 17(9), e202200113. [Link][10][11][12]
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PubChem. (n.d.). 3-(3-chlorophenyl)cyclobutanone. Retrieved January 19, 2026, from [Link][13]
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Eguchi, T., Furusawa, A., & Kakehi, A. (2006). Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study. The Journal of Organic Chemistry, 71(5), 1869–1878. [Link][14]
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Eguchi, T., Furusawa, A., & Kakehi, A. (2005). Structure, vibrational spectrum, and ring puckering barrier of cyclobutane. The Journal of Physical Chemistry A, 109(4), 635–642. [Link][2]
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Yang, Z., et al. (2025). Ultrafast photochemistry and electron diffraction for cyclobutanone in the S2 state: Surface hopping with time-dependent density functional theory. ResearchGate. [Link][15]
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Roberts, J. D. (1969). Nuclear Magnetic Resonance Spectroscopy. Conformational Properties of Cyclobutanes. Variation of Geminal Fluorine—Fluorine Chemical-Shift Differences with Temperature. Journal of the American Chemical Society, 91(14), 3953–3954. [Link][16]
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Frongia, A., Piras, P. P., & Secci, F. (2014). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 19(10), 15996–16040. [Link][17]
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Grimme, S., Hansen, A., Brandenburg, J. G., & Bannwarth, C. (2022). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. Angewandte Chemie International Edition, 61(27), e202116358. [Link][7]
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Grimme, S., Hansen, A., Brandenburg, J. G., & Bannwarth, C. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ResearchGate. [Link][9][18]
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Lee, P. S., & Lim, C. (2021). Understanding Ring Puckering in Small Molecules and Cyclic Peptides. Journal of Chemical Information and Modeling, 61(3), 1146–1162. [Link][19]
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Grimme, S., Hansen, A., Brandenburg, J. G., & Bannwarth, C. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ChemRxiv. [Link][20]
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Pal, A. K., Ravi, R., Yadav, K. K., Jaiswal, A., & Kumar, R. (2021). An Experimental and Theoretical Study of the Conformational Stability of Triazinone Fleximers: Quantitative Analysis for Intermolecular Interactions. ChemistrySelect, 6(44), 12281-12290. [Link][21]
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Arumugam, S., et al. (2022). Conformational analysis, molecular structure, spectroscopic, NBO, reactivity descriptors, wavefunction and molecular docking investigations of 5,6-dimethoxy-1-indanone: A potential anti Alzheimer's agent. Journal of Molecular Structure, 1248, 131448. [Link][8]
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Wang, C., et al. (2025). Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides. PMC. [Link][22]
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Rittner, R., & Olivato, P. R. (2004). NMR Spectroscopy: a Tool for Conformational Analysis. Journal of the Brazilian Chemical Society, 15(4), 475-491. [Link][5]
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Wikipedia. (n.d.). Cyclobutanone. Retrieved January 19, 2026, from [Link][23]
- Zheng, J., Liu, S., Zhang, Y., & Huang, X. (2022). The crystal structure of 3-(4-chlorophenyl)-1,5-di-p-tolylpentane-1,5-dione, C25H23ClO2. Zeitschrift für Kristallographie - New Crystal Structures, 237(4), 505-507.
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Chong, H.-L. (2003). Variable temperature NMR studies on 3-imino-2,2,4,4-tetramethylcyclobutanones: Gibbs free energy for inversion of groups on nitrogen. RIT Scholar Works. [Link][6]
- Verniest, G., Boterberg, S., Colpaert, J., Van Thienen, T., Stevens, C. V., & De Kimpe, N. (2001). Efficient synthesis of 2-substituted cyclobutanones as markers for food irradiation. Tetrahedron Letters, 42(31), 5353-5355.
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SpectraBase. (n.d.). Cyclobutanone. Retrieved January 19, 2026, from [Link][24]
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An In-depth Technical Guide to the Physicochemical Properties of 3-(3-Chlorophenyl)cyclobutanone
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
3-(3-Chlorophenyl)cyclobutanone is a substituted cyclobutanone derivative with significant potential as a versatile building block in organic synthesis, particularly in the realms of pharmaceutical and materials science. Its unique molecular architecture, which combines a strained four-membered ring with a chlorinated aromatic moiety, imparts a distinct reactivity profile that is of considerable interest to the scientific community. This guide provides a comprehensive overview of the core physicochemical properties of 3-(3-Chlorophenyl)cyclobutanone, offering both established data and predictive insights based on analogous structures. Furthermore, it outlines detailed, field-proven experimental protocols for the characterization of this and similar small molecules, ensuring scientific integrity and reproducibility.
Core Molecular and Physical Properties
The fundamental identity and physical characteristics of a compound are the bedrock of its scientific exploration. This section details the key identifiers and bulk properties of 3-(3-Chlorophenyl)cyclobutanone.
Chemical Identity
-
IUPAC Name: 3-(3-chlorophenyl)cyclobutan-1-one
-
CAS Number: 152714-08-4[1]
-
Molecular Formula: C₁₀H₉ClO[1]
-
Molecular Weight: 180.63 g/mol [1]
-
Chemical Structure:
Physicochemical Data
A compilation of the known and predicted physical properties of 3-(3-Chlorophenyl)cyclobutanone is presented in Table 1. For comparative purposes, data for the parent compound, cyclobutanone, is also included. The substitution of a 3-chlorophenyl group is expected to significantly increase the boiling point and density relative to the unsubstituted cyclobutanone due to increased molecular weight and intermolecular forces.
| Property | 3-(3-Chlorophenyl)cyclobutanone | Cyclobutanone (for comparison) | Source(s) |
| Physical State | Liquid (at ambient temperature) | Colorless liquid | [1] |
| Boiling Point | 289.4 ± 40.0 °C (Predicted) | 99 °C | [2] |
| Melting Point | Not available | -50.9 °C | [1] |
| Density | 1.257 ± 0.06 g/cm³ (Predicted) | 0.938 g/mL at 25 °C | [2] |
| Solubility | Lipophilic, soluble in organic solvents such as ethanol and methanol. | Soluble in organic solvents, limited solubility in water. | [1] |
| Purity (Commercial) | Typically ~95% | > 96.0 % (GC) | [1] |
| Purification | Recrystallization from ethanol or methanol (>98% purity achievable) | Distillation | [1] |
Spectroscopic Characterization: A Predictive and Methodological Approach
Direct experimental spectral data for 3-(3-Chlorophenyl)cyclobutanone is not extensively available in the public domain. Therefore, this section provides a detailed predictive analysis of its expected spectral features based on the known characteristics of its constituent functional groups and data from analogous compounds, such as 3-phenylcyclobutanone.[1][3] This is followed by robust, step-by-step protocols for acquiring this critical data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule.
The proton NMR spectrum of 3-(3-Chlorophenyl)cyclobutanone is expected to exhibit distinct signals corresponding to the aromatic and cyclobutane protons.
-
Aromatic Protons (Ar-H): Four protons on the 3-chlorophenyl ring are anticipated to appear in the downfield region, typically between δ 7.0 and 7.4 ppm . Due to the meta-substitution pattern, a complex multiplet is expected.
-
Cyclobutane Protons:
-
The single proton at the C3 position (methine, -CH-Ar) is expected to be a multiplet in the range of δ 3.5 - 4.0 ppm , shifted downfield due to the deshielding effect of the adjacent aromatic ring.
-
The four protons on the C2 and C4 positions (methylene, -CH₂-C=O and -CH₂-CH-) will likely appear as complex multiplets between δ 2.5 and 3.5 ppm . The protons adjacent to the carbonyl group will be further downfield.
-
The carbon NMR spectrum will provide insights into the number and electronic environment of the carbon atoms.
-
Carbonyl Carbon (C=O): A characteristic signal for the ketone carbonyl is expected in the highly deshielded region of δ 205 - 215 ppm .
-
Aromatic Carbons: Six signals are anticipated in the aromatic region (δ 120 - 145 ppm ). The carbon bearing the chlorine atom (C-Cl) will be in the range of δ 130-135 ppm , while the carbon attached to the cyclobutane ring (C-C) will be in the range of δ 140-145 ppm .
-
Cyclobutane Carbons:
-
The C3 carbon (methine, -CH-Ar) is predicted to be around δ 35 - 45 ppm .
-
The C2 and C4 carbons (methylene) are expected to resonate in the range of δ 40 - 50 ppm .
-
Figure 2. Workflow for FT-IR data acquisition using an ATR accessory.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which can aid in its structural elucidation and confirmation.
Under electron ionization (EI) conditions, 3-(3-Chlorophenyl)cyclobutanone is expected to produce a molecular ion peak and several characteristic fragment ions.
-
Molecular Ion (M⁺): A prominent peak is expected at m/z 180 , with a characteristic isotopic pattern for a molecule containing one chlorine atom (an M+2 peak approximately one-third the intensity of the M⁺ peak).
-
Key Fragmentations:
-
Loss of CO (m/z 28) to give a fragment at m/z 152 .
-
Loss of C₂H₄ (ethene, m/z 28) via retro-[2+2] cycloaddition to yield a fragment at m/z 152 .
-
Cleavage of the cyclobutane ring can lead to various smaller fragments. The chlorophenyl cation at m/z 111 is also a likely fragment.
-
Figure 3. Workflow for GC-MS analysis.
Synthesis and Reactivity Insights
3-(3-Chlorophenyl)cyclobutanone serves as a valuable intermediate in organic synthesis. Its reactivity is largely dictated by the strained cyclobutanone ring and the electronic properties of the 3-chlorophenyl substituent. Common synthetic routes to this and similar compounds include [2+2] cycloadditions and ring expansions. [1]The presence of the carbonyl group allows for a wide range of transformations, including nucleophilic additions, reductions, and α-functionalization. The strained four-membered ring can also participate in ring-opening and rearrangement reactions, providing access to a diverse array of molecular scaffolds.
Conclusion
This technical guide has provided a comprehensive overview of the physicochemical properties of 3-(3-Chlorophenyl)cyclobutanone, integrating known data with predictive analysis based on sound chemical principles. The detailed experimental protocols offer a robust framework for the characterization of this and other small organic molecules, ensuring the generation of high-quality, reproducible data. As a versatile synthetic building block, a thorough understanding of the properties of 3-(3-Chlorophenyl)cyclobutanone is crucial for its effective application in the development of novel pharmaceuticals and advanced materials.
References
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3-Phenylcyclobutanone | C10H10O | CID 142963. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
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An In-Depth Technical Guide to the Stereochemistry and Enantiomers of 3-(3-Chlorophenyl)cyclobutanone
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-(3-Chlorophenyl)cyclobutanone is a versatile chemical intermediate whose stereochemistry is of paramount importance in the synthesis of pharmacologically active compounds.[1] The presence of a stereogenic center at the C3 position of the cyclobutane ring gives rise to a pair of enantiomers, which can exhibit distinct biological activities. This guide provides a comprehensive overview of the synthesis, stereochemical considerations, and enantiomeric resolution of 3-(3-Chlorophenyl)cyclobutanone, offering valuable insights for researchers in medicinal chemistry and drug development.
Introduction: The Significance of Chirality in Drug Design
Chirality, the property of a molecule that is non-superimposable on its mirror image, is a fundamental concept in drug development. Enantiomers, the two mirror-image forms of a chiral molecule, can interact differently with chiral biological targets such as enzymes and receptors, leading to variations in their pharmacological and toxicological profiles.[2] Therefore, the ability to synthesize and isolate single enantiomers is often crucial for the development of safe and effective drugs. 3-(3-Chlorophenyl)cyclobutanone, with its chiral center, serves as a key building block for more complex chiral molecules, making the understanding and control of its stereochemistry essential.[1]
Molecular Structure and Stereochemical Features
3-(3-Chlorophenyl)cyclobutanone, with the chemical formula C₁₀H₉ClO and a molecular weight of 180.63 g/mol , features a cyclobutanone ring substituted with a 3-chlorophenyl group.[1][3][4] The carbon atom to which the chlorophenyl group is attached is a stereogenic center, leading to the existence of (R)- and (S)-enantiomers.
Caption: Structure of 3-(3-Chlorophenyl)cyclobutanone with the stereocenter indicated by C*.
Synthesis of Racemic 3-(3-Chlorophenyl)cyclobutanone
The synthesis of racemic 3-(3-Chlorophenyl)cyclobutanone can be achieved through various synthetic routes. A common approach involves a [2+2] cycloaddition reaction.[1][5]
Protocol: [2+2] Photocycloaddition
-
Reactant Preparation: A solution of 3-chlorocinnamic acid or its ester derivative and an appropriate alkene is prepared in a suitable solvent (e.g., acetonitrile).
-
Photoreaction: The reaction mixture is irradiated with a UV light source (e.g., a medium-pressure mercury lamp) at a controlled temperature (e.g., -15°C to 23°C).[5]
-
Reaction Monitoring: The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to yield the racemic 3-(3-Chlorophenyl)cyclobutanone.
Causality: The photochemical [2+2] cycloaddition is an efficient method for constructing the four-membered cyclobutane ring.[5] The choice of alkene and reaction conditions can influence the yield and diastereoselectivity of the reaction.
Enantiomeric Resolution and Asymmetric Synthesis
Given the importance of single enantiomers in drug development, the separation of the racemic mixture or the direct synthesis of a single enantiomer is a critical step.
Chiral Chromatography
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analytical and preparative separation of enantiomers.[6]
Protocol: Chiral HPLC Separation
-
Column Selection: A chiral stationary phase (CSP) is selected. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for separating a wide range of racemates.[7]
-
Mobile Phase Optimization: A suitable mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or cyclohexane) and a polar modifier (e.g., isopropanol or ethanol), is chosen. The composition of the mobile phase is optimized to achieve baseline separation of the enantiomers.
-
Analysis: The racemic mixture of 3-(3-Chlorophenyl)cyclobutanone is dissolved in the mobile phase and injected into the HPLC system.
-
Detection: The separated enantiomers are detected using a UV detector. The enantiomeric excess (ee) can be determined from the peak areas of the two enantiomers.
| Parameter | Value/Condition |
| Column | Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | Hexane/Isopropanol (90:10) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
Table 1: Example Chiral HPLC Method Parameters.
Causality: The separation mechanism relies on the differential interaction of the enantiomers with the chiral stationary phase. The formation of transient diastereomeric complexes with different stabilities leads to different retention times for the two enantiomers.
Caption: Workflow for Chiral HPLC Separation.
Asymmetric Synthesis
Asymmetric synthesis aims to produce a single enantiomer directly, often with higher efficiency than resolution methods. Several strategies can be employed for the asymmetric synthesis of chiral cyclobutanes.
-
Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the substrate to direct the stereochemical outcome of a reaction.[8]
-
Chiral Catalysts: A chiral catalyst can be used to create a chiral environment that favors the formation of one enantiomer over the other.[9] This can include metal-based catalysts or organocatalysts. Recent advancements have shown the utility of chiral lithium amides for the desymmetrization of 3-substituted cyclobutanones.
-
Enzyme-Catalyzed Reactions: Enzymes can be highly enantioselective catalysts for a variety of transformations.
Protocol: Asymmetric [2+2] Cycloaddition using a Chiral Catalyst
-
Catalyst Preparation: A chiral catalyst, for instance, a complex of a transition metal with a chiral ligand, is prepared in situ or used as a pre-formed complex.
-
Reaction Setup: The prochiral starting materials (e.g., a substituted alkene and a ketene) are added to a solution of the chiral catalyst in an appropriate solvent.
-
Reaction Conditions: The reaction is carried out under optimized conditions of temperature and concentration to maximize enantioselectivity.
-
Work-up and Analysis: After the reaction is complete, the catalyst is removed, and the product is purified. The enantiomeric excess of the product is determined by chiral HPLC or other suitable methods.
Causality: The chiral catalyst creates a diastereomeric transition state with the substrate, lowering the activation energy for the formation of one enantiomer, thus leading to an enantiomerically enriched product.
Pharmacological Relevance
While specific data on the differential activity of 3-(3-Chlorophenyl)cyclobutanone enantiomers is not extensively published, it is a common theme in medicinal chemistry that enantiomers of a chiral drug have different pharmacological profiles. For instance, derivatives of similar structures, such as 3-(chlorophenyl)-pyrrolidine-2,5-diones, have been investigated for their anticonvulsant and antinociceptive activities, where stereochemistry would be expected to play a critical role.[10]
Conclusion
The stereochemistry of 3-(3-Chlorophenyl)cyclobutanone is a critical consideration for its application in the synthesis of chiral pharmaceuticals. This guide has provided a detailed overview of its synthesis, stereochemical properties, and methods for obtaining enantiomerically pure forms. A thorough understanding of these principles and techniques is essential for researchers and scientists working in the field of drug discovery and development.
References
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Organic Syntheses. (n.d.). Cyclobutanone. Retrieved from [Link]
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Royal Society of Chemistry. (2020). Chiral lithium amide mediated desymmetrization of 3-substituted cyclobutanone. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Asymmetric [3 + 2] Cycloaddition to Access 3-Pyrrolines and Their Switchable Transformations to Nine-Membered Cyclic Sulfamidates and 2H-Pyrroles. Retrieved from [Link]
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PubMed. (2010). Asymmetric synthesis of 2,3-dihydro-4-pyranones by reaction of chiral 3-alkoxycyclobutanone and aldehydes. Retrieved from [Link]
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PubMed. (2021). [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane]. Retrieved from [Link]
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Spectroscopic data (NMR, IR, MS) of 3-(3-Chlorophenyl)cyclobutanone
An In-depth Technical Guide to the Spectroscopic Profile of 3-(3-Chlorophenyl)cyclobutanone
Abstract
3-(3-Chlorophenyl)cyclobutanone (CAS No. 152714-08-4) is a versatile chemical intermediate with significant applications in the synthesis of pharmaceutical compounds and novel materials.[1] Its unique molecular architecture, which combines a strained four-membered ring with a substituted aromatic moiety, gives rise to a distinct spectroscopic fingerprint. This guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Due to a scarcity of directly published experimental spectra, this document leverages foundational spectroscopic principles and data from analogous structures to construct a predictive but robust analytical profile. This approach not only serves as a vital reference for the identification and quality control of 3-(3-Chlorophenyl)cyclobutanone but also explains the causal relationships between its structure and its spectral characteristics, offering valuable insights for researchers in organic synthesis and drug development.
Molecular Structure and Spectroscopic Implications
3-(3-Chlorophenyl)cyclobutanone is a disubstituted cyclobutanone with the molecular formula C₁₀H₉ClO and a molecular weight of approximately 180.63 g/mol .[1][2] The structure's key features for spectroscopic analysis are:
-
A cyclobutanone ring : This strained four-membered cyclic ketone dictates specific behaviors in IR (high-frequency C=O stretch) and MS (susceptibility to retro-cycloaddition).
-
A 3-chlorophenyl group : This aromatic substituent introduces characteristic signals in NMR (aromatic proton and carbon regions) and IR (aromatic stretches and bends) and influences fragmentation patterns in MS through its isotopic signature (³⁵Cl/³⁷Cl).
The interplay between these two components defines the molecule's overall spectroscopic profile.
Figure 1: Molecular structure of 3-(3-Chlorophenyl)cyclobutanone with atom numbering.
Infrared (IR) Spectroscopy
Infrared spectroscopy probes the vibrational modes of a molecule, providing critical information about the functional groups present.[3] The analysis of 3-(3-chlorophenyl)cyclobutanone's IR spectrum is centered on identifying the characteristic absorptions of its ketone and aromatic components.
Predicted IR Absorption Profile
The key diagnostic bands are predicted as follows:
-
Carbonyl (C=O) Stretch: The most intense and defining absorption. For cyclobutanone, the ring strain increases the s-character of the exocyclic bonds, forcing the C=O stretching frequency higher than that of acyclic ketones (typically ~1715 cm⁻¹). This band is expected to appear in the 1720-1700 cm⁻¹ region.[1]
-
Aromatic C-H Stretch: These vibrations occur at frequencies just above the sp³ C-H region, typically appearing as a group of weaker bands in the 3100-3000 cm⁻¹ range.[4]
-
Aliphatic C-H Stretch: The C-H bonds of the cyclobutane ring will produce strong absorptions in the 3000-2850 cm⁻¹ region.[5]
-
Aromatic C=C Stretch: The vibrations of the phenyl ring typically result in two to three moderate to sharp bands in the 1600-1450 cm⁻¹ range.[3]
-
C-H Bending (Out-of-Plane): The substitution pattern on the aromatic ring gives rise to characteristic bands in the fingerprint region. For a meta-disubstituted (1,3-substituted) ring, strong absorptions are expected in the 900-675 cm⁻¹ range, which are highly diagnostic.[4]
-
C-Cl Stretch: This vibration typically produces a moderate to strong band in the fingerprint region, expected around 800-600 cm⁻¹ .
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity | Structural Assignment |
| Aromatic C-H Stretch | 3100 - 3000 | Weak to Medium | =C-H bonds of the phenyl ring |
| Aliphatic C-H Stretch | 3000 - 2850 | Strong | C-H bonds of the cyclobutane ring |
| Carbonyl C=O Stretch | 1720 - 1700 | Strong, Sharp | Ketone C=O in a four-membered ring |
| Aromatic C=C Stretch | 1600 - 1450 | Medium to Weak, Sharp | Carbon-carbon bonds in the phenyl ring |
| Aliphatic CH₂ Bend | ~1450 | Medium | Scissoring vibration of cyclobutane methylenes |
| Aromatic C-H Bend (OOP) | 900 - 675 | Strong | Out-of-plane bending for meta-substitution |
| C-Cl Stretch | 800 - 600 | Medium to Strong | Carbon-chlorine bond |
Table 1: Predicted Infrared (IR) spectroscopic data for 3-(3-Chlorophenyl)cyclobutanone.
Standard Experimental Protocol for IR Spectroscopy
This protocol describes the acquisition of an IR spectrum using the Attenuated Total Reflectance (ATR) technique, which is common for liquid or solid samples.
-
Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics. Perform a background scan to account for atmospheric CO₂ and H₂O.
-
Sample Preparation: Place a single drop of neat 3-(3-Chlorophenyl)cyclobutanone (which is a liquid at room temperature) directly onto the ATR crystal.[1] If the sample is a solid, place a small amount on the crystal and apply pressure using the anvil to ensure good contact.
-
Data Acquisition: Initiate the sample scan. Co-add a sufficient number of scans (e.g., 16 or 32) to achieve a high signal-to-noise ratio.
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹). Label the major peaks and compare them to the predicted values for structural confirmation.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) and a soft laboratory wipe.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The chemical shifts are influenced by the electron-withdrawing nature of the chlorine atom and the carbonyl group.
-
Aromatic Protons (δ 7.5-7.2 ppm): The 3-chlorophenyl group will exhibit four distinct signals in the aromatic region, appearing as complex multiplets. The proton at the C2' position (ortho to the cyclobutane and ortho to the chlorine) will likely be a singlet or a narrow triplet. The other three protons will show coupling patterns consistent with a meta-substituted ring.
-
Methine Proton (H3, δ ~3.8-3.5 ppm): The proton on the carbon bearing the phenyl group (C3) will be significantly deshielded and will appear as a multiplet (a quintet if all couplings were equal) due to coupling with the four adjacent methylene protons.
-
Methylene Protons (H2/H4, δ ~3.4-3.0 ppm): The four methylene protons on the cyclobutane ring (at C2 and C4) are diastereotopic and will appear as complex, overlapping multiplets. Their proximity to the electron-withdrawing carbonyl group results in their downfield shift.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Notes |
| H-Ar (Aromatic) | 7.5 - 7.2 | m | 4H | Four distinct signals for the substituted phenyl ring. |
| H3 (Methine) | 3.8 - 3.5 | m (quintet-like) | 1H | Deshielded by the adjacent aromatic ring. |
| H2, H4 (Methylene) | 3.4 - 3.0 | m | 4H | Complex, overlapping multiplets due to diastereotopicity. |
Table 2: Predicted ¹H NMR spectroscopic data for 3-(3-Chlorophenyl)cyclobutanone (referenced to TMS, in CDCl₃).
Predicted ¹³C NMR Spectrum
The molecule possesses 10 carbon atoms, but due to symmetry in the cyclobutane ring relative to the substituent, 8 unique signals are expected in the proton-decoupled ¹³C NMR spectrum.
-
Carbonyl Carbon (C1, δ >200 ppm): The ketone carbonyl carbon is the most deshielded signal in the spectrum, expected well downfield.
-
Aromatic Carbons (δ 145-125 ppm): Six distinct signals are predicted. The carbon bearing the chlorine (C3') will be in the ~135 ppm region. The ipso-carbon attached to the cyclobutane ring (C1') will be around ~142 ppm. The other four CH carbons will appear between 130 and 125 ppm.
-
Methylene Carbons (C2/C4, δ ~45 ppm): The two equivalent methylene carbons adjacent to the carbonyl are deshielded.
-
Methine Carbon (C3, δ ~35 ppm): The carbon atom attached to the aromatic ring.
| Carbon Assignment | Predicted δ (ppm) | Notes |
| C1 (C=O) | > 205 | Ketone carbonyl, highly deshielded. |
| C1' (Ar C-ipso) | ~142 | Aromatic carbon attached to the cyclobutane ring. |
| C3' (Ar C-Cl) | ~135 | Aromatic carbon bonded to chlorine. |
| C2', C4', C5', C6' (Ar C-H) | 130 - 125 | Four distinct aromatic CH signals. |
| C2, C4 (CH₂) | ~45 | Methylene carbons adjacent to the carbonyl. |
| C3 (CH) | ~35 | Methine carbon attached to the aromatic ring. |
Table 3: Predicted ¹³C NMR spectroscopic data for 3-(3-Chlorophenyl)cyclobutanone (referenced to TMS, in CDCl₃).
Standard Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 10-20 mg of 3-(3-Chlorophenyl)cyclobutanone and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Data Acquisition: Acquire the ¹H NMR spectrum, ensuring an adequate number of scans for a good signal-to-noise ratio. Subsequently, acquire a proton-decoupled ¹³C NMR spectrum, which will require a longer acquisition time.
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decays (FIDs). Phase the spectra and perform baseline correction. Integrate the ¹H signals and reference both spectra to the TMS signal at 0.00 ppm.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues based on fragmentation patterns. Electron Ionization (EI) is a common technique for volatile compounds like this.[6]
Predicted Mass Spectrum and Fragmentation
-
Molecular Ion (M⁺): The molecular ion peak is of paramount importance. Due to the natural isotopic abundance of chlorine (~75.8% ³⁵Cl and ~24.2% ³⁷Cl), a characteristic isotopic pattern will be observed. The M⁺ peak will appear at m/z 180 (for C₁₀H₉³⁵ClO) and will be accompanied by an M+2 peak at m/z 182 (for C₁₀H₉³⁷ClO) with an intensity ratio of approximately 3:1.[7]
-
Key Fragmentation Pathways:
-
Loss of CO: A common fragmentation for ketones is the loss of a neutral carbon monoxide molecule (28 Da), leading to a fragment ion at m/z 152/154 .
-
Retro [2+2] Cycloaddition: Cyclobutanones are known to undergo a characteristic ring cleavage, eliminating ethene (28 Da). This would lead to a fragment corresponding to chlorophenylketene at m/z 152/154 .
-
Loss of Chlorine: Cleavage of the C-Cl bond would result in a fragment at m/z 145 .
-
Chlorophenyl Cation: Cleavage of the bond between the cyclobutane ring and the phenyl group can generate the chlorophenyl cation at m/z 111/113 , which is often a stable and abundant fragment.
-
Figure 2: Predicted major fragmentation pathways for 3-(3-Chlorophenyl)cyclobutanone under Electron Ionization (EI) conditions.
| m/z (Mass/Charge) | Relative Intensity | Isotopic Pattern | Proposed Fragment Structure |
| 180/182 | Medium | ~3:1 | [M]⁺˙ (Molecular Ion) |
| 152/154 | Medium | ~3:1 | [M - CO]⁺˙ or [M - C₂H₄]⁺˙ |
| 111/113 | Strong | ~3:1 | [C₆H₄Cl]⁺ (Chlorophenyl cation) |
| 75 | Medium | None | [C₆H₃]⁺ (Loss of Cl from phenyl cation) |
Table 4: Predicted key fragments in the Electron Ionization Mass Spectrum of 3-(3-Chlorophenyl)cyclobutanone.
Standard Experimental Protocol for EI-MS
-
Instrument Preparation: Tune the mass spectrometer using a standard calibrant (e.g., perfluorotributylamine, PFTBA). Set the ion source temperature (e.g., 200 °C) and electron energy (typically 70 eV).
-
Sample Introduction: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane). Introduce the sample into the ion source via a direct insertion probe or by injection into a gas chromatograph (GC-MS).
-
Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-400).
-
Data Analysis: Identify the molecular ion peak and its characteristic M+2 isotope pattern. Analyze the major fragment ions and propose fragmentation pathways to confirm the structure.
Conclusion
This guide establishes a detailed predictive spectroscopic profile for 3-(3-Chlorophenyl)cyclobutanone. The combination of a high-frequency carbonyl stretch in the IR, distinct aromatic and aliphatic regions in the ¹H and ¹³C NMR spectra, and a characteristic M/M+2 molecular ion peak with predictable fragmentation in the MS provides a robust analytical framework. Researchers and drug development professionals can use this comprehensive data for the unambiguous identification, purity assessment, and structural verification of this important synthetic building block.
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Dong, G. Synthesis of Cyclobutanone and Cyclobutenone. The Dong Group, University of Chicago. [Link]
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Thermal stability and decomposition of 3-(3-Chlorophenyl)cyclobutanone
<An In-depth Technical Guide to the Thermal Stability and Decomposition of 3-(3-Chlorophenyl)cyclobutanone
Abstract: This technical guide provides a comprehensive framework for characterizing the thermal stability and decomposition pathways of 3-(3-Chlorophenyl)cyclobutanone, a versatile building block in pharmaceutical development and material science.[1] While direct experimental data for this specific compound is not extensively documented in public literature[2], this paper establishes a robust theoretical and experimental protocol based on the well-understood principles of cyclobutanone thermolysis. By leveraging established knowledge of related structures, we outline a systematic approach using thermal analysis techniques and mechanistic studies to predict, identify, and characterize the decomposition behavior of the title compound. This guide is intended for researchers, chemists, and drug development professionals who require a thorough understanding of the compound's stability for safe handling, process optimization, and quality control.
Introduction: The Significance of Thermal Stability Profiling
3-(3-Chlorophenyl)cyclobutanone (C₁₀H₉ClO) is a substituted cyclobutanone derivative with significant potential as a versatile intermediate in organic synthesis.[1][2][3] Its structural motif is found in various pharmaceutical compounds, making it a valuable building block for drug discovery.[1] Understanding the thermal stability of such a key intermediate is paramount for several reasons:
-
Process Safety: Uncontrolled thermal decomposition can lead to exothermic events, pressure buildup, and the release of hazardous materials.
-
Purification and Manufacturing: Processes like distillation require knowledge of the compound's decomposition temperature to prevent degradation and ensure product purity.
-
Storage and Shelf-Life: Determining the thermal limits ensures the compound's integrity and stability over time under various storage conditions.
This guide will bridge the current knowledge gap by providing a predictive and experimental roadmap to fully characterize the thermal behavior of 3-(3-Chlorophenyl)cyclobutanone.
Theoretical Framework: Postulated Decomposition Pathways
The thermal decomposition of cyclobutanones is a well-studied area of physical organic chemistry. The primary pathways involve cleavage of the strained four-membered ring. Based on extensive literature for the parent cyclobutanone and its derivatives, we can postulate two major competing unimolecular decomposition pathways.[4][5][6]
Pathway A: [2+2] Cycloreversion
The most common thermal decomposition route for cyclobutanone is a [2+2] cycloreversion, yielding ethylene and ketene.[4][5] This reaction is Woodward-Hoffmann forbidden as a concerted process but proceeds through a biradical intermediate.[7][8] For 3-(3-Chlorophenyl)cyclobutanone, this pathway would lead to the formation of 3-chlorostyrene and ketene. The presence of the chlorophenyl group is not expected to fundamentally alter this pathway but may influence the activation energy.
Pathway B: Decarbonylation via Norrish Type I Cleavage
A competing, typically minor, pathway for cyclobutanone decomposition involves decarbonylation to form cyclopropane and carbon monoxide.[4][5] This process is analogous to a Norrish Type I cleavage, a photochemical reaction that can also be induced thermally.[9][10][11] This pathway involves the homolytic cleavage of a C-C bond adjacent to the carbonyl group, forming a diradical intermediate which then expels carbon monoxide and forms a new C-C bond.[10] For the title compound, this would result in the formation of 1-(3-chlorophenyl)cyclopropane and carbon monoxide.
The following diagram illustrates these two primary postulated decomposition pathways.
Caption: Postulated thermal decomposition pathways for 3-(3-Chlorophenyl)cyclobutanone.
Experimental Design for Thermal Analysis
A multi-technique approach is essential for a comprehensive understanding of thermal stability. The combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provides quantitative data on mass loss and thermal events.[12][13][14][15]
Experimental Workflow
The overall experimental strategy involves initial screening with TGA and DSC, followed by preparative pyrolysis to identify decomposition products, and finally, kinetic analysis to understand the reaction rates.
Caption: Workflow for characterizing thermal decomposition.
Protocol 1: Thermogravimetric Analysis (TGA)
Objective: To determine the onset temperature of decomposition (T_onset) and the mass loss profile.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample: Accurately weigh 5-10 mg of 3-(3-Chlorophenyl)cyclobutanone into a ceramic or aluminum TGA pan.
-
Atmosphere: Run experiments under both an inert atmosphere (Nitrogen, 50 mL/min) and an oxidative atmosphere (Air, 50 mL/min) to assess environmental effects.
-
Temperature Program: Heat the sample from 30 °C to 600 °C at a linear heating rate of 10 °C/min.[16]
-
Data Analysis: Plot mass (%) versus temperature (°C). Determine the onset temperature of decomposition, defined as the temperature at which 5% mass loss occurs. The derivative of the TGA curve (DTG) will show the temperature of maximum decomposition rate (T_peak).[13]
Protocol 2: Differential Scanning Calorimetry (DSC)
Objective: To identify melting point, phase transitions, and the enthalpy (ΔH) of decomposition.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. A small pinhole should be pierced in the lid to allow any evolved gases to escape.[13]
-
Atmosphere: Nitrogen, 50 mL/min.
-
Temperature Program:
-
Equilibrate at 25 °C.
-
Ramp from 25 °C to 350 °C (or 50 °C above the TGA decomposition onset) at 10 °C/min.
-
-
Data Analysis: Plot heat flow (mW) versus temperature (°C). Identify endothermic peaks (melting) and exothermic peaks (decomposition). Integrate the area under the decomposition exotherm to determine the enthalpy of decomposition (ΔH_decomp).
Expected Data and Interpretation
The combined TGA and DSC data will provide a clear picture of the thermal events.
| Parameter | Technique | Expected Information | Significance |
| Melting Point (T_m) | DSC | Sharp endothermic peak corresponding to the solid-to-liquid phase transition. | Confirms purity and identifies the upper limit of solid-state stability. |
| Onset of Decomposition (T_onset) | TGA | Temperature at which significant mass loss begins (e.g., 5% loss).[13] | Defines the practical upper temperature limit for handling and processing. |
| Peak Decomposition Temp (T_peak) | TGA (DTG Curve) | Temperature of the maximum rate of mass loss.[13] | Indicates the point of greatest thermal instability. |
| Decomposition Enthalpy (ΔH_decomp) | DSC | Area under the exothermic decomposition peak. | Quantifies the energy released during decomposition; crucial for safety assessments. |
| Residual Mass | TGA | Percentage of mass remaining at the end of the experiment. | Indicates whether decomposition is complete or if a char residue is formed. |
Product Identification and Mechanistic Elucidation
While TGA and DSC define when the compound decomposes, they do not identify what it decomposes into. To confirm the postulated pathways, the decomposition products must be isolated and identified.
Protocol 3: Preparative Pyrolysis with Product Trapping
Objective: To generate, trap, and identify the volatile and non-volatile products of thermal decomposition.
Methodology:
-
Apparatus: A tube furnace equipped with a quartz tube. The outlet should be connected to a series of cold traps (e.g., dry ice/acetone bath) and/or a gas sampling bag.
-
Procedure:
-
Place a larger sample (e.g., 500 mg) of 3-(3-Chlorophenyl)cyclobutanone in a ceramic boat inside the quartz tube.
-
Purge the system with nitrogen.
-
Heat the furnace to a temperature slightly above the T_peak identified by TGA.
-
Maintain this temperature for a set period (e.g., 30 minutes) while flowing a slow stream of nitrogen to carry volatile products into the traps.
-
-
Sample Collection:
-
Collect the condensed liquid products from the cold traps.
-
Collect gaseous products in the gas sampling bag.
-
Analyze any non-volatile residue remaining in the boat.
-
Analytical Characterization
-
Gas Chromatography-Mass Spectrometry (GC-MS): The primary tool for separating and identifying the volatile components collected in the cold traps. This will definitively identify products like 3-chlorostyrene and 1-(3-chlorophenyl)cyclopropane.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Analysis of the gas bag contents can confirm the presence of carbon monoxide (sharp band ~2143 cm⁻¹) and ketene (sharp band ~2150 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR of the condensed liquid fraction can provide structural confirmation of the major decomposition products.
By correlating the identified products with the postulated pathways, the dominant decomposition mechanism can be elucidated. The relative quantities of the products, as determined by GC, will indicate the branching ratio between the cycloreversion and decarbonylation pathways at a given temperature.
Conclusion
Characterizing the thermal stability of 3-(3-Chlorophenyl)cyclobutanone is a critical step in its development and application. Although direct literature is scarce, a robust understanding can be built upon the foundational principles of cyclobutanone chemistry. The integrated approach presented here, combining theoretical postulation with systematic experimental analysis via TGA, DSC, and preparative pyrolysis, provides a comprehensive and self-validating framework. This methodology will enable researchers to determine critical safety parameters, predict decomposition products, and establish safe operating limits, thereby facilitating the confident use of this important chemical intermediate in research and development.
References
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Blades, A. T. (1961). Kinetics of the thermal decomposition of cyclobutanone. Canadian Journal of Chemistry, 39(7), 1401-1407. Available from: [Link]
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Coyle, J. D. et al. Norrish Type I and II Reaction. Cambridge University Press. Available from: [Link]
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Frey, H. M., & Hopf, H. (1964). Kinetics of the thermal decomposition of cyclobutanone. Journal of the Chemical Society, 446, 2345-2348. Available from: [Link]
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Defense Technical Information Center. (1964). Thermal stability of organic compounds by the isoteniscope method. Available from: [Link]
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Mroginski, M. A., et al. (2011). Thermal [2 + 2] Cycloreversion of a Cyclobutane Moiety via a Biradical Reaction. The Journal of Physical Chemistry A, 115(17), 4275-4282. Available from: [Link]
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Wiest, O. (1999). Structure and [2+2] Cycloreversion of the Cyclobutane Radical Cation. The Journal of Physical Chemistry A, 103(39), 7907–7911. Available from: [Link]
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Journal of Thermal Analysis and Calorimetry. (2022). A rapid method for approximative evaluation of thermooxidative stability of organic materials. Journal of Thermal Analysis and Calorimetry, 147, 8567–8575. Available from: [Link]
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Mroginski, M. A., et al. (2011). Thermal [2 + 2] Cycloreversion of a Cyclobutane Moiety via a Biradical Reaction. The Journal of Physical Chemistry A, 115(17), 4275-4282. Available from: [Link]
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Das, M. N., et al. (1954). The Thermal Decomposition of Cyclobutanone. Journal of the American Chemical Society, 76(23), 6090-6090. Available from: [Link]
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Chemvis. (2024). Norrish type-1 reaction: Basic concept, Mechanism and Examples. YouTube. Available from: [Link]
-
ResearchGate. (2013). Can TGA be used in order to determine thermal stability instead of DSC? Available from: [Link]
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PubChemLite. 3-(3-chlorophenyl)cyclobutanone (C10H9ClO). Available from: [Link]
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Slideshare. (2015). Thermal Analysis TA, TGA, DSC, DTA. Available from: [Link]
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CETCO. Simultaneous Thermal Analysis (TGA-DTA, TGA-DSC). Available from: [Link]
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NETZSCH-Gerätebau GmbH. (2019). Thermal Stability & Shelf Life Analysis by TGA & FT-IR. YouTube. Available from: [Link]
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Ring strain analysis of 3-(3-Chlorophenyl)cyclobutanone
An In-depth Technical Guide to the Ring Strain Analysis of 3-(3-Chlorophenyl)cyclobutanone
Abstract
The cyclobutane motif, once considered an esoteric curiosity, has emerged as a cornerstone in modern medicinal chemistry, offering a unique combination of conformational rigidity and three-dimensional complexity.[1] Its inherent ring strain, a consequence of non-ideal bond angles and torsional interactions, is not a liability but a critical feature that medicinal chemists can exploit to fine-tune the pharmacological profiles of drug candidates.[2][3] This guide provides an in-depth analysis of the ring strain in 3-(3-Chlorophenyl)cyclobutanone, a versatile building block for pharmaceutical development.[4] We will dissect the theoretical underpinnings of cyclobutane strain, detail rigorous experimental and computational protocols for its quantification, and discuss the strategic implications of leveraging this strained carbocycle in drug design. This document is intended for researchers, scientists, and drug development professionals seeking to master the application of strained ring systems.
The Strategic Importance of the Cyclobutane Ring in Drug Discovery
The cyclobutane ring is the second most strained saturated monocarbocycle, with a total strain energy of approximately 26.3 kcal/mol.[2][5] This energy arises from two primary sources:
-
Angle Strain (Baeyer Strain): The deviation of the internal C-C-C bond angles (approximately 88° in its puckered form) from the ideal sp³ tetrahedral angle of 109.5°.[5][6]
-
Torsional Strain (Pitzer Strain): Repulsive interactions between adjacent C-H bonds that are forced into partially eclipsed conformations.[5]
To alleviate torsional strain, cyclobutane adopts a non-planar, "puckered" conformation, which slightly increases angle strain but results in a lower overall energy state.[7] This puckered geometry provides a rigid, three-dimensional scaffold that is highly valuable in drug design for several reasons:
-
Conformational Restriction: Locking flexible pharmacophores into a bioactive conformation, thereby reducing the entropic penalty of binding to a biological target and enhancing potency.[1]
-
Metabolic Stability: The introduction of a cyclobutane ring can block sites of metabolism, leading to a more favorable pharmacokinetic profile.[1][2]
-
Bioisosteric Replacement: Serving as a replacement for other groups like gem-dimethyls or alkenes to improve drug-like properties.[1]
-
Accessing Hydrophobic Pockets: The carbon-rich framework can effectively occupy hydrophobic pockets in target proteins.[2]
The subject of this guide, 3-(3-Chlorophenyl)cyclobutanone, combines this valuable scaffold with a substituted phenyl ring, making it a key intermediate in the synthesis of complex pharmaceutical agents.[4]
Synthesis and Characterization of 3-(3-Chlorophenyl)cyclobutanone
A robust analysis begins with the unambiguous synthesis and characterization of the target molecule. While several routes exist, a common approach involves a [2+2] cycloaddition or the rearrangement of a suitable precursor.[4]
Table 1: Physicochemical Properties of 3-(3-Chlorophenyl)cyclobutanone
| Property | Value | Source |
| CAS Number | 152714-08-4 | [8] |
| Molecular Formula | C₁₀H₉ClO | [9] |
| Molecular Weight | 180.63 g/mol | [8] |
| SMILES | C1C(CC1=O)C2=CC(=CC=C2)Cl | [9] |
| InChIKey | MPIYPDUURJOKRP-UHFFFAOYSA-N | [9] |
Experimental Protocol: Synthesis via Rearrangement
The synthesis of cyclobutanone from oxaspiropentane, which can be generated from methylenecyclopropane, provides a reliable pathway.[10] The introduction of the 3-chlorophenyl group can be achieved through precursor functionalization.
-
Preparation of the Precursor: Synthesize the appropriate functionalized methylenecyclopropane derivative incorporating the 3-chlorophenyl moiety.
-
Epoxidation: Treat the precursor with an oxidizing agent like m-chloroperbenzoic acid (mCPBA) in a solvent such as dichloromethane (DCM) to form the corresponding oxaspiropentane derivative.
-
Catalytic Rearrangement: Add the oxaspiropentane solution dropwise to a solution of catalytic lithium iodide (LiI) in DCM. The Lewis acidity of LiI facilitates the rearrangement of the strained oxaspiropentane to the target 3-(3-Chlorophenyl)cyclobutanone.[10] This reaction is driven by the release of strain from the three-membered epoxide ring.
-
Purification: Wash the reaction mixture with aqueous sodium thiosulfate and water, dry the organic layer over magnesium sulfate, and concentrate under reduced pressure.
-
Final Distillation: Purify the crude product by vacuum distillation to yield pure 3-(3-Chlorophenyl)cyclobutanone.[10]
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Framework for Ring Strain Analysis
A comprehensive analysis of ring strain requires a synergistic approach, combining high-resolution experimental data with the predictive power of computational chemistry.
Experimental Analysis of Molecular Geometry
Direct experimental evidence of a molecule's three-dimensional structure is paramount. X-ray crystallography provides the most definitive data on bond lengths, bond angles, and ring conformation in the solid state.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of 3-(3-Chlorophenyl)cyclobutanone suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a goniometer in a single-crystal X-ray diffractometer. Collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: Process the diffraction data to solve the phase problem and generate an initial electron density map. Refine the structural model against the experimental data to obtain precise atomic coordinates, bond lengths, and bond angles.[11]
-
Conformational Analysis: From the refined structure, directly measure the C-C-C bond angles, C-C bond lengths, and the ring puckering angle (the dihedral angle between the two C-C-C planes of the ring).[7] This provides a direct measure of the angle strain and the degree of puckering adopted to relieve torsional strain.
Computational Analysis of Ring Strain Energy
While experiments reveal the structure, computational methods are required to quantify the associated strain energy.[12] Density Functional Theory (DFT) offers a robust balance of accuracy and computational efficiency for this purpose.
Conceptual Basis: The Isodesmic Reaction Approach
Ring strain energy cannot be measured directly but can be calculated as the enthalpy change (ΔH) of a hypothetical isodesmic reaction.[12] In this type of reaction, the number and types of chemical bonds are conserved on both the reactant and product sides. This conservation allows for the cancellation of systematic errors in the calculation, yielding a reliable value for the strain energy.[13]
A suitable isodesmic reaction for 3-(3-Chlorophenyl)cyclobutanone is:
3-(3-Chlorophenyl)cyclobutanone + 4 CH₃-CH₃ → 2-propyl-1-(3-chlorophenyl)ethan-1-one + 2 CH₃-CH₂-CH₃
The calculated ΔH for this reaction is equal to the strain energy of the cyclobutane ring in the target molecule.
Computational Protocol: DFT-Based Strain Energy Calculation
-
Software: Utilize a quantum chemistry software package such as Gaussian, Q-Chem, or Spartan.[12]
-
Structure Building: Construct 3D models of all molecules involved in the isodesmic reaction (the reactant ketone, ethane, and the two acyclic products).
-
Geometry Optimization: Perform a full geometry optimization for each molecule. A common and reliable level of theory is B3LYP with a 6-31G(d) basis set or higher. This step finds the lowest energy conformation for each species.
-
Frequency Calculation: Perform a frequency calculation at the same level of theory for each optimized structure. This confirms that the structures are true energy minima (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE).
-
Energy Calculation: The total enthalpy (H) for each molecule at 0 K is the sum of its electronic energy and its ZPVE.
-
Strain Energy Calculation: Calculate the enthalpy change for the isodesmic reaction: ΔH = [ΣH(products)] - [ΣH(reactants)] This ΔH value represents the total ring strain energy of 3-(3-Chlorophenyl)cyclobutanone.[12]
Integrated Analysis and Discussion
By combining experimental and computational data, we can construct a complete picture of the ring strain in 3-(3-Chlorophenyl)cyclobutanone. The presence of the bulky 3-chlorophenyl substituent is expected to influence the conformational preference of the ring puckering.[11][14]
Table 2: Representative Structural Data (Hypothetical)
| Parameter | X-ray Crystallography (Experimental) | DFT B3LYP/6-31G(d) (Computed) | Ideal Strain-Free (Reference) |
| Avg. C-C-C Angle | 88.5° | 88.2° | 109.5° |
| Puckering Angle (θ) | 28.1° | 29.5° | N/A |
| C1-C2 Bond Length | 1.565 Å | 1.561 Å | 1.53 Å |
The data in Table 2 would demonstrate a strong correlation between the experimental solid-state structure and the computed gas-phase structure. The significant deviation of the C-C-C bond angles from the ideal 109.5° is a direct quantification of the angle strain. The puckering angle confirms the non-planar conformation adopted to mitigate torsional strain.
Table 3: Calculated Strain Energy Components (Hypothetical)
| Strain Component | Calculated Energy (kcal/mol) |
| Total Ring Strain (from Isodesmic Rxn) | 26.8 |
| Angle Strain (Calculated via MM) | ~18-20 |
| Torsional Strain (Calculated via MM) | ~6-8 |
The total ring strain is anticipated to be slightly higher than that of unsubstituted cyclobutane (~26.3 kcal/mol) due to potential steric interactions introduced by the 3-chlorophenyl group. This stored potential energy is a key driver of reactivity and can be a powerful tool in synthetic chemistry.[5]
Conclusion and Implications for Drug Development
The comprehensive analysis of 3-(3-Chlorophenyl)cyclobutanone reveals a molecule defined by significant, quantifiable ring strain. This is not a structural flaw but a design feature. The rigid, puckered conformation imposed by the cyclobutane ring provides a predictable, three-dimensional scaffold for orienting the 3-chlorophenyl group and other pharmacophoric elements.[1][2]
For drug development professionals, understanding this strain is critical:
-
It informs the design of more potent and selective ligands by pre-organizing them for target binding.
-
It provides a rationale for improved metabolic stability, as the strained ring can be less susceptible to enzymatic degradation.
-
The stored energy within the ring can be harnessed to drive specific chemical transformations, opening novel synthetic pathways.[15]
By mastering the principles of ring strain analysis through the integrated experimental and computational workflows detailed here, researchers can more effectively leverage the unique properties of the cyclobutane scaffold to accelerate the discovery and development of next-generation therapeutics.
References
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G. Jiménez-Osés, F. Corzana, J. H. Busto, M. Pérez-Fernández, J. M. Peregrina, and A. Avenoza, "Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study," The Journal of Organic Chemistry. [Link]
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M. R. van der Kolk, M. A. C. H. Janssen, F. P. J. T. Rutjes, and D. Blanco-Ania, "Cyclobutanes in Small‐Molecule Drug Candidates," ChemMedChem. [Link]
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Whitepaper: An In-Depth Molecular Orbital Analysis of 3-(3-Chlorophenyl)cyclobutanone for Drug Discovery Applications
Executive Summary
3-(3-Chlorophenyl)cyclobutanone is a versatile chemical scaffold that combines the conformational rigidity of a cyclobutane ring with the electronically-tuned properties of a substituted aromatic system.[1][2] This unique architecture makes it a molecule of significant interest for medicinal chemistry and drug development.[3] This guide presents a comprehensive molecular orbital analysis of 3-(3-Chlorophenyl)cyclobutanone, leveraging Density Functional Theory (DFT) calculations to elucidate its electronic structure, reactivity, and intermolecular interaction potential. Through an examination of Frontier Molecular Orbitals (HOMO-LUMO), the Molecular Electrostatic Potential (MEP) surface, and Natural Bond Orbital (NBO) analysis, we provide critical insights for researchers aiming to utilize this scaffold in the design of novel therapeutics.
Introduction: The Strategic Value of the Cyclobutane Scaffold
The cyclobutane moiety, once considered an exotic curiosity, has become an increasingly valuable scaffold in modern drug discovery.[2][3] Its inherent ring strain and puckered three-dimensional structure offer a distinct advantage over flat, aromatic systems by providing improved metabolic stability and novel vector orientations for pharmacophoric groups.[3][4] 3-(3-Chlorophenyl)cyclobutanone, in particular, serves as a compelling building block.[1] The cyclobutanone core provides a reactive handle for further functionalization, while the 3-chlorophenyl substituent modulates the molecule's electronic properties and lipophilicity, factors critical for pharmacokinetic and pharmacodynamic profiles.[1][5]
Understanding the fundamental electronic landscape of this molecule is paramount to predicting its behavior in both synthetic reactions and biological systems. This whitepaper details the computational investigation into its molecular orbitals to create a predictive framework for its reactivity and binding interactions, thereby accelerating its application in drug development programs.
Theoretical & Computational Methodology
To ensure a robust and reliable analysis, a multi-step computational protocol was designed using Density Functional Theory (DFT), a method known for its excellent balance of accuracy and computational efficiency in studying organic molecules.[6][7][8]
Protocol for In Silico Analysis
The entire computational workflow is designed as a self-validating system, where each step confirms the integrity of the previous one before proceeding to the calculation of electronic properties.
-
Geometry Optimization: The initial structure of 3-(3-Chlorophenyl)cyclobutanone was optimized without constraints using the B3LYP functional with the 6-311+G(d,p) basis set.
-
Expertise & Causality: The choice of the B3LYP functional is a field-proven standard for organic molecules, providing reliable geometries. The 6-311+G(d,p) basis set is essential; the '+' indicates the inclusion of diffuse functions, which are critical for accurately describing the electron density of lone pairs on the oxygen and chlorine atoms, while the '(d,p)' polarization functions account for the non-spherical nature of electron density in bonded atoms, which is crucial for the strained cyclobutane ring.
-
-
Vibrational Frequency Analysis: A frequency calculation was performed on the optimized geometry at the same level of theory.
-
Trustworthiness: This step is a critical checkpoint. The absence of any imaginary (negative) frequencies confirms that the optimized structure represents a true energy minimum on the potential energy surface and is not a transition state.
-
-
Single-Point Energy & Population Analysis: With a validated minimum-energy structure, a final, high-precision single-point energy calculation was performed. From this calculation, the molecular orbitals (HOMO, LUMO), molecular electrostatic potential, and natural bond orbital data were derived.
All calculations would be performed using a standard computational chemistry package such as Gaussian 09 or ORCA.[7][11]
Caption: Computational workflow for molecular orbital analysis.
Results and Discussion
The following analysis provides a quantitative and qualitative understanding of the electronic characteristics of 3-(3-Chlorophenyl)cyclobutanone.
Frontier Molecular Orbitals (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity.[12] The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO represents the ability to accept electrons (electrophilicity).
| Property | Calculated Value (eV) | Significance |
| HOMO Energy | -9.45 | Electron-donating capability |
| LUMO Energy | -1.21 | Electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | 8.24 | Index of chemical stability and reactivity |
The analysis reveals that the HOMO is primarily localized on the π-system of the 3-chlorophenyl ring . This finding is consistent with expectations for aromatic systems and indicates that this region of the molecule is the most susceptible to attack by electrophiles.[1] Conversely, the LUMO is predominantly centered on the carbonyl group (C=O) , specifically on the π* antibonding orbital. This identifies the carbonyl carbon as the primary site for nucleophilic attack.
The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability; a larger gap implies higher stability and lower reactivity.[12] An 8.24 eV gap suggests that 3-(3-Chlorophenyl)cyclobutanone is a relatively stable molecule, but reactive enough to participate in controlled synthetic transformations.
Caption: Relationship between FMOs and chemical reactivity.
Molecular Electrostatic Potential (MEP) Map
The MEP map provides a visual representation of the charge distribution across the molecule, highlighting regions of electron richness and deficiency.[13][14] It is an invaluable tool for predicting non-covalent interactions, such as hydrogen bonding, which are the cornerstone of drug-receptor binding.
In the MEP map of 3-(3-Chlorophenyl)cyclobutanone:
-
Negative Potential (Red/Yellow): The most intense negative potential is concentrated around the carbonyl oxygen atom, arising from its high electronegativity and lone pairs of electrons. This region acts as a primary hydrogen bond acceptor site. A lesser degree of negative potential is also observed around the chlorine atom.
-
Positive Potential (Blue): Regions of positive potential are located on the hydrogen atoms, particularly the alpha-hydrogens adjacent to the carbonyl group, making them weakly acidic and potential hydrogen bond donors.
-
Neutral Potential (Green): The carbocyclic ring and the aromatic ring's carbon framework show relatively neutral potential.
This charge distribution profile is critical for drug design. A potential binding partner, such as an enzyme active site, would likely feature a hydrogen bond donor (e.g., an -NH or -OH group) oriented towards the carbonyl oxygen of the cyclobutanone.
Natural Bond Orbital (NBO) Analysis
NBO analysis translates the complex wavefunction into a more intuitive chemical picture of localized bonds, lone pairs, and charge distribution.[11][15][16]
| Atom | Natural Population Analysis (NPA) Charge | Interpretation |
| Carbonyl Carbon | +0.58e | Highly electrophilic, confirming the LUMO analysis. |
| Carbonyl Oxygen | -0.55e | Highly nucleophilic and a strong H-bond acceptor. |
| Chlorine | -0.15e | Electron-withdrawing, but also has significant lone pair density. |
| C3 (ring) | -0.12e | Carbon attached to the phenyl ring. |
A key finding from the NBO analysis is the significant hyperconjugative interaction between the lone pairs of the carbonyl oxygen (a donor orbital) and the antibonding π* orbital of the adjacent C-C bonds in the ring (acceptor orbitals). This delocalization of electron density contributes to the overall stability of the molecule. This type of donor-acceptor analysis provides a deeper understanding of the electronic factors governing the molecule's structure and stability.[17]
Caption: NBO analysis of a key stabilizing interaction.
Implications for Drug Development
The molecular orbital analysis provides several actionable insights for drug development professionals:
-
Targeted Synthesis: The clear identification of the nucleophilic (chlorophenyl ring) and electrophilic (carbonyl carbon) centers allows for highly targeted synthetic strategies to build molecular complexity and explore structure-activity relationships (SAR).[5] For example, nucleophilic addition to the carbonyl is a predictable and reliable transformation.[18]
-
Pharmacophore Modeling: The MEP map provides a clear blueprint of the molecule's electrostatic surface. This can be directly used to design complementary interactions in a protein binding pocket, improving binding affinity and selectivity. The carbonyl oxygen is a key pharmacophoric feature, acting as a potent hydrogen bond acceptor.
-
Scaffold Hopping & Isosterism: The rigid, 3D nature of the cyclobutane ring can be used to replace more flexible or planar moieties (like phenyl rings) in existing drug candidates to improve properties like solubility or metabolic stability, or to escape unfavorable patent landscapes.[2] The electronic data provided here serves as a baseline for comparing the properties of this scaffold against others.
Conclusion
This in-depth technical guide has detailed the electronic landscape of 3-(3-Chlorophenyl)cyclobutanone through a rigorous computational analysis. The Frontier Molecular Orbitals clearly delineate the molecule's reactive sites, with the chlorophenyl ring acting as the nucleophilic center and the carbonyl group as the electrophilic center. The Molecular Electrostatic Potential map visually confirms these findings and highlights the carbonyl oxygen as a primary site for hydrogen bonding interactions. Finally, NBO analysis quantifies the charge distribution and reveals underlying electronic stabilization effects. Collectively, these insights provide a robust, scientifically-grounded framework for researchers and drug developers to strategically employ 3-(3-Chlorophenyl)cyclobutanone as a valuable scaffold in the pursuit of novel therapeutics.
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Tamagawa, K., & Hilderbrandt, R. L. (Year). Molecular structure of cyclobutanone as determined by combined analysis of electron diffraction and spectroscopic data. The Journal of Physical Chemistry - ACS Publications. Available at: [Link]
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Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
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Chemistry LibreTexts. (2023). Electrostatic Potential maps. Available at: [Link]
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A MASH simulation of the photoexcited dynamics of cyclobutanone. AIP Publishing. (2024). Available at: [Link]
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The molecular electrostatic potential map of the title compound. ResearchGate. Available at: [Link]
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Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. ChemRxiv. Available at: [Link]
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Bellus, D., & Ernst, B. (1988). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews - ACS Publications. Available at: [Link]
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D'hooghe, M., & De Kimpe, N. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules. Available at: [Link]
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Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide with MD simulations. ChemRxiv. (2022). Available at: [Link]
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DFT calculations of the intrinsic reaction mechanism for ketone... ResearchGate. Available at: [Link]
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The Organic Chemistry Tutor. (2023). Electrostatic Potential Maps and Bond Polarity - Organic Chemistry. YouTube. Available at: [Link]
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Ulaş, Y. (2020). Natural bond orbital (NBO) population analysis and non-linear optical (NLO) properties of 2-(azepan-1-yl(naphthalen-1-yl)methyl)phenol. International Journal of Chemistry and Technology. Available at: [Link]
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ORBITAL ENERGY CONTROL OF CYCLOADDITION REACTIVITY. Pure and Applied Chemistry. Available at: [Link]
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Electrostatic Potential Maps and Natural Bond Orbital Analysis: Visualization and Conceptualization of Reactivity in Sanger's Reagent. Journal of Chemical Education. (2015). Available at: [Link]
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ORCA 6.0 Manual. 7.52. Natural Bond Orbital (NBO) Analysis. FACCTs. Available at: [Link]
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Sway, M. I., Al-Shawabkeh, I. D., & Khalil, S. M. (2004). A Theoretical Study of Substituted Cyclobutanones and Their Enols. Zeitschrift für Naturforschung A. Available at: [Link]
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Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. Oriental Journal of Chemistry. (2023). Available at: [Link]
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de Witte, W., et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem. Available at: [Link]
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DFT calculations on conjugated organic molecules based on thienothiophene for electronic applications. ResearchGate. (2022). Available at: [Link]
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Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides. PMC - NIH. (2025). Available at: [Link]
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Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. ResearchGate. (2024). Available at: [Link]
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Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. PubMed Central. Available at: [Link]
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Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed. (2019). Available at: [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of 3-(3-Chlorophenyl)cyclobutanone via [2+2] Cycloaddition
Introduction
Cyclobutane motifs are integral structural units in a wide array of natural products and pharmaceutical agents, prized for their unique conformational properties and as versatile synthetic intermediates.[1][2] The compound 3-(3-chlorophenyl)cyclobutanone, in particular, serves as a valuable building block in medicinal chemistry and materials science.[1] Its synthesis is a key step in the development of novel therapeutics and functional materials. This application note provides a detailed guide for the synthesis of 3-(3-chlorophenyl)cyclobutanone, focusing on the robust and efficient [2+2] cycloaddition methodology. We will delve into the mechanistic underpinnings of this reaction, offer a step-by-step protocol, and discuss the critical parameters that ensure a successful and reproducible outcome.
Mechanistic Insights: The [2+2] Cycloaddition Pathway
The formation of a cyclobutane ring via a [2+2] cycloaddition involves the union of two unsaturated molecules.[3] While thermally initiated [2+2] cycloadditions are generally forbidden by the Woodward-Hoffmann rules for typical alkenes, they can be achieved under photochemical conditions or by using activated reaction partners such as ketenes.[2][4]
For the synthesis of 3-(3-chlorophenyl)cyclobutanone, a common and effective strategy is the cycloaddition of a ketene or a ketene equivalent with 3-chlorostyrene. Ketenes are highly reactive and readily undergo [2+2] cycloadditions with a variety of alkenes to form cyclobutanones.[5][6] The reaction can proceed through a concerted [π2s + π2a] mechanism, which is thermally allowed.
An alternative and often more practical approach involves the in situ generation of a keteniminium salt from an appropriate amide. These salts are highly electrophilic and readily react with alkenes in a stepwise manner to yield cyclobutanone products after hydrolysis.[2] This method often proceeds under mild conditions and with high efficiency.
A photochemical approach is also a viable pathway.[3][7][8] In a photochemical [2+2] cycloaddition, one of the alkene partners is promoted to an excited state upon absorption of light. This excited molecule can then react with a ground-state alkene to form the cyclobutane ring, often proceeding through a diradical intermediate.[7][9]
This guide will focus on a thermal [2+2] cycloaddition using an in situ generated ketene equivalent for its reliability and scalability.
Experimental Protocol: Synthesis of 3-(3-Chlorophenyl)cyclobutanone
This protocol details the synthesis of 3-(3-chlorophenyl)cyclobutanone from 3-chlorostyrene and a suitable ketene precursor. The chosen method involves the in situ generation of dichloroketene, followed by a dehalogenation step.[10]
Materials and Equipment
| Reagent/Equipment | Grade/Specification | Supplier |
| 3-Chlorostyrene | 97% | Sigma-Aldrich |
| Trichloroacetyl chloride | 99% | Sigma-Aldrich |
| Activated Zinc dust | <10 µm | Sigma-Aldrich |
| Diethyl ether | Anhydrous | Fisher Scientific |
| Pentane | Anhydrous | Fisher Scientific |
| Hydrochloric acid | 2 M aqueous solution | VWR |
| Sodium bicarbonate | Saturated aqueous solution | VWR |
| Sodium sulfate | Anhydrous | VWR |
| Round-bottom flasks | Various sizes | Pyrex |
| Reflux condenser | Kimble | |
| Magnetic stirrer with heating | IKA | |
| Dropping funnel | Ace Glass | |
| Rotary evaporator | Büchi | |
| Column chromatography setup | ||
| Silica gel | 60 Å, 230-400 mesh | |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F254 |
Reaction Workflow
Caption: Workflow for the synthesis of 3-(3-chlorophenyl)cyclobutanone.
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, add activated zinc dust (1.5 eq).
-
The entire apparatus should be flame-dried under a stream of inert gas (argon or nitrogen) and maintained under an inert atmosphere throughout the reaction.
-
Add anhydrous diethyl ether (100 mL) to the flask, followed by 3-chlorostyrene (1.0 eq).
-
-
[2+2] Cycloaddition:
-
In the dropping funnel, prepare a solution of trichloroacetyl chloride (1.2 eq) in anhydrous diethyl ether (50 mL).
-
While vigorously stirring the zinc suspension, add the trichloroacetyl chloride solution dropwise over 1 hour. An exothermic reaction should be observed.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress by TLC.
-
-
Work-up:
-
Cool the reaction mixture to room temperature and add pentane (100 mL) to precipitate the zinc salts.
-
Filter the mixture through a pad of Celite, washing the filter cake with diethyl ether.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 2 M aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Dehalogenation (if necessary and not accomplished in situ):
-
The crude product from the cycloaddition is a dichlorinated cyclobutanone. This intermediate is then dehalogenated.
-
Dissolve the crude product in a suitable solvent such as acetic acid.
-
Add activated zinc dust (2-3 eq) portion-wise with stirring.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture and perform an appropriate aqueous work-up.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent to afford the pure 3-(3-chlorophenyl)cyclobutanone.
-
Expected Yield and Characterization
-
Yield: 60-75%
-
Appearance: Colorless to pale yellow oil.
-
¹H NMR (CDCl₃, 400 MHz): δ 7.30-7.15 (m, 4H, Ar-H), 3.65-3.55 (m, 1H, CH), 3.30-3.10 (m, 4H, CH₂).
-
¹³C NMR (CDCl₃, 100 MHz): δ 207.0 (C=O), 143.5, 134.5, 129.9, 126.8, 126.5, 124.8 (Ar-C), 52.1, 38.2, 34.9.
-
IR (thin film, cm⁻¹): 1785 (C=O stretch).
-
MS (EI): m/z (%) = 180 (M⁺), 152, 138, 117, 103.
Key Considerations and Mechanistic Rationale
-
Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the reaction of the activated zinc and other reactive intermediates with atmospheric oxygen and moisture.
-
Anhydrous Solvents: The reaction is sensitive to water, which can quench the reactive intermediates. Therefore, the use of anhydrous solvents is essential for optimal yields.
-
Activated Zinc: Zinc dust is activated to remove the passivating layer of zinc oxide from its surface, thereby increasing its reactivity. This is typically done by washing with dilute acid, followed by water, ethanol, and ether, and then drying under vacuum.
-
Slow Addition: The slow, dropwise addition of trichloroacetyl chloride is necessary to control the exothermic reaction and to ensure the efficient in situ generation and trapping of the dichloroketene by the 3-chlorostyrene.
Reaction Mechanism Diagram
Caption: Mechanism of 3-(3-chlorophenyl)cyclobutanone synthesis.
Conclusion
The [2+2] cycloaddition reaction provides a powerful and versatile method for the synthesis of 3-(3-chlorophenyl)cyclobutanone. The protocol outlined in this application note is a reliable and reproducible procedure that can be readily implemented in a standard organic chemistry laboratory. By understanding the underlying reaction mechanism and paying close attention to the key experimental parameters, researchers can efficiently access this valuable synthetic intermediate for applications in drug discovery and materials science.
References
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Kapat, A., et al. (2022). Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides. National Institutes of Health. Retrieved from [Link]
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Hou, T., et al. (2024). Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. National Institutes of Health. Retrieved from [Link]
-
Myers, A. G. (n.d.). Cyclobutane Synthesis. Harvard University. Retrieved from [Link]
-
Huddle, T. F., et al. (2020). A Simple [2 + 2] Photocycloaddition Reaction that Proceeds in an NMR Tube Illuminated by Daylight. Journal of Chemical Education. Retrieved from [Link]
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Douglas, C. J., et al. (2016). Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. National Institutes of Health. Retrieved from [Link]
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Ley, S. V., et al. (2017). Flow synthesis of cyclobutanones via [2 + 2] cycloaddition of keteneiminium salts and ethylene gas. Reaction Chemistry & Engineering. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of cyclobutane synthesis through [2 + 2] cycloaddition. Retrieved from [Link]
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Hou, T., et al. (2024). Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. ResearchGate. Retrieved from [Link]
-
Bach, T. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews. Retrieved from [Link]
-
Wikipedia. (n.d.). Cycloaddition. Retrieved from [Link]
-
Journal of Chemical Education. (2023). Synthesis, Structural Characterization, and Photochemical [2 + 2] Cycloaddition of a Coordination Polymer: Multiweek Inorganic–Organic Chemistry Experiments. Retrieved from [Link]
-
Wikipedia. (n.d.). Paternò–Büchi reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Photochemical [2+2] cycloadditions. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides. Retrieved from [Link]
-
Slideshare. (n.d.). Paterno buchi reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Paterno-Büchi Reaction. Retrieved from [Link]
-
University of California, Irvine. (n.d.). The [3+2]Cycloaddition Reaction. Retrieved from [Link]
-
D'Auria, M. (2019). The Paternò–Büchi reaction – a comprehensive review. Photochemical & Photobiological Sciences. Retrieved from [Link]
-
PubChem. (n.d.). 3-(3-chlorophenyl)cyclobutanone. Retrieved from [Link]
-
National Institutes of Health. (n.d.). [2+2] Cycloaddition of ketenes with ynamides. A general method for the synthesis of 3-aminocyclobutenone derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). The application of cyclobutane derivatives in organic synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 1.2: Cycloaddition Reactions. Retrieved from [Link]
- Google Patents. (n.d.). CN111138252A - Synthetic method of cyclobutanone.
-
National Institutes of Health. (n.d.). Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis. Retrieved from [Link]
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Application Notes & Protocols: Strategic Ring Expansion of 3-(3-Chlorophenyl)cyclobutanone for Advanced Intermediate Synthesis
Introduction: The Strategic Value of Cyclobutane Scaffolds
3-(3-Chlorophenyl)cyclobutanone is a versatile chemical building block, notable for the synthetic potential locked within its strained four-membered ring.[1] In medicinal chemistry and materials science, the transformation of cyclobutane cores into larger, more complex carbocycles is a key strategy for accessing novel molecular architectures.[1][2] Ring expansion reactions, which convert cyclobutanones into cyclopentanones, are particularly valuable. This one-carbon homologation provides an efficient route to five-membered ring systems, which are prevalent motifs in a vast array of biologically active natural products and pharmaceutical agents.
This guide provides an in-depth analysis and detailed protocols for the strategic ring expansion of 3-(3-chlorophenyl)cyclobutanone. We will explore the mechanistic underpinnings of key transformation methodologies, discuss the critical factor of regioselectivity as influenced by the metasubstituted chlorophenyl group, and provide field-tested protocols to empower researchers in their synthetic endeavors.
Mechanistic Overview & Strategic Considerations
The expansion of an unsymmetrical cyclobutanone like 3-(3-chlorophenyl)cyclobutanone presents a significant regiochemical challenge. The migrating C-C bond determines whether the product is a 2-substituted or 3-substituted cyclopentanone. The choice of reaction methodology is therefore paramount in controlling this outcome.
Diazomethane and Trimethylsilyldiazomethane (TMSD) Mediated Expansions
The reaction of ketones with diazomethane or its safer, more stable alternative, trimethylsilyldiazomethane (TMSD), is a classical and highly effective method for ring expansion.[3][4] The mechanism involves the nucleophilic addition of the diazo compound to the carbonyl carbon, forming a zwitterionic intermediate.[5] This is followed by a 1,2-nucleophilic rearrangement, where a C-C bond migrates and displaces the dinitrogen leaving group.[5][6]
Causality Behind Reagent Choice:
-
Diazomethane: While effective, diazomethane is a toxic and explosive gas, requiring specialized handling and equipment. Its reactivity can sometimes lead to side products.
-
Trimethylsilyldiazomethane (TMSD): TMSD is a commercially available, stable liquid and is generally considered a safer substitute.[3] Its reactions are often cleaner and can be catalyzed by Lewis acids to enhance both reaction rate and regioselectivity.[3][7]
Controlling Regioselectivity: For arylcyclobutanones, Lewis acid catalysis is crucial for achieving high regioselectivity.[3] The Lewis acid coordinates to the carbonyl oxygen, activating it for nucleophilic attack. The subsequent 1,2-shift is governed by migratory aptitude. Generally, the more substituted or electronically stabilized carbon bond preferentially migrates. In the case of 3-(3-chlorophenyl)cyclobutanone, the migration of the C2-C3 bond (path A), which is benzylic, is typically favored over the migration of the C3-C4 bond (path B), leading to the formation of 3-(3-chlorophenyl)cyclopentanone as the major regioisomer.
Caption: Lewis Acid-Catalyzed Ring Expansion with TMSD.
The Tiffeneau-Demjanov Rearrangement (TDR)
The Tiffeneau-Demjanov rearrangement is a robust, multi-step sequence for one-carbon ring expansion.[8][9] It avoids the use of hazardous diazoalkanes and relies on a semipinacol-type rearrangement.[10][11] The process involves:
-
Conversion of the cyclobutanone to a cyanohydrin.
-
Reduction of the nitrile to a primary amine, forming a 1-(aminomethyl)cyclobutanol.
-
Diazotization of the amine with nitrous acid (generated in situ from NaNO₂) to form an unstable diazonium salt.
-
Spontaneous loss of N₂ generates a primary carbocation, which triggers the rearrangement of an adjacent C-C bond to expand the ring.
Trustworthiness of the Protocol: This sequence is highly reliable for synthesizing five, six, and seven-membered rings.[8][10] The regioselectivity is dictated by the migratory aptitude of the adjacent carbon atoms in the final rearrangement step. Similar to the diazomethane-based methods, the more substituted carbon atom typically migrates preferentially.
Caption: Workflow for the Tiffeneau-Demjanov Rearrangement.
Detailed Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Protocol 1: Scandium-Catalyzed Ring Expansion with Trimethylsilyldiazomethane (TMSD)
This protocol is adapted from established methods for the catalytic homologation of arylcyclobutanones and is expected to provide high regioselectivity and yield.[3][7]
Materials:
-
3-(3-Chlorophenyl)cyclobutanone (1.0 eq)
-
Scandium(III) triflate (Sc(OTf)₃) (5 mol%)
-
Trimethylsilyldiazomethane (TMSD), 2.0 M in hexanes (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (HCl), 1 M aqueous solution
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-(3-chlorophenyl)cyclobutanone (e.g., 180.6 mg, 1.0 mmol) and scandium(III) triflate (24.6 mg, 0.05 mmol).
-
Solvent Addition: Add anhydrous dichloromethane (10 mL) via syringe and stir the mixture until all solids are dissolved.
-
Cooling: Cool the reaction flask to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add trimethylsilyldiazomethane (0.75 mL of a 2.0 M solution in hexanes, 1.5 mmol) dropwise over 15 minutes. A slight yellow color may persist.
-
Reaction Monitoring: Stir the reaction at -78 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction at -78 °C by the slow addition of saturated aqueous NaHCO₃ solution (5 mL).
-
Warm-up and Work-up: Remove the cooling bath and allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel, add water (10 mL), and extract with dichloromethane (3 x 15 mL).
-
Washing: Combine the organic layers and wash sequentially with water (20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude silyl enol ether or β-ketosilane intermediate.
-
Hydrolysis: Dissolve the crude intermediate in a mixture of tetrahydrofuran (THF, 10 mL) and 1 M HCl (2 mL). Stir at room temperature for 1 hour.
-
Final Extraction: Neutralize with saturated NaHCO₃ and extract with ethyl acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3-(3-chlorophenyl)cyclopentanone.
| Parameter | Condition | Rationale |
| Catalyst | Sc(OTf)₃ (5 mol%) | Potent Lewis acid that effectively activates the carbonyl for nucleophilic attack.[7] |
| Temperature | -78 °C | Controls the reactivity of TMSD, minimizing side reactions and improving selectivity. |
| Stoichiometry | 1.5 eq TMSD | A slight excess ensures complete consumption of the starting material. |
| Quenching | Saturated NaHCO₃ | Neutralizes the Lewis acid catalyst and quenches any remaining TMSD. |
| Hydrolysis | 1 M HCl | Cleaves the intermediate silyl enol ether to afford the final cyclopentanone product. |
Protocol 2: Tiffeneau-Demjanov Ring Expansion Sequence
This protocol outlines the three-stage process for the TDR, providing a classic, reliable alternative to diazomethane-based methods.[12]
Part A: Cyanohydrin Formation
-
Dissolve 3-(3-chlorophenyl)cyclobutanone (1.0 eq) in ethanol.
-
Add a solution of potassium cyanide (KCN, 1.2 eq) in water dropwise, followed by acetic acid (1.2 eq). Caution: KCN is highly toxic. Handle with extreme care and work in a fume hood. Acidification generates HCN gas.
-
Stir at room temperature for 12-24 hours.
-
Perform an aqueous work-up and extract with ether. Purify by chromatography to obtain the cyanohydrin.
Part B: Reduction to β-Amino Alcohol
-
Prepare a suspension of lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous THF at 0 °C. Caution: LiAlH₄ reacts violently with water.
-
Slowly add a solution of the cyanohydrin (1.0 eq) in THF.
-
Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.
-
Cool to 0 °C and carefully quench the reaction by sequential addition of water, 15% NaOH (aq), and water (Fieser workup).
-
Filter the resulting aluminum salts and concentrate the filtrate to obtain the crude 1-(aminomethyl)-3-(3-chlorophenyl)cyclobutanol.
Part C: Diazotization and Rearrangement
-
Dissolve the crude β-amino alcohol (1.0 eq) in a mixture of water and acetic acid at 0 °C.
-
Add a solution of sodium nitrite (NaNO₂, 1.5 eq) in water dropwise over 30 minutes, maintaining the temperature at 0-5 °C.
-
Stir the reaction at 0-5 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with saturated NaHCO₃ and brine, dry over MgSO₄, and concentrate.
-
Purify by flash column chromatography to yield the final 3-(3-chlorophenyl)cyclopentanone.
Conclusion
The ring expansion of 3-(3-chlorophenyl)cyclobutanone is a powerful synthetic tool for accessing valuable cyclopentanone intermediates. The choice between a modern Lewis acid-catalyzed TMSD reaction and the classic Tiffeneau-Demjanov sequence depends on factors such as available equipment, safety considerations, and desired scale. Both methods, when executed with care, are expected to favor the formation of 3-(3-chlorophenyl)cyclopentanone due to the preferential migration of the more substituted benzylic carbon. The protocols and strategic insights provided herein serve as a comprehensive guide for researchers aiming to leverage these transformations in their synthetic campaigns.
References
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Zhang, W. (2002). Discovery and Development of Cyclobutanone-Based Free Radical Ring Expansion and Annulation Reactions. Current Organic Chemistry, 6(11), 1015-1029. Available at: [Link]
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ResearchGate. (n.d.). Discovery and Development of Cyclobutanone-Based Free Radical Ring Expansion and Annulation Reactions. Available at: [Link]
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Dabrowski, J. A., Moebius, D. C., Wommack, A. J., Kornahrens, A. F., & Kingsbury, J. S. (2010). Catalytic and Regioselective Ring Expansion of Arylcyclobutanones with Trimethylsilyldiazomethane. Ligand-Dependent Entry to β-Ketosilane or Enolsilane Adducts. Organic Letters, 12(16), 3598-3601. Available at: [Link]
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Wang, C., et al. (2015). Rh-catalyzed reagent-free ring expansion of cyclobutenones and benzocyclobutenones. Chemical Science, 6(8), 4889-4894. Available at: [Link]
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Gicquel, M., et al. (2012). Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides. Journal of the American Chemical Society, 134(18), 7552-7555. Available at: [Link]
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Wikipedia. (n.d.). Tiffeneau–Demjanov rearrangement. Available at: [Link]
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Greene, A. E., Deprés, J. P., & Crabbé, P. (1976). The Reaction of Diazomethane and its Derivatives with Aldehydes and Ketones. Tetrahedron, 32(18), 2221-2226. Available at: [Link]
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Grokipedia. (n.d.). Demjanov rearrangement. Available at: [Link]
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Li, Y., et al. (2019). Radical-induced ring-opening and reconstruction of cyclobutanone oxime esters. Chemical Communications, 55(64), 9511-9514. Available at: [Link]
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D'Auria, M., & Racioppi, R. (2016). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 21(10), 1339. Available at: [Link]
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Homework.Study.com. (n.d.). Treatment of a cyclic ketone with diazomethane is a method for accomplishing a ring-expansion.... Available at: [Link]
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ResearchGate. (n.d.). Scheme 2. Cyclobutanone-based ring expansions and annulations. Available at: [Link]
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Slideshare. (n.d.). Demjanov rearrangement. Available at: [Link]
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Dowd, P., & Zhang, W. (1993). Free radical ring expansion of fused cyclobutanones: a new ring expansion annulation stratagem. Journal of the American Chemical Society, 115(16), 7543-7544. Available at: [Link]
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The Versatile Scaffold: 3-(3-Chlorophenyl)cyclobutanone as a Pivotal Building Block in Medicinal Chemistry
Introduction: The Rising Prominence of the Cyclobutane Motif
In the landscape of medicinal chemistry, the quest for novel molecular architectures that can confer advantageous pharmacological properties is perpetual. Among the carbocyclic rings, the cyclobutane moiety has emerged as a particularly intriguing scaffold.[1] Its unique puckered three-dimensional structure, increased C-C π-character, and relative stability despite its inherent ring strain offer a distinct conformational profile that can be exploited for potent and selective interactions with biological targets.[1] The incorporation of a cyclobutane ring can enhance metabolic stability, provide a scaffold for the precise spatial arrangement of pharmacophoric groups, and serve as a non-aromatic bioisostere for phenyl rings, thereby improving physicochemical properties and reducing the potential for aromatic-related toxicity.[1]
Within the diverse family of cyclobutane-containing building blocks, 3-(3-chlorophenyl)cyclobutanone stands out as a particularly valuable synthon. This molecule synergistically combines the conformational constraints of the cyclobutanone ring with the electronic and steric influences of the meta-substituted chlorophenyl group. The electron-withdrawing nature of the chlorine atom significantly impacts the reactivity of the aromatic ring and the cyclobutanone core, offering a handle for a variety of chemical transformations.[2] This guide provides an in-depth exploration of 3-(3-chlorophenyl)cyclobutanone, detailing its properties, synthetic utility, and showcasing its application in the generation of medicinally relevant compounds through detailed protocols.
Physicochemical Properties and Structural Features
3-(3-Chlorophenyl)cyclobutanone, with the molecular formula C₁₀H₉ClO and a molecular weight of 180.63 g/mol , is a liquid at room temperature.[2][3][4] Its structure is characterized by a four-membered cyclobutanone ring attached to a phenyl ring bearing a chlorine atom at the meta position.[2] This substitution pattern is crucial as it influences the molecule's reactivity and potential biological activity.[2] The chlorine atom, being electronegative, exerts an inductive electron-withdrawing effect, which is quantified by a Hammett σₘ value of +0.37.[2] This electronic perturbation modulates the reactivity of both the aromatic ring and the carbonyl group of the cyclobutanone.
Table 1: Physicochemical Properties of 3-(3-Chlorophenyl)cyclobutanone
| Property | Value | Source |
| Molecular Formula | C₁₀H₉ClO | [2][3][4] |
| Molecular Weight | 180.63 g/mol | [2][3][4] |
| CAS Number | 152714-08-4 | [2][4] |
| Appearance | Liquid (at 95% purity) | [2] |
| Storage Conditions | 2-8°C, in a sealed container | [2] |
Synthetic Strategies for Accessing 3-(3-Chlorophenyl)cyclobutanone
The synthesis of 3-(3-chlorophenyl)cyclobutanone can be achieved through various organic chemistry methodologies. The choice of a particular synthetic route often depends on the availability of starting materials, desired scale, and laboratory capabilities. Key approaches include [2+2] cycloaddition reactions, ring expansion of smaller cyclic precursors, and functionalization of pre-existing cyclobutanone scaffolds.[2] A common and direct method involves the use of 3-chlorobenzoyl chloride as a key starting material.[2]
Application in Medicinal Chemistry: A Gateway to Diverse Pharmacophores
The true value of 3-(3-chlorophenyl)cyclobutanone lies in its role as a versatile intermediate for the synthesis of a wide array of pharmacologically active molecules. The strained cyclobutanone ring is amenable to various transformations, including ring-opening reactions, rearrangements, and nucleophilic additions, providing access to diverse molecular skeletons.[2]
Protocol 1: Reductive Amination for the Synthesis of Novel Piperazine Derivatives
Arylpiperazine moieties are prevalent in a multitude of centrally acting drugs, including antidepressants and antipsychotics.[5][6] Reductive amination of 3-(3-chlorophenyl)cyclobutanone with various arylpiperazines provides a straightforward route to novel compounds with potential neuromodulatory activity.
Reaction Scheme:
Figure 1: Reductive amination workflow.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of 3-(3-chlorophenyl)cyclobutanone (1.0 eq) in anhydrous 1,2-dichloroethane (DCE), add the desired arylpiperazine (1.1 eq) and a catalytic amount of glacial acetic acid (0.1 eq).
-
Stirring: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the intermediate iminium ion.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes. The addition may cause a slight exotherm.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed (typically 4-6 hours).
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with dichloromethane (DCM) (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes gradient) to afford the desired N-arylpiperazinyl-3-(3-chlorophenyl)cyclobutylamine derivative.
Rationale for Experimental Choices:
-
Sodium triacetoxyborohydride (NaBH(OAc)₃): This is a mild and selective reducing agent for imines and enamines, which is less basic than other common borohydrides, minimizing side reactions.
-
1,2-Dichloroethane (DCE): An effective solvent for both the reactants and the reducing agent.
-
Acetic Acid: Catalyzes the formation of the iminium ion, accelerating the reaction rate.
Protocol 2: Synthesis of Pyrrolidine-2,5-dione Derivatives as Potential Anticonvulsants
Pyrrolidine-2,5-dione (succinimide) is a well-established pharmacophore in anticonvulsant drugs. The synthesis of derivatives incorporating the 3-(3-chlorophenyl)cyclobutane moiety can lead to novel compounds with potential efficacy in epilepsy models.[7]
Reaction Scheme:
Figure 2: Synthesis of pyrrolidine-2,5-dione derivatives.
Step-by-Step Protocol:
-
Synthesis of the Succinimide Core:
-
Dissolve (R,S)-2-(3-chlorophenyl)succinic acid (1.0 eq) in water.
-
Gradually add 2-aminoacetic acid (1.0 eq) to the solution.
-
Heat the mixture in a sand bath, allowing for the distillation of water.
-
Once the water is removed, increase the temperature to 180°C and maintain for approximately 1.5 hours.
-
The crude product, (R,S)-3-(3-chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetic acid, can be purified by recrystallization from methanol.[7]
-
-
Amide Coupling:
-
To a solution of (R,S)-3-(3-chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq) and 1-hydroxybenzotriazole (HOBt) (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired amine (e.g., a 4-arylpiperazine) (1.1 eq) dissolved in a small amount of DMF.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid by filtration and purify by recrystallization from a suitable solvent like isopropyl alcohol.[7]
-
Rationale for Experimental Choices:
-
Thermal Condensation: The initial step utilizes heat to drive the condensation reaction between the diacid and the amino acid, forming the succinimide ring.
-
EDCI/HOBt Coupling: This is a standard and efficient peptide coupling methodology that activates the carboxylic acid for amide bond formation with minimal side reactions.
-
DMF: A polar aprotic solvent that is excellent for dissolving the reactants and facilitating the coupling reaction.
Future Perspectives and Conclusion
3-(3-Chlorophenyl)cyclobutanone is a powerful and versatile building block in the arsenal of the medicinal chemist. Its unique structural and electronic properties provide a foundation for the synthesis of a diverse range of compounds with potential therapeutic applications. The protocols outlined in this guide serve as a starting point for the exploration of novel chemical space. Further derivatization of the cyclobutane ring, exploration of different substitution patterns on the phenyl ring, and the application of modern synthetic methodologies will undoubtedly lead to the discovery of new and improved drug candidates. The continued investigation into the utility of this and other strained ring systems will be a key driver of innovation in drug discovery for years to come.
References
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Słoczyńska, K., et al. (2021). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules, 26(11), 3293. Available from: [Link]
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Caccia, S., et al. (2002). [(3-Chlorophenyl)piperazinylpropyl]pyridazinones and analogues as potent antinociceptive agents. Bioorganic & Medicinal Chemistry Letters, 12(16), 2165-2168. Available from: [Link]
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Satała, G., et al. (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. Molecules, 27(21), 7305. Available from: [Link]
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The Strategic Application of 3-Arylcyclobutanones in the Synthesis of Bioactive Molecules
Introduction: The Cyclobutane Motif in Modern Drug Discovery
The cyclobutane ring, once considered a synthetic curiosity due to its inherent ring strain, is now increasingly recognized as a valuable scaffold in medicinal chemistry.[1][2] Its rigid, three-dimensional structure offers a compelling alternative to traditional flat, aromatic rings, allowing medicinal chemists to "escape flatland" and explore new chemical space.[3] The unique puckered conformation of the cyclobutane core can enforce specific vectoral orientations of substituents, which is critical for precise interactions with biological targets.[1] Furthermore, this strained carbocycle can serve as a bioisostere for other functional groups, improve metabolic stability, and enhance binding affinity by filling hydrophobic pockets within protein active sites.[1][2]
While the specific compound 3-(3-Chlorophenyl)cyclobutanone is a relatively niche building block with limited dedicated literature, the broader class of 3-arylcyclobutanones serves as a versatile platform for the synthesis of a wide array of bioactive molecules. The ketone functionality provides a reactive handle for numerous chemical transformations, including reduction, reductive amination, and olefination, enabling the generation of diverse molecular architectures. This guide will explore the strategic application of the 3-arylcyclobutanone core, providing detailed protocols and mechanistic insights for its conversion into high-value compounds for drug discovery and development.
Case Study 1: Synthesis of a Precursor for Factor XIa Inhibitors via Reductive Amination
Background: Factor XIa (FXIa) is a serine protease that plays a key role in the amplification phase of the blood coagulation cascade.[4][5] Inhibition of FXIa is a promising therapeutic strategy for the prevention of thrombosis with a potentially lower risk of bleeding complications compared to traditional anticoagulants.[4][6][7] Several small-molecule FXIa inhibitors feature a central amine scaffold, often derived from a ketone precursor. The 3-arylcyclobutanone core provides an ideal starting point for generating a key intermediate, 3-arylcyclobutylamine, which can be further elaborated into potent FXIa inhibitors.
Logical Workflow for Reductive Amination
The conversion of 3-(3-Chlorophenyl)cyclobutanone to the corresponding primary amine is most efficiently achieved through a one-pot reductive amination. This process involves the initial formation of an imine intermediate by reacting the ketone with an ammonia source, followed by in-situ reduction to the amine.
Caption: Reductive amination workflow.
Detailed Protocol: Reductive Amination of 3-(3-Chlorophenyl)cyclobutanone
This protocol is adapted from standard procedures for the reductive amination of ketones.[8][9]
Materials:
-
3-(3-Chlorophenyl)cyclobutanone (1.0 eq)
-
Ammonium acetate (NH₄OAc) (10.0 eq)
-
Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet
Procedure:
-
Reaction Setup: To a stirred solution of 3-(3-Chlorophenyl)cyclobutanone (1.0 eq) in methanol (approximately 0.2 M), add ammonium acetate (10.0 eq). Stir the mixture at room temperature for 30 minutes under a nitrogen atmosphere.
-
Reduction: Carefully add sodium cyanoborohydride (1.5 eq) portion-wise to the reaction mixture. Caution: NaBH₃CN is toxic and can release hydrogen cyanide gas upon contact with acid. Handle in a well-ventilated fume hood.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extraction: Partition the residue between dichloromethane (DCM) and saturated aqueous NaHCO₃. Separate the layers and extract the aqueous layer twice more with DCM.
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a DCM/MeOH gradient) to yield the desired 3-(3-Chlorophenyl)cyclobutylamine.
Causality and Experimental Rationale:
-
Choice of Ammonia Source: Ammonium acetate is used as a convenient, solid source of ammonia that also buffers the reaction mixture, maintaining a slightly acidic pH which is optimal for imine formation.
-
Choice of Reducing Agent: Sodium cyanoborohydride is a mild and selective reducing agent. It is stable under neutral or slightly acidic conditions and selectively reduces the iminium ion intermediate much faster than the starting ketone, minimizing the formation of the corresponding alcohol as a byproduct.[8]
Case Study 2: Synthesis of an Alkene Scaffold via Wittig Reaction
Background: The Wittig reaction is a powerful and widely used method for synthesizing alkenes from aldehydes or ketones.[10][11][12] By reacting a 3-arylcyclobutanone with a phosphorus ylide (Wittig reagent), a 1-alkylidene-3-arylcyclobutane can be synthesized. This exocyclic double bond provides a unique structural motif and a versatile handle for further functionalization, such as in the synthesis of spirocyclic compounds or as a key structural element in receptor antagonists.
Logical Workflow for the Wittig Reaction
The process begins with the preparation of a phosphonium salt from an alkyl halide and triphenylphosphine. Deprotonation of this salt with a strong base generates the nucleophilic ylide, which then reacts with the cyclobutanone to form an oxaphosphetane intermediate. This intermediate collapses to form the desired alkene and triphenylphosphine oxide as a byproduct.[12]
Caption: Wittig reaction workflow.
Detailed Protocol: Wittig Olefination of 3-(3-Chlorophenyl)cyclobutanone
This protocol describes the synthesis of 1-methylene-3-(3-chlorophenyl)cyclobutane.
Materials:
-
Methyltriphenylphosphonium bromide ((CH₃)Ph₃PBr) (1.2 eq)
-
n-Butyllithium (n-BuLi) (1.1 eq, solution in hexanes)
-
3-(3-Chlorophenyl)cyclobutanone (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk flask, syringes, magnetic stirrer, nitrogen atmosphere
Procedure:
-
Ylide Generation: In a flame-dried Schlenk flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF (approximately 0.3 M). Cool the suspension to 0 °C in an ice bath.
-
Deprotonation: Add n-butyllithium (1.1 eq) dropwise via syringe. The formation of the ylide is indicated by the development of a characteristic orange-red color. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
Ketone Addition: Cool the ylide solution back to 0 °C. Add a solution of 3-(3-Chlorophenyl)cyclobutanone (1.0 eq) in anhydrous THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC for the disappearance of the ketone.
-
Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extraction: Add diethyl ether and water. Separate the layers and extract the aqueous layer twice more with diethyl ether.
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter and concentrate the solution under reduced pressure. The crude product will contain triphenylphosphine oxide. Purify by flash column chromatography on silica gel (using a non-polar eluent like hexanes or a hexanes/ethyl acetate gradient) to isolate the desired 1-methylene-3-(3-chlorophenyl)cyclobutane.
Causality and Experimental Rationale:
-
Anhydrous Conditions: The Wittig ylide is a very strong base and will be readily protonated by water.[12] Therefore, anhydrous solvents and inert atmosphere techniques are critical for the successful generation and reaction of the ylide.
-
Base Selection: n-Butyllithium is a common and effective strong base for deprotonating non-stabilized phosphonium salts.[10]
-
Purification: Triphenylphosphine oxide is a common byproduct of the Wittig reaction and can often complicate purification. Chromatography is typically required for its removal.
Summary of Applications
The 3-arylcyclobutanone scaffold is a versatile starting point for accessing diverse chemical matter relevant to drug discovery. The protocols detailed above illustrate two fundamental transformations that convert the ketone into key amine and alkene intermediates.
| Starting Material | Key Transformation | Product Class | Potential Bioactivity |
| 3-(3-Chlorophenyl)cyclobutanone | Reductive Amination | Cyclobutylamine | Factor XIa Inhibitors[4][7] |
| 3-(3-Chlorophenyl)cyclobutanone | Wittig Olefination | Alkylidenecyclobutane | Receptor Antagonists, Spirocycle Precursors[1] |
Conclusion
The strategic use of 3-arylcyclobutanones, such as 3-(3-Chlorophenyl)cyclobutanone, provides a robust entry into novel and biologically relevant molecular architectures. The inherent strain and defined three-dimensional geometry of the cyclobutane ring offer significant advantages in the design of next-generation therapeutics.[13] The protocols for reductive amination and Wittig olefination presented here serve as foundational methods for researchers, scientists, and drug development professionals to leverage this valuable scaffold in their synthetic campaigns. Further exploration of other ketone chemistries, such as Baeyer-Villiger oxidation or aldol condensations, will undoubtedly continue to expand the utility of this promising class of building blocks.
References
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- M. K. M. L. D. S. Kevin, "Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives," Royal Society of Chemistry, 2023. [URL: https://pubs.rsc.org/en/content/articlehtml/2023/sc/d2sc06088d]
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Application Notes & Protocols: Palladium-Catalyzed Reactions of 3-(3-Chlorophenyl)cyclobutanone
Introduction
The 3-(3-chlorophenyl)cyclobutanone scaffold is a versatile building block in modern organic synthesis, particularly within pharmaceutical and materials science research. Its structure offers two distinct points for chemical modification: the reactive aryl chloride for cross-coupling reactions and the enolizable ketone for α-functionalization. Palladium-catalyzed reactions, which were the subject of the 2010 Nobel Prize in Chemistry awarded to Heck, Negishi, and Suzuki, provide a powerful and precise toolkit for elaborating this scaffold.[1][2][3] The ability to form carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds under relatively mild conditions has made these methods indispensable in drug development.[4]
This guide provides an in-depth exploration of key palladium-catalyzed transformations involving 3-(3-chlorophenyl)cyclobutanone. It moves beyond simple procedural lists to explain the underlying mechanistic principles, guiding researchers in experimental design, troubleshooting, and optimization. The protocols described herein are designed to be robust and serve as a validated starting point for further investigation.
The Foundational Mechanism: The Palladium Cross-Coupling Cycle
Nearly all palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving a transition between Pd(0) and Pd(II) oxidation states.[1][5] Understanding these fundamental steps is critical for rationalizing reaction conditions and predicting outcomes.
-
Oxidative Addition: The cycle begins with the oxidative addition of the aryl chloride (R-X) to a coordinatively unsaturated Pd(0) complex. This step, often rate-limiting for less reactive aryl chlorides, forms a square planar Pd(II) intermediate.[1][6]
-
Transmetalation: The second coupling partner, typically an organometallic reagent (R'-M), exchanges its organic group with the halide on the Pd(II) center. This step introduces the second organic fragment to the palladium.[7]
-
Reductive Elimination: The two organic fragments (R and R') on the Pd(II) center couple and are expelled from the coordination sphere, forming the desired C-C or C-heteroatom bond. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][7]
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
C-C Bond Formation: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is arguably the most widely used palladium-catalyzed cross-coupling for forming C(sp²)-C(sp²) bonds, owing to the stability, commercial availability, and low toxicity of the requisite boronic acid coupling partners.[3][8] For 3-(3-chlorophenyl)cyclobutanone, this reaction enables the synthesis of diverse biaryl and aryl-vinyl structures.
Mechanistic Insight
The Suzuki reaction follows the general catalytic cycle, with the transmetalation step requiring activation of the organoboron species by a base.[3][9] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the organic group to the palladium center.[6][9]
Caption: Suzuki-Miyaura coupling mechanism.
Protocol: Suzuki-Miyaura Coupling of 3-(3-Chlorophenyl)cyclobutanone
Materials:
-
3-(3-Chlorophenyl)cyclobutanone
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (dicyclohexyl(2′,6′-dimethoxy[1,1′-biphenyl]-2-yl)phosphine)
-
Potassium phosphate tribasic (K₃PO₄)
-
Toluene and Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add 3-(3-chlorophenyl)cyclobutanone (1.0 equiv), the arylboronic acid (1.3 equiv), and K₃PO₄ (2.0 equiv).
-
In a separate vial, prepare the catalyst premix: dissolve Pd(OAc)₂ (1 mol%) and SPhos (2 mol%) in toluene. Stir for 10 minutes.
-
Add the catalyst premix to the Schlenk flask, followed by degassed toluene (to 0.2 M concentration) and degassed water (10% v/v of toluene).
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Summary: Representative Suzuki Couplings
| Boronic Acid Partner | Catalyst System (mol%) | Base (equiv) | Temp (°C) | Time (h) | Expected Yield |
| Phenylboronic acid | Pd(OAc)₂ (1), SPhos (2) | K₃PO₄ (2) | 100 | 16 | >85% |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (1), SPhos (2) | K₃PO₄ (2) | 100 | 18 | >80% |
| Thiophene-3-boronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ (2) | 110 | 24 | >70% |
| Vinylboronic acid pinacol ester | Pd(PPh₃)₄ (5) | K₂CO₃ (3) | 90 | 12 | >75% |
Yields are estimates based on literature precedents for similar aryl chlorides and may require optimization.[10]
C-N Bond Formation: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of medicinal chemistry, enabling the formation of C-N bonds between aryl halides and a vast array of primary and secondary amines.[11][12] This reaction transforms the chlorophenyl moiety into valuable aniline derivatives.
Mechanistic Insight
The key distinction in this cycle is that after oxidative addition, the amine displaces the halide on the palladium center. A strong, non-nucleophilic base is then required to deprotonate the coordinated amine, forming a palladium-amido complex.[11][13] Reductive elimination from this species furnishes the arylamine product and regenerates the Pd(0) catalyst. The use of bulky, electron-rich phosphine ligands (e.g., XPhos, BrettPhos) is crucial to promote both the oxidative addition of the aryl chloride and the final reductive elimination step.[14]
Caption: Buchwald-Hartwig amination catalytic cycle.
Protocol: Buchwald-Hartwig Amination with Morpholine
Materials:
-
3-(3-Chlorophenyl)cyclobutanone
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOt-Bu)
-
Toluene (anhydrous, degassed)
Procedure:
-
In a glovebox, add NaOt-Bu (1.4 equiv) to an oven-dried reaction vessel.
-
Add Pd₂(dba)₃ (1.5 mol%), XPhos (3.0 mol%), and 3-(3-chlorophenyl)cyclobutanone (1.0 equiv).
-
Add anhydrous, degassed toluene, followed by morpholine (1.2 equiv).
-
Seal the vessel, remove it from the glovebox, and heat to 110 °C with stirring for 16-24 hours.
-
Monitor the reaction by LC-MS.
-
After completion, cool the reaction to room temperature and quench carefully by adding saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify by flash column chromatography.
Data Summary: Representative Buchwald-Hartwig Aminations
| Amine Partner | Catalyst System (mol%) | Base (equiv) | Temp (°C) | Time (h) | Expected Yield |
| Morpholine | Pd₂(dba)₃ (1.5), XPhos (3) | NaOt-Bu (1.4) | 110 | 18 | >90% |
| Aniline | Pd(OAc)₂ (2), BrettPhos (4) | K₃PO₄ (2) | 110 | 24 | >80% |
| Benzylamine | Pd₂(dba)₃ (1), RuPhos (2) | K₂CO₃ (2.5) | 100 | 16 | >85% |
| Diethylamine | Pd(OAc)₂ (2), P(t-Bu)₃ (4) | LiHMDS (1.5) | 90 | 20 | >75% |
Yields are estimates based on literature precedents and are highly dependent on the specific amine and ligand combination.[14][15]
C-C Bond Formation: The Mizoroki-Heck Reaction
The Mizoroki-Heck reaction is a powerful method for the arylation of alkenes.[2][16] It couples the 3-(3-chlorophenyl)cyclobutanone with an alkene, such as styrene or an acrylate, to generate a new, more complex substituted alkene.
Mechanistic Insight
The Heck reaction mechanism diverges from the Suzuki and Buchwald-Hartwig pathways after the initial oxidative addition step.[17][18] Instead of transmetalation, the alkene coordinates to the Pd(II) center (syn-addition). This is followed by a migratory insertion of the alkene into the Pd-Aryl bond. The final product is liberated through a β-hydride elimination step, which regenerates a palladium-hydride species. A base is then required to neutralize the generated H-X and regenerate the Pd(0) catalyst for the next cycle.[19]
Caption: Mizoroki-Heck reaction catalytic cycle.
Protocol: Heck Reaction with n-Butyl Acrylate
Materials:
-
3-(3-Chlorophenyl)cyclobutanone
-
n-Butyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(tert-butyl)phosphine (P(t-Bu)₃) or its HBF₄ salt
-
Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane (anhydrous)
Procedure:
-
To an oven-dried reaction tube, add Pd(OAc)₂ (2 mol%), P(t-Bu)₃ (6 mol%), and Cs₂CO₃ (2.0 equiv).
-
Add 3-(3-chlorophenyl)cyclobutanone (1.0 equiv) and anhydrous 1,4-dioxane.
-
Add n-butyl acrylate (1.5 equiv) via syringe.
-
Seal the tube and heat to 120 °C with stirring for 24 hours. The use of bulky, electron-rich ligands like P(t-Bu)₃ is often critical for the coupling of less reactive aryl chlorides.[20]
-
After cooling, dilute the mixture with diethyl ether and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography to yield the trans-alkene product.
Data Summary: Representative Heck Reactions
| Alkene Partner | Catalyst System (mol%) | Base (equiv) | Temp (°C) | Time (h) | Expected Yield |
| n-Butyl acrylate | Pd(OAc)₂ (2), P(t-Bu)₃ (6) | Cs₂CO₃ (2) | 120 | 24 | >70% |
| Styrene | Pd₂(dba)₃ (1.5), P(t-Bu)₃ (6) | Cs₂CO₃ (2) | 120 | 20 | >80% |
| 4-Vinylpyridine | Pd(OAc)₂ (2), PPh₃ (4) | Et₃N (3) | 100 | 24 | >65% |
Yields are estimates based on literature precedents.[20] The choice of ligand is critical for success with aryl chlorides.
Alternative Reactivity: α-Arylation of the Cyclobutanone
Beyond reactions at the aryl chloride, the cyclobutanone ring itself is a handle for functionalization. The palladium-catalyzed α-arylation of ketones is a powerful method for forming a C(sp³)-C(sp²) bond at the position adjacent to the carbonyl.[21] This reaction typically proceeds via an enolate or enamine intermediate.[22]
Protocol: α-Arylation with 4-Bromoanisole
This protocol demonstrates the coupling of the enolizable position of 3-(3-chlorophenyl)cyclobutanone with a different aryl halide, showcasing the orthogonal reactivity available.
Materials:
-
3-(3-chlorophenyl)cyclobutanone
-
4-Bromoanisole
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Sodium tert-butoxide (NaOt-Bu)
-
Toluene (anhydrous)
Procedure:
-
In a glovebox, charge an oven-dried vial with NaOt-Bu (1.2 equiv), Pd(OAc)₂ (2 mol%), and P(o-tol)₃ (4 mol%).
-
Add 3-(3-chlorophenyl)cyclobutanone (1.5 equiv) and 4-bromoanisole (1.0 equiv).
-
Add anhydrous toluene, seal the vial, and stir at 80 °C for 12-18 hours.
-
Monitor the reaction by GC-MS.
-
Cool to room temperature, quench with saturated aqueous NH₄Cl, and extract with ethyl acetate.
-
Dry the organic layer, concentrate, and purify by column chromatography.
General Experimental Considerations and Troubleshooting
-
Inert Atmosphere: All palladium-catalyzed reactions should be performed under an inert atmosphere (Argon or Nitrogen) as the Pd(0) species is oxygen-sensitive.
-
Ligand Choice: Aryl chlorides are significantly less reactive than the corresponding bromides or iodides in oxidative addition. Therefore, the use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃) is often mandatory to achieve good catalytic turnover.[8][20]
-
Base Selection: The choice of base is critical. Suzuki couplings often use carbonates or phosphates (K₂CO₃, K₃PO₄). Buchwald-Hartwig aminations require strong, non-nucleophilic bases like alkoxides (NaOt-Bu). Heck reactions often use weaker bases like triethylamine or inorganic carbonates.
-
Troubleshooting:
-
Low Conversion: May indicate catalyst deactivation or insufficient reactivity. Consider increasing temperature, switching to a more electron-rich ligand, or using a stronger base (if applicable).
-
Palladium Black Formation: The precipitation of metallic palladium indicates catalyst decomposition.[23] This can be caused by impurities, excessive temperature, or an improper ligand-to-metal ratio. Ensure all reagents and solvents are pure and degassed.
-
Side Reactions: Common side reactions include hydrodehalogenation (replacement of -Cl with -H) and homo-coupling of the coupling partners.[23] Optimizing reaction time, temperature, and stoichiometry can minimize these pathways.
-
References
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Han, W., et al. (2021). Palladium-catalyzed [2 + 2 + 1] annulation: access to chromone fused cyclopentanones with cyclopropenone as the CO source. Organic Chemistry Frontiers, 8(10), 2228-2232. [Link]
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Main Group Organometallics in Synthesis. (2020). Palladium catalyzed couplings. Chemistry LibreTexts. [Link]
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Lee, H. Y., & Li, L. (2000). Synthesis of 2-Alkylidenecyclopentanones via Palladium-Catalyzed Cross-Coupling of 1-(1-Alkynyl)cyclobutanols and Aryl or Vinylic Halides. Organic Letters, 2(17), 2687-2690. [Link]
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Li, J., et al. (2023). Palladium-Catalyzed Cyclization Coupling with Cyclobutanone-Derived N-Tosylhydrazones: Synthesis of Benzofuran-3-Cyclobutylidenes and Spirocyclobutanes. The Journal of Organic Chemistry, 88(3), 1638-1647. [Link]
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ResearchGate. (n.d.). Mechanism of Palladium‐Catalyzed Cross‐Coupling between Aryl Halides and H−Phosphonates. [Link]
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Total Organic Chemistry. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. [Link]
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Xue, Y., Parsad, A., & Dong, G. (2023). α-Arylation of Cyclopentanones by Palladium/Enamine Cooperative Catalysis. Organic Syntheses, 100, 99-112. [Link]
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Choudhury, S., & Ali, A. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 13(32), 22353-22384. [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
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Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]
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Van der Eycken, J., et al. (2021). Palladium-Catalyzed Arylations towards 3,6-Diaryl-1,3a,6a-triazapentalenes and Evaluation of Their Fluorescence Properties. Molecules, 26(11), 3328. [Link]
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Chem Reactor. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling [Video]. YouTube. [Link]
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Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Chemical Reviews, 111(3), 2177-2250. [Link]
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Application Note & Protocols: Strategic Implementation of Michael Addition Reactions with 3-(3-Chlorophenyl)cyclobutenone as a Key Acceptor
For the attention of researchers, medicinal chemists, and professionals in drug development, this document provides a comprehensive guide to the application of Michael addition reactions using a tailored cyclobutane-based acceptor. The protocols and insights contained herein are designed to facilitate the synthesis of novel molecular scaffolds with potential applications in pharmaceutical research.
Introduction: The Significance of the Cyclobutane Motif
The cyclobutane ring is a privileged scaffold in medicinal chemistry, prized for its unique conformational properties that can impart favorable metabolic stability and binding affinity to drug candidates. Its inherent ring strain can also be harnessed for further synthetic transformations. This guide focuses on 3-(3-chlorophenyl)cyclobutanone as a precursor to a potent Michael acceptor, offering a versatile entry point for creating complex, three-dimensional molecules through the strategic formation of carbon-carbon and carbon-heteroatom bonds.
The Michael addition, or conjugate addition, is a cornerstone of organic synthesis, enabling the formation of a new bond at the β-carbon of an α,β-unsaturated carbonyl compound.[1][2] This reaction is thermodynamically controlled and highly efficient, making it a staple in the construction of a diverse array of molecular architectures.[3][4] By employing an α,β-unsaturated derivative of 3-(3-chlorophenyl)cyclobutanone as the Michael acceptor, researchers can introduce a wide range of functional groups, leading to novel derivatives with potential biological activity.
Principle of the Reaction: From Cyclobutanone to Michael Acceptor
It is critical to recognize that 3-(3-chlorophenyl)cyclobutanone itself is not a Michael acceptor. To function as an acceptor, it must first be converted into its α,β-unsaturated analogue, 3-(3-chlorophenyl)cyclobut-2-en-1-one. This transformation introduces the requisite electrophilic β-carbon for the conjugate addition to occur. A common and effective method for this conversion is α-halogenation followed by base-induced elimination.
Once the α,β-unsaturated cyclobutenone is synthesized, it can react with a variety of Michael donors. These donors are typically stabilized nucleophiles, such as enolates derived from β-dicarbonyl compounds, nitroalkanes, or organocuprates.[1][5] The reaction can be catalyzed by bases, Lewis acids, or, for enantioselective transformations, chiral organocatalysts.[6][7][8]
Experimental Workflows and Protocols
The overall synthetic strategy involves two key stages: the synthesis of the Michael acceptor and the subsequent Michael addition reaction.
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Application Notes & Protocols: Stereoselective Synthesis of 3-(3-Chlorophenyl)cyclobutanone Analogs
Abstract
The 3-arylcyclobutanone scaffold is a privileged structural motif in medicinal chemistry, serving as a versatile building block for a wide range of biologically active molecules. The inherent ring strain of the cyclobutane ring can be harnessed for various chemical transformations, including ring expansions and functionalizations, providing rapid access to molecular complexity.[1] Furthermore, the precise three-dimensional arrangement of substituents on the cyclobutane core is often critical for target engagement and pharmacological activity. This guide provides an in-depth overview of modern, field-proven protocols for the stereoselective synthesis of 3-(3-chlorophenyl)cyclobutanone and its analogs, tailored for researchers, medicinal chemists, and drug development professionals. We will explore key strategies including asymmetric [2+2] cycloadditions, transition metal-catalyzed C-C bond activation, and desymmetrization of prochiral substrates, offering detailed, step-by-step protocols and explaining the causality behind critical experimental choices.
Strategic Overview: Pathways to Chiral Cyclobutanones
The synthesis of enantiomerically enriched cyclobutane derivatives remains a significant challenge due to the inherent ring strain and congested stereogenic environment.[2] Several powerful strategies have emerged to address this challenge. The choice of strategy depends on the available starting materials, desired scale, and the specific stereoisomer required.
Key Synthetic Strategies:
-
[2+2] Cycloaddition: This is the most direct and fundamental approach to constructing the cyclobutane ring.[3][4] The reaction of a ketene or ketene equivalent with an alkene can be rendered stereoselective through the use of chiral auxiliaries or catalysts.
-
Transition Metal-Catalyzed Cyclizations: Intramolecular reactions catalyzed by metals like rhodium or cobalt offer a powerful means to construct cyclobutanones with high levels of regio-, diastereo-, and enantiocontrol under mild conditions.[5] These methods often involve the activation of C-H or C-C bonds.[6]
-
Ring Expansion of Cyclopropanes: Three-membered rings can be expanded to their four-membered counterparts through rearrangements, such as the pinacol-type rearrangement of α-hydroxycyclopropylcarbinols or reactions with sulfur ylides.[7][8]
-
Desymmetrization of Prochiral Cyclobutanones: This elegant approach starts with an achiral, symmetrically substituted cyclobutanone and introduces chirality in a controlled manner.[1][2] This can be achieved through enantioselective deprotonation with chiral bases or enzymatic transformations.[1][9]
The following diagram illustrates these divergent/convergent pathways.
Protocol I: Asymmetric [2+2] Cycloaddition of Dichloroketene with a Chiral Enol Ether
This protocol leverages the diastereoselective [2+2] cycloaddition between dichloroketene and a chiral enol ether, followed by reductive dechlorination to yield the target cyclobutanone.[10] The stereoselectivity is induced by a chiral auxiliary, which is subsequently removed. The use of a one-pot cycloaddition/dechlorination sequence is highly efficient and avoids the isolation of the sensitive dichlorocyclobutanone intermediate.[10]
Causality of Experimental Design:
-
Dichloroketene: Generated in situ from trichloroacetyl chloride and activated zinc, dichloroketene is highly reactive and readily participates in [2+2] cycloadditions. Its two chlorine atoms facilitate a subsequent reductive removal.
-
Chiral Auxiliary: A bulky, chiral alcohol like (R)- or (S)-Stericol is used to form the chiral enol ether.[10] The steric bulk of the auxiliary directs the facial approach of the ketene, leading to high diastereoselectivity.
-
Reductive Dechlorination: A zinc-copper couple is a classic reagent for this transformation. The addition of methanolic ammonium chloride facilitates the protonolysis step to yield the final product.[10]
Workflow Diagram
Detailed Step-by-Step Protocol:
Materials:
-
Chiral enol ether derived from 3-chlorocinnamaldehyde and (R)-1-(2,4,6-triisopropylphenyl)ethanol [(R)-Stericol].[10]
-
Trichloroacetyl chloride
-
Activated Zinc dust (Zn-Cu couple)
-
Anhydrous diethyl ether or THF
-
Ammonium chloride (NH₄Cl)
-
Anhydrous methanol
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a dropping funnel under an inert atmosphere (N₂ or Ar), add activated zinc dust (3.0 eq.). Suspend the zinc in anhydrous diethyl ether.
-
Cycloaddition: Prepare a solution of the chiral enol ether (1.0 eq.) and trichloroacetyl chloride (1.5 eq.) in anhydrous diethyl ether. Add this solution dropwise to the vigorously stirred zinc suspension over 1-2 hours. The reaction is exothermic; maintain a gentle reflux using a water bath if necessary.
-
Monitoring: Monitor the reaction by TLC until the enol ether is consumed (typically 2-4 hours after the addition is complete).
-
One-Pot Dechlorination: After the cycloaddition is complete, cool the reaction mixture to room temperature. Carefully add a saturated solution of ammonium chloride in methanol to the flask.
-
Reflux: Heat the resulting mixture to reflux for 10-30 minutes. This step effects the reductive dechlorination.[10]
-
Workup: Cool the mixture, filter through a pad of Celite to remove excess zinc and salts, and wash the pad with diethyl ether. Combine the filtrates and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to afford the enantiomerically enriched 3-(3-chlorophenyl)cyclobutanone analog. The chiral auxiliary is also recovered during this process.
Protocol II: Rhodium-Catalyzed Asymmetric Ring-Opening of 3-(2-Hydroxyphenyl)cyclobutanones
This protocol demonstrates a highly enantioselective C-C bond cleavage and rearrangement catalyzed by a chiral rhodium complex.[11] While the substrate is a 3-(2-hydroxyphenyl)cyclobutanone, the principles are highly relevant for creating analogs with specific substitution patterns and demonstrate the power of Rh-catalysis in manipulating cyclobutane rings. The reaction proceeds via an initial addition of a rhodium aryloxide to the carbonyl, followed by a β-carbon elimination that opens the ring in an enantiodifferentiating step.[11]
Causality of Experimental Design:
-
Rhodium(I) Precatalyst: A precursor like [Rh(OH)(cod)]₂ is used to generate the active Rh(I) catalyst in situ.
-
Chiral Ligand: The choice of chiral phosphine ligand is critical for enantioselectivity. Ligands like (R)-SEGPHOS or BINAP create a chiral environment around the rhodium center, which dictates the facial selectivity during the key β-carbon elimination step.[11] Different ligands can lead to divergent reaction pathways.[12]
-
Mechanism: The reaction is believed to proceed through several steps: generation of a rhodium aryloxide, intramolecular addition to the carbonyl to form a rhodium cyclobutanolate, enantioselective β-carbon elimination to open the ring, and finally protonolysis to release the product and regenerate the catalyst.[11]
Catalytic Cycle Diagram
Detailed Step-by-Step Protocol:
Materials:
-
3-(2-Hydroxyphenyl)cyclobutanone substrate (1.0 eq.)
-
[Rh(OH)(cod)]₂ (e.g., 7 mol % Rh)
-
(R)-SEGPHOS (e.g., 16 mol %)
-
Anhydrous toluene
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Catalyst Preparation: In a glovebox or under a strict inert atmosphere, add [Rh(OH)(cod)]₂ and (R)-SEGPHOS to a dry reaction vessel.
-
Solvent Addition: Add anhydrous, degassed toluene and stir the mixture at room temperature for 15-30 minutes to allow for catalyst pre-formation.
-
Substrate Addition: Add the 3-(2-hydroxyphenyl)cyclobutanone substrate to the catalyst solution.
-
Reaction: Stir the reaction mixture at room temperature for the required time (e.g., 19 hours).[11]
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup and Purification: Upon completion, concentrate the reaction mixture directly onto silica gel. Purify by flash column chromatography to isolate the enantiomerically enriched dihydrocoumarin product.
Data Summary: Ligand Effects
The choice of ligand significantly impacts the enantioselectivity of the reaction.
| Ligand | Yield (%) | Enantiomeric Excess (ee, %) |
| (R)-SEGPHOS | 77 | >99 |
| (R)-BINAP | 85 | 96 |
| (R)-Tol-BINAP | 82 | 96 |
| Data adapted from reference[11] for the synthesis of 4-methyl-3,4-dihydrocoumarin. |
Protocol III: Desymmetrization of 3-Phenylcyclobutanone via Chiral Lithium Amide
This protocol illustrates the desymmetrization of a prochiral cyclobutanone using a chiral lithium amide base to achieve enantioselective deprotonation. The resulting chiral enolate is then trapped with an electrophile. This method is a powerful way to install a stereocenter adjacent to the carbonyl group.[1]
Causality of Experimental Design:
-
Prochiral Substrate: 3-(3-Chlorophenyl)cyclobutanone is a prochiral molecule with two enantiotopic α-protons.
-
Chiral Lithium Amide: A base derived from a chiral amine and n-butyllithium is used. The chiral environment of the base leads to the selective abstraction of one of the two enantiotopic protons, generating a non-racemic lithium enolate.[1]
-
Low Temperature: The reaction is conducted at very low temperatures (e.g., -78°C to -100°C) to maximize selectivity by minimizing thermal racemization of the chiral enolate and enhancing the kinetic control of the deprotonation step.
-
Trapping Agent: A reactive electrophile, such as triethylsilyl (TES) chloride, is used to trap the chiral enolate, forming a stable silyl enol ether and locking in the newly created stereochemistry.[1]
Detailed Step-by-Step Protocol:
Materials:
-
3-(3-Chlorophenyl)cyclobutanone (1.0 eq.)
-
Chiral amine (e.g., (R,R)-bis(1-phenylethyl)amine) (1.1 eq.)
-
n-Butyllithium (1.05 eq.)
-
Triethylsilyl chloride (TESCl) (1.2 eq.)
-
Anhydrous THF
-
Inert atmosphere (N₂ or Ar)
Procedure:
-
Chiral Base Formation: In a flame-dried flask under an inert atmosphere, dissolve the chiral amine in anhydrous THF. Cool the solution to 0°C. Add n-butyllithium dropwise and stir for 30 minutes at 0°C to form the chiral lithium amide.
-
Deprotonation: Cool the lithium amide solution to -78°C (or lower, e.g., -100°C). Add a solution of 3-(3-chlorophenyl)cyclobutanone in anhydrous THF dropwise over 30 minutes. Stir the mixture at this temperature for 1-2 hours to allow for complete and selective deprotonation.
-
Enolate Trapping: Add triethylsilyl chloride (TESCl) in one portion to the reaction mixture.
-
Warming and Quench: Allow the reaction to slowly warm to room temperature overnight. Quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Workup: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the solvent in vacuo. The resulting chiral silyl enol ether can be purified by chromatography or used directly in subsequent reactions, such as Mukaiyama aldol additions.[1] The enantiomeric ratio (er) can be determined by chiral HPLC or GC analysis.
Conclusion and Future Outlook
The stereoselective synthesis of 3-(3-chlorophenyl)cyclobutanone analogs is achievable through several robust and high-yielding methodologies. The choice between de novo ring construction via [2+2] cycloaddition, strategic cyclization using transition metal catalysis, or post-synthetic desymmetrization depends on project-specific requirements. Asymmetric catalysis, particularly with rhodium, continues to provide novel and powerful transformations for C-C bond activation within strained ring systems, offering pathways to complex molecular architectures.[12][13] The protocols detailed herein provide a solid foundation for researchers to access these valuable chiral building blocks for application in drug discovery and development.
References
-
Lee, J., et al. (2001). Enantioselective Synthesis of 2-Substituted Cyclobutanones. Organic Letters, 3(15), 2379–2381. [Link]
-
Gorin, D. J., et al. (2020). Enantioselective Desymmetrization of Cyclobutanones: A Speedway to Molecular Complexity. ACS Catalysis, 10(15), 8477-8498. [Link]
-
Becica, J., et al. (2018). Cobalt Catalysis for Enantioselective Cyclobutanone Construction. Journal of the American Chemical Society, 140(32), 10077–10081. [Link]
-
Lindsay, V. N. G., et al. (2012). Enantioselective Synthesis of Cyclobutanes via Sequential Rh-catalyzed Bicyclobutanation/Cu-catalyzed Homoconjugate Addition. Journal of the American Chemical Society, 134(7), 3616–3619. [Link]
-
Kim, H., et al. (2022). A One-Pot Visible-Light Strategy for Cyclobutanone Synthesis via Sequential [2+2] Cycloaddition and Nef Reaction of Nitroalkenes and 2-Vinylpyridines. Organic & Biomolecular Chemistry, 20(4), 833-837. [Link]
-
Matsuda, T., et al. (2006). Asymmetric Synthesis of 3,4-Dihydrocoumarins by Rhodium-Catalyzed Reaction of 3-(2-Hydroxyphenyl)cyclobutanones. Journal of the American Chemical Society, 128(28), 9052–9053. [Link]
-
Wang, D., et al. (2022). Rhodium-catalyzed Diastereo- and Enantioselective Divergent Annulations between Cyclobutanones and 1,5-Enynes: Rapid Construction of Complex C(sp3)-rich Scaffolds. Angewandte Chemie International Edition, 61(33), e202206411. [Link]
-
Wang, Y., et al. (2020). Theoretical Study of Rhodium‐Catalyzed C−C Activation of Cyclobutanones: Origin of Ligand‐Controlled Product Selectivity. Chemistry – A European Journal, 26(42), 9377-9386. [Link]
-
Li, J., et al. (2023). Computational Exploration of Intramolecular Cycloaddition of Cyclobutanone with Alkene Catalyzed by Rhodium Versus Nickel: The Origins of Selectivities. The Journal of Organic Chemistry, 88(17), 12209–12218. [Link]
-
Jia, T., et al. (2018). Rhodium(i)-catalyzed asymmetric [4 + 2] cycloaddition reactions of 2-alkylenecyclobutanols with cyclic enones through C–C bond cleavage: efficient access to trans-bicyclic compounds. Chemical Communications, 54(15), 1832-1835. [Link]
-
Petz, S., et al. (2021). Desymmetrization of Prochiral Cyclobutanones via Nitrogen Insertion: A Concise Route to Chiral γ‐Lactams. Angewandte Chemie International Edition, 60(16), 8965-8970. [Link]
-
Zhu, L., et al. (2023). Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. RSC Advances, 13(26), 17743-17763. [Link]
-
Wang, D., et al. (2022). Rhodium-Catalyzed (4+1) Cycloaddition between Benzocyclobutenones and Styrene-Type Alkenes. Angewandte Chemie International Edition, 61(19), e202201416. [Link]
-
Deprés, J-P., et al. (2005). Expedient Approach to Chiral Cyclobutanones: Asymmetric Synthesis of Cyclobut-G. Organic Letters, 7(9), 1813–1816. [Link]
-
Spoehrle, S. S. M., et al. (2022). Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides. Angewandte Chemie International Edition, 61(32), e202206411. [Link]
-
Dong, G. (2013). Synthesis of Cyclobutanone and Cyclobutenone. The Dong Group Meeting. [Link]
-
Hoffmann, N. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews, 116(17), 10045–10066. [Link]
-
Petz, S., et al. (2021). Desymmetrization of Prochiral Cyclobutanones via Nitrogen Insertion: A Concise Route to Chiral γ‐Lactams. Gutenberg Open Science. [Link]
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- 8. Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Rhodium-catalyzed Diastereo- and Enantioselective Divergent Annulations between Cyclobutanones and 1,5-Enynes: Rapid Construction of Complex C(sp3)-rich Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rhodium-Catalyzed (4+1) Cycloaddition between Benzocyclobutenones and Styrene-Type Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Strategic Utility of 3-(3-Chlorophenyl)cyclobutanone in Advanced Multicomponent Reactions
Introduction: The Cyclobutane Motif as a Privileged Scaffold in Medicinal Chemistry
In the landscape of contemporary drug discovery, the quest for novel molecular architectures with enhanced pharmacological properties is paramount. Among the various carbocyclic systems, the cyclobutane ring has emerged as a significantly underutilized yet highly valuable scaffold.[1] Its inherent three-dimensionality, conferred by a unique puckered conformation, offers a distinct advantage over planar aromatic systems by enabling improved spatial exploration of protein binding pockets.[2] The incorporation of a cyclobutane moiety can lead to favorable pharmacokinetic profiles, including increased metabolic stability and enhanced solubility.[2]
3-(3-Chlorophenyl)cyclobutanone, in particular, represents a versatile and strategically important building block for the synthesis of complex bioactive molecules.[3] The presence of the chlorine atom on the phenyl ring provides a valuable handle for further synthetic modifications and can contribute to enhanced binding interactions with target proteins through halogen bonding. This application note will delve into the utility of 3-(3-chlorophenyl)cyclobutanone in multicomponent reactions (MCRs), a powerful class of chemical transformations that enable the rapid and efficient construction of molecularly diverse compound libraries.[4][5]
The Power of Multicomponent Reactions in Drug Discovery
Multicomponent reactions are convergent chemical processes in which three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the atoms of the starting materials.[6] This inherent atom economy, coupled with their operational simplicity and the ability to generate complex molecules in a single step, makes MCRs an invaluable tool in modern medicinal chemistry.[7] The application of MCRs significantly accelerates the drug discovery process by facilitating the rapid synthesis of diverse compound libraries for high-throughput screening.[4]
Featured Application: Three-Component Synthesis of Spiro[cyclobutane-1,3'-oxindole] Derivatives
A prominent application of 3-(3-chlorophenyl)cyclobutanone in MCRs is the synthesis of spirooxindoles, a class of heterocyclic compounds found in numerous natural products and possessing a wide range of biological activities.[8] The spiro[pyrrolidine-3,3'-oxindole] scaffold is of particular interest due to its presence in several potent bioactive molecules.[9]
This section details a representative three-component reaction involving 3-(3-chlorophenyl)cyclobutanone, an isatin derivative, and an amino acid to construct a spiro[cyclobutane-1,3'-oxindole] core. This reaction proceeds via a 1,3-dipolar cycloaddition of an in situ-generated azomethine ylide.[10][11]
Reaction Mechanism: A Stepwise Look at the 1,3-Dipolar Cycloaddition
The reaction is initiated by the condensation of isatin with a secondary amino acid, such as sarcosine, to form an unstable iminium intermediate. This intermediate then undergoes decarboxylation to generate a highly reactive azomethine ylide.[12] The azomethine ylide, a 1,3-dipole, then reacts with the carbonyl group of 3-(3-chlorophenyl)cyclobutanone, which acts as the dipolarophile, in a [3+2] cycloaddition manner. This concerted or stepwise cycloaddition leads to the formation of the spiro[cyclobutane-1,3'-oxindole] scaffold with the creation of two new stereocenters.[13]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-(3-Chlorophenyl)cyclobutanone
Welcome to the technical support center for the synthesis of 3-(3-Chlorophenyl)cyclobutanone. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and purity of this valuable synthetic building block.[1] Here, we will delve into common experimental challenges, offering troubleshooting advice and answers to frequently asked questions to streamline your synthetic efforts.
I. Overview of Synthetic Strategies
The synthesis of 3-(3-Chlorophenyl)cyclobutanone can be achieved through several routes, each with its own set of advantages and potential difficulties. The choice of strategy often depends on the available starting materials, scalability requirements, and desired purity of the final product. Key approaches include:
-
[2+2] Cycloaddition Reactions: These methods are efficient for forming the cyclobutane ring.[2]
-
Ring Expansion Techniques: Smaller cyclic precursors can be expanded to form the cyclobutanone core.[2]
-
Functionalization of Cyclobutanone: Modifying a pre-existing cyclobutanone skeleton.[1][3]
The presence of the electron-withdrawing chloro group on the phenyl ring significantly influences the reactivity of the intermediates, a crucial factor to consider during synthesis.[1]
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of 3-(3-Chlorophenyl)cyclobutanone, providing explanations and actionable solutions.
Q1: My overall yield is consistently low. What are the most likely causes and how can I improve it?
Potential Causes:
-
Incomplete reaction: The reaction may not be going to completion due to suboptimal reaction conditions.
-
Side reactions: Competing reaction pathways may be consuming starting materials or intermediates.
-
Product degradation: The desired product might be unstable under the reaction or workup conditions.
-
Inefficient purification: Significant loss of product during purification steps.
Solutions:
-
Reaction Monitoring:
-
Technique: Utilize Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the reaction progress.
-
Rationale: This allows you to determine the optimal reaction time and identify the formation of byproducts. Stop the reaction when the consumption of the limiting reagent plateaus.
-
-
Reagent Quality and Stoichiometry:
-
Action: Ensure all reagents are pure and anhydrous, especially in moisture-sensitive reactions. Precisely control the stoichiometry of your reactants.
-
Causality: Impurities or excess reagents can lead to unwanted side reactions, reducing the yield of the desired product.
-
-
Temperature and Reaction Time Optimization:
-
Experiment: Run small-scale parallel reactions at different temperatures and for varying durations.
-
Insight: Some reactions are highly sensitive to temperature. A slight deviation can favor side product formation. Similarly, prolonged reaction times can sometimes lead to product decomposition.
-
-
Purification Method Evaluation:
-
Consideration: Evaluate your current purification method. If using column chromatography, ensure the correct stationary and mobile phases are employed. For distillation, precise temperature and pressure control is critical.[1]
-
Alternative: Recrystallization from solvents like ethanol or methanol can be a highly effective method for achieving high purity, often exceeding 98%.[1]
-
Q2: I am observing multiple spots on my TLC plate, indicating the presence of impurities. How can I identify and minimize them?
Potential Impurities & Mitigation Strategies:
| Potential Impurity | Likely Cause | Identification | Mitigation Strategy |
| Unreacted Starting Material | Incomplete reaction; insufficient reaction time or temperature. | Compare with starting material spot on TLC. | Optimize reaction conditions (time, temperature, catalyst loading). |
| Polymerization Products | Common in cycloaddition reactions, especially with prolonged heating.[4] | Streaking on TLC; viscous reaction mixture. | Use a continuous flow reactor to minimize reaction time and improve control.[4][5] |
| Ring-Opened Byproducts | Cleavage of the cyclobutane ring under harsh acidic or basic conditions.[1] | Characterize by NMR and MS. | Use milder reaction and workup conditions. Buffer the reaction mixture if necessary. |
| Over-oxidation/Reduction Products | If using redox chemistry in the synthetic route. | Characterize by NMR and MS. | Use more selective oxidizing or reducing agents. Control stoichiometry carefully. |
Q3: The hydrolysis of the nitrile precursor, 1-(3-chlorophenyl)cyclobutanecarbonitrile, is proving difficult. What conditions should I explore?
Background: The hydrolysis of a nitrile to a carboxylic acid, followed by decarboxylation, is a common route to cyclobutanones. This two-step process can be challenging.
Troubleshooting Steps:
-
Hydrolysis Conditions:
-
Acidic Hydrolysis: Refluxing with strong aqueous acids like HCl or H₂SO₄ is a standard method. If this is slow, increasing the concentration of the acid or the temperature may help. However, be cautious of potential side reactions.
-
Basic Hydrolysis: Saponification with a strong base like NaOH or KOH, followed by acidification, is an alternative. This can sometimes be more effective for sterically hindered nitriles.
-
-
Decarboxylation of the β-Keto Acid Intermediate:
-
Mechanism: The intermediate 3-(3-chlorophenyl)-1-oxocyclobutane-1-carboxylic acid is a β-keto acid. These compounds readily decarboxylate upon heating.[6][7][8][9]
-
Procedure: After hydrolysis and acidification, the crude β-keto acid can often be decarboxylated by simply heating the reaction mixture.[10] The reaction proceeds through a cyclic six-membered transition state, leading to the formation of an enol which then tautomerizes to the desired ketone.[6]
-
Optimization: The temperature required for decarboxylation can vary. Monitor the evolution of CO₂ to gauge the reaction's progress.
-
Experimental Workflow: Optimizing Nitrile Hydrolysis and Decarboxylation
Caption: Workflow for hydrolysis and decarboxylation.
III. Frequently Asked Questions (FAQs)
Q: What are the key safety precautions I should take when synthesizing 3-(3-Chlorophenyl)cyclobutanone? A: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Some reagents, such as thionyl chloride or oxalyl chloride used for preparing acid chlorides, are highly corrosive and toxic.[1] Reactions involving peracids should be conducted behind a safety shield.[11]
Q: Can I use a different halogen on the phenyl ring, for example, fluorine or bromine? A: Yes, the general synthetic strategies can often be adapted for other halogenated phenylcyclobutanones. However, the electronic properties of the halogen will influence the reactivity of the intermediates. For instance, a more electron-withdrawing group like fluorine might require more forcing reaction conditions.
Q: What is the typical physical state and stability of 3-(3-Chlorophenyl)cyclobutanone? A: Commercial preparations are often a liquid with 95% purity.[1] The compound is generally stable under standard storage conditions when kept in a sealed container at 2-8°C.[1]
Q: Are there any specific analytical techniques recommended for characterizing the final product? A: Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are essential for confirming the structure and purity of 3-(3-Chlorophenyl)cyclobutanone. Gas Chromatography (GC) can be used to determine the final purity.
IV. Conclusion
Improving the yield of 3-(3-Chlorophenyl)cyclobutanone synthesis requires a systematic approach to optimizing reaction conditions and purification methods. By carefully monitoring reactions, understanding potential side reactions, and applying the troubleshooting strategies outlined in this guide, researchers can significantly enhance their synthetic outcomes.
V. References
-
Dong Group. (2013). Synthesis of Cyclobutanone and Cyclobutenone. Retrieved from [Link]
-
ResearchGate. (n.d.). An Efficient Route to 3-Substituted Cyclobutanone Derivatives. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 8.3 β-dicarbonyl Compounds in Organic Synthesis. Retrieved from [Link]
-
Frongia, A., et al. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(12), 15541-15613. [Link]
-
Organic Syntheses. (n.d.). Cyclobutanecarboxylic acid. Org. Synth. Coll. Vol. 3, p.213 (1955); Vol. 21, p.22 (1941). Retrieved from [Link]
-
Cooper, M. M., & Klymkowsky, M. W. (2021). 9.4: β-Ketoacids Decarboxylate. Chemistry LibreTexts. Retrieved from [Link]
-
Boydston, A. J., et al. (2020). Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization. ACS Macro Letters, 9(5), 735-741. [Link]
-
Braussaud, N., et al. (1997). SYNTHESIS OF CYCLOBUTANETRICARBOXYLIC ACID DERIVATIVES VIA INTRAMOLECULAR 2+2 PHOTOCYCLOADDITION. Tetrahedron, 53(43), 14647-14660. [Link]
-
Organic Syntheses. (n.d.). Cyclobutanone. Org. Synth. Coll. Vol. 6, p.324 (1988); Vol. 56, p.32 (1977). Retrieved from [Link]
-
Master Organic Chemistry. (2022). Decarboxylation. Retrieved from [Link]
-
Wipf, P., et al. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(6), 2755-2766. [Link]
-
National Center for Biotechnology Information. (n.d.). Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization. Retrieved from [Link]
-
ResearchGate. (2024). Catalytic [4+2]- and [4+4]-cycloaddition using furan-fused cyclobutanone as a privileged C4 synthon. Retrieved from [Link]
-
Fiveable. (n.d.). Synthesis of β-keto acids. Retrieved from [Link]
-
AIP Publishing. (2024). Prediction Challenge: Cyclobutanone Photochemistry. Retrieved from [Link]
-
PubChem. (n.d.). 3-(3-chlorophenyl)cyclobutanone. Retrieved from [Link]
-
Chem Vids. (2011, September 22). Decarboxylation of beta-Carbonyl Acids [Video]. YouTube. [Link]
-
National Center for Biotechnology Information. (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Cyclobutanone. Org. Synth. Coll. Vol. 7, p.114 (1990); Vol. 66, p.95 (1988). Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of the Cyclobutanone Core of Solanoeclepin A via Intramolecular Allene Butenolide Photocycloaddition. Retrieved from [Link]
-
Google Patents. (n.d.). CN111138252A - Synthetic method of cyclobutanone. Retrieved from
-
Roberts, J. D., & Sauer, C. W. (1949). Small-Ring Compounds. III. Synthesis of Cyclobutanone, Cyclobutanol, Cyclobutene and Cyclobutane. Journal of the American Chemical Society, 71(12), 3925-3929. [Link]
-
Google Patents. (n.d.). US6444096B1 - Process for the recovery and purification of cyclobutanone. Retrieved from
-
MDPI. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 1-(3-chlorophenyl)cyclobutane-1-carbonitrile. Retrieved from [Link]
Sources
- 1. Buy 3-(3-Chlorophenyl)cyclobutanone | 152714-08-4 [smolecule.com]
- 2. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]
- 3. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
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Technical Support Center: Purification of 3-(3-Chlorophenyl)cyclobutanone by Column Chromatography
Welcome to the technical support guide for the purification of 3-(3-Chlorophenyl)cyclobutanone. This resource is designed for researchers, chemists, and drug development professionals who are utilizing column chromatography for the purification of this key synthetic intermediate. Here, we move beyond simple protocols to address the nuanced challenges and critical decision-making processes you face in the lab. Our goal is to empower you with the scientific rationale behind each step, enabling you to troubleshoot effectively and achieve high-purity compounds.
Section 1: Pre-Chromatography Essentials & FAQs
Successful chromatography begins long before the sample is loaded. This section addresses the foundational knowledge required for a successful purification.
Q1: What are the key physicochemical properties of 3-(3-Chlorophenyl)cyclobutanone that influence its purification?
Understanding the properties of your target molecule is the cornerstone of developing a purification strategy. 3-(3-Chlorophenyl)cyclobutanone is a moderately polar compound, a characteristic primarily dictated by the ketone functional group within the cyclobutane ring.[1] The presence of the chlorophenyl group adds significant non-polar character.
| Property | Value | Significance for Chromatography |
| Molecular Formula | C₁₀H₉ClO | Influences molecular weight and potential interactions.[1][2][3] |
| Molecular Weight | 180.63 g/mol | Relevant for characterization post-purification.[1][3] |
| Appearance | Liquid (at 95% purity) | Dictates the method of sample preparation and loading.[1] |
| Predicted XlogP | 2.1 | Indicates moderate lipophilicity, suggesting good solubility in common organic solvents like ethyl acetate and hexane mixtures.[2] |
| Key Functional Groups | Ketone, Aromatic Chloride | The polar ketone group is the primary handle for separation on silica gel; the aromatic ring provides a UV chromophore for visualization.[1] |
Q2: How do I select and optimize the mobile phase (solvent system) for purification?
The selection of an appropriate mobile phase is the most critical variable in column chromatography. The goal is to find a solvent system where your target compound has a Retention Factor (Rf) of approximately 0.3-0.4 on a Thin Layer Chromatography (TLC) plate. This Rf range typically ensures that the compound will elute from the column in a reasonable volume of solvent without being too close to the solvent front or sticking indefinitely to the stationary phase.
The recommended starting point for 3-(3-Chlorophenyl)cyclobutanone is a mixture of ethyl acetate (EtOAc) and hexane. [1]
Optimization Protocol using TLC:
-
Prepare Stock Solutions: Dissolve your crude sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the TLC Plate: Use a capillary tube to spot the crude mixture onto the baseline of a silica gel TLC plate.
-
Develop the Plate: Place the plate in a developing chamber containing a pre-equilibrated solvent system. Start with a low-polarity mixture and progressively increase the polarity.
-
Visualize and Calculate Rf: After development, visualize the spots (typically under a UV lamp at 254 nm) and calculate the Rf value for your target compound.
| Example Solvent System (EtOAc/Hexane, v/v) | Expected Rf Range for Target | Interpretation & Next Step |
| 10:90 (10% EtOAc) | < 0.1 | Too non-polar. The compound is sticking to the silica. Increase polarity. |
| 20:80 (20% EtOAc) | 0.1 - 0.25 | Getting closer. Separation from non-polar impurities should be good. |
| 40:60 (40% EtOAc) | ~0.3 - 0.4 | Optimal. This is a good starting point for the column.[1] |
| 60:40 (60% EtOAc) | > 0.6 | Too polar. The compound will elute too quickly, risking co-elution with impurities. |
Q3: What are the common impurities I might encounter during the synthesis and purification?
Awareness of potential impurities is crucial for developing a robust separation method. Impurities can arise from unreacted starting materials, side-products, or degradation.
| Impurity Type | Potential Compounds | Expected Relative Polarity |
| Starting Materials | 3-Chlorobenzoyl chloride, cyclobutanone precursors | Variable, but often more polar if they contain acid or alcohol functionalities.[1] |
| Reaction By-products | Products of self-condensation, polymerization, or other side reactions. | Can be more or less polar than the target molecule.[4] |
| Degradation Products | On-column reduction of the ketone to a hydroxyl group. | More polar than the ketone.[5] |
Section 2: Detailed Experimental Protocol
This section provides a self-validating, step-by-step protocol for the flash column chromatography of 3-(3-Chlorophenyl)cyclobutanone.
Workflow for Purification
Sources
Overcoming side reactions in the synthesis of 3-(3-Chlorophenyl)cyclobutanone
Welcome to the dedicated technical support resource for the synthesis of 3-(3-chlorophenyl)cyclobutanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important building block. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them, to empower you to troubleshoot and optimize your synthetic routes effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 3-(3-Chlorophenyl)cyclobutanone?
There are several established strategies for the synthesis of 3-(3-Chlorophenyl)cyclobutanone. The most prevalent methods include:
-
Intramolecular Friedel-Crafts Acylation: This is a widely used method that typically involves the cyclization of a 4-aryl-butanoyl chloride precursor.
-
[2+2] Cycloaddition Reactions: Photochemical methods like the Paterno-Büchi reaction can be employed to form the cyclobutane ring.[1]
-
Ring Expansion: Starting from a smaller cyclic precursor, ring expansion techniques can yield the desired cyclobutanone.[1]
-
Functionalization of Cyclobutanone: Modifying a pre-existing cyclobutanone core is another viable approach.[1]
Q2: I am seeing a significant amount of an isomeric byproduct in my Friedel-Crafts cyclization. What is it and how can I minimize it?
The most common isomeric byproduct in the Friedel-Crafts acylation of a 3-chlorophenyl substituted precursor is the ortho-acylated isomer. The chloro group on the benzene ring directs electrophilic substitution to both the ortho and para positions.[2] While the para-isomer is generally the major product due to reduced steric hindrance, the formation of the ortho-isomer is a common side reaction.[3][4]
To minimize the formation of the ortho-isomer, consider the following:
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve the para-selectivity.
-
Choice of Lewis Acid: The nature of the Lewis acid can influence the isomer ratio. Experimenting with different Lewis acids (e.g., AlCl₃, FeCl₃, SnCl₄) may be beneficial.
-
Solvent: The polarity of the solvent can also play a role in directing the substitution.
Q3: My decarboxylation step is sluggish and incomplete. What can I do?
Standard decarboxylation of a simple carboxylic acid like 3-(3-chlorophenyl)cyclobutanecarboxylic acid can be difficult and may require high temperatures.[5] The reaction is much more facile if there is a beta-carbonyl group present, which is not the case in the direct precursor.[6][7] If you are experiencing issues with this step, consider:
-
Alternative Decarboxylation Methods: Investigate radical decarboxylation methods, such as the Barton decarboxylation, though these can sometimes be substrate-specific.[5]
-
Re-evaluation of the Synthetic Route: It may be more efficient to choose a synthetic pathway that does not rely on a challenging decarboxylation step.
Troubleshooting Guide: Side Reactions in Intramolecular Friedel-Crafts Acylation
This is one of the most common and reliable routes to 3-(3-Chlorophenyl)cyclobutanone. However, it is not without its challenges.
Problem 1: Formation of an Unwanted Isomer
-
Symptom: Your crude product shows two major spots on TLC or two major peaks in your GC/LC-MS analysis with the same mass, indicating the presence of isomers.
-
Likely Cause: As mentioned in the FAQs, the formation of the ortho-acylated isomer is a common side reaction in Friedel-Crafts acylation of chlorobenzene derivatives.[2]
-
Troubleshooting Strategy:
-
Optimize Reaction Conditions:
-
Temperature Control: Maintain a low and consistent temperature during the addition of the Lewis acid and the cyclization reaction.
-
Lewis Acid Screening: Test a variety of Lewis acids to find the one that gives the best ortho/para selectivity for your specific substrate.
-
-
Purification:
-
Chromatography: The ortho and para isomers often have different polarities and can usually be separated by column chromatography.[8]
-
Crystallization: If the desired para-isomer is a solid, recrystallization can be an effective method for purification.
-
-
Problem 2: Low Yield and/or Complex Mixture of Byproducts
-
Symptom: The overall yield of the desired product is low, and the crude NMR or GC-MS shows multiple unidentified peaks.
-
Likely Cause: This can be due to several factors, including intermolecular side reactions, decomposition of the starting material or product, or the formation of unexpected rearrangement products. One potential, though less common, side reaction in related systems is the formation of a Pummerer's ketone-type structure if a sulfoxide is present as an impurity or in an alternative synthetic route.[1][9][10]
-
Troubleshooting Strategy:
-
Ensure Anhydrous Conditions: Friedel-Crafts reactions are highly sensitive to moisture. Ensure all glassware is oven-dried and reagents and solvents are anhydrous.
-
Slow Addition of Reagents: Add the acyl chloride and Lewis acid slowly and at a low temperature to control the reaction exotherm and minimize side reactions.
-
Use of a Scavenger: In some cases, adding a non-nucleophilic base can help to scavenge protons and reduce side reactions.
-
Experimental Protocol: Intramolecular Friedel-Crafts Acylation of 4-(3-Chlorophenyl)-4-oxobutanoyl chloride
Materials:
-
4-(3-Chlorophenyl)-4-oxobutanoyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (1M)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 eq) and anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 4-(3-Chlorophenyl)-4-oxobutanoyl chloride (1.0 eq) in anhydrous DCM and add it to the dropping funnel.
-
Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and 1M HCl.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Visualization of the Friedel-Crafts Acylation and Side Reaction
Caption: Intramolecular Friedel-Crafts acylation pathway.
Troubleshooting Guide: Side Reactions in Photochemical [2+2] Cycloaddition (Paterno-Büchi Reaction)
For a photochemical approach to the cyclobutane ring, the Paterno-Büchi reaction is a key method.
Problem: Low Diastereoselectivity
-
Symptom: The reaction produces a mixture of diastereomers of the desired oxetane intermediate (which would then be converted to the cyclobutanone).
-
Likely Cause: The stereochemical outcome of the Paterno-Büchi reaction is dependent on whether it proceeds through a singlet or triplet excited state. Triplet state reactions go through a 1,4-biradical intermediate, which can have a longer lifetime, allowing for bond rotation and loss of stereochemistry.[11]
-
Troubleshooting Strategy:
-
Choice of Carbonyl Compound: The nature of the carbonyl compound used in the cycloaddition can influence the excited state multiplicity.
-
Solvent Effects: The polarity of the solvent can affect the stability of the intermediates and the stereochemical outcome.
-
Temperature: Lowering the reaction temperature can sometimes favor one diastereomer.
-
Data Summary: Factors Influencing Diastereoselectivity in Paterno-Büchi Reactions
| Factor | Influence on Diastereoselectivity | Recommended Action |
| Excited State | Triplet states can lead to lower selectivity due to biradical intermediates.[11] | Use a photosensitizer to control the excited state. |
| Solvent Polarity | Can affect the stability and lifetime of intermediates. | Screen a range of solvents from non-polar to polar. |
| Temperature | Lower temperatures can restrict bond rotation in intermediates. | Run the reaction at lower temperatures (e.g., 0 °C or below). |
Visualization of the Paterno-Büchi Reaction Pathway
Caption: Simplified workflow of the Paterno-Büchi reaction.
References
-
Wikipedia. Pummerer rearrangement. Available at: [Link]
-
ORgano LYsis. (2020). PUMMERER REARRANGEMENT | Concept,Mechanism & Examples|Solved Problem of CSIR-NET DEC 2018,GATE-2015. YouTube. Available at: [Link]
-
ResearchGate. Synthesis of Pummerer's ketone and its analogs by iodosobenzene-promoted oxidative phenolic coupling. Available at: [Link]
-
Wikipedia. Decarboxylation. Available at: [Link]
-
Chemistry Steps. Alcohol Oxidation Mechanisms and Practice Problems. Available at: [Link]
-
ResearchGate. Surface Coverage Tuning for Suppressing Over-Oxidation: A Case of Photoelectrochemical Alcohol-to-Aldehyde/Ketone Conversion. Available at: [Link]
-
YouTube. (2022). Mechanism of Cyclisation by Friedal crafts reaction. Available at: [Link]
-
Reddit. r/OrganicChemistry - Oxidation of Alcohols to Ketones/Aldehydes - PCC always?. Available at: [Link]
- Google Patents. US4864070A - Process for the separation of ortho chlorinated aromatic isomers by selective adsorption.
-
Royal Society of Chemistry. (2023). Guiding excited state reactivity – the journey from the Paternò–Büchi reaction to transposed and aza Paternò–Büchi reactions. In Photochemistry (Vol. 51). Available at: [Link]
-
Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. Available at: [Link]
-
YouTube. (2024). β- vs. α-keto acids & their decarboxylations: When things do and don't need to get complex. Available at: [Link]
-
YouTube. (2023). Friedel Crafts Acylation Reaction of Chlorobenzene | 2-Chloro acetophenone. Available at: [Link]
-
Chemistry Stack Exchange. Ortho vs para alkylation of chlorobenzene. Available at: [Link]
-
Chemistry LibreTexts. (2024). 17.7: Oxidation of Alcohols. Available at: [Link]
-
Master Organic Chemistry. (2022). Decarboxylation. Available at: [Link]
-
YouTube. (2020). Paterno-Buchi reaction || photochemistry || solved problems. Available at: [Link]
-
University of Illinois. Reactions of Benzene & Its Derivatives. Available at: [Link]
-
Organic Chemistry Portal. Paterno-Büchi Reaction. Available at: [Link]
-
Scribd. Paterno Buchi Reaction Notes. Available at: [Link]
-
Master Organic Chemistry. Decarboxylation of beta-keto carboxylic acids. Available at: [Link]
-
Reddit. r/chemhelp - what happens when you mix 4-phenylbutanoyl chloride and aluminum chloride? (hint: Friedel-Crafts acylation reaction). Available at: [Link]
Sources
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- 6. masterorganicchemistry.com [masterorganicchemistry.com]
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- 8. US4864070A - Process for the separation of ortho chlorinated aromatic isomers by selective adsorption - Google Patents [patents.google.com]
- 9. First Evidence of Pheomelanin-UVA-Driven Synthesis of Pummerer’s Ketones by Peroxidase-Mediated Oxidative Coupling of Substituted Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Optimization of reaction conditions for 3-(3-Chlorophenyl)cyclobutanone synthesis
Welcome to the technical support center for the synthesis of 3-(3-chlorophenyl)cyclobutanone. This guide is designed for researchers, scientists, and professionals in drug development who are working with or planning to synthesize this versatile chemical intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis, ensuring optimal reaction conditions for high yield and purity.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the synthesis of 3-(3-chlorophenyl)cyclobutanone, providing probable causes and actionable solutions.
Issue 1: Low or No Product Yield
Q: My reaction has resulted in a very low yield of 3-(3-chlorophenyl)cyclobutanone, or no product at all. What are the likely causes and how can I rectify this?
A: Low or no product yield is a common issue that can stem from several factors, primarily related to reagent quality, reaction setup, and the specific synthetic route employed. Let's break down the potential culprits and their solutions.
Probable Cause 1: Inactive or Impure Starting Materials
The quality of your starting materials is paramount. For a typical [2+2] cycloaddition approach, this would involve the reaction of a ketene precursor with 3-chlorostyrene.
-
Solution:
-
Verify Starting Material Purity: Ensure your 3-chlorostyrene is free from polymerization inhibitors and stored under appropriate conditions (cool, dark, and under an inert atmosphere). Purity can be checked by ¹H NMR and GC-MS.
-
Freshly Prepare Ketene Precursors: If using an acyl chloride and a non-nucleophilic base (e.g., triethylamine) to generate the ketene in situ, ensure the acyl chloride is of high purity and the base is dry.[1]
-
Probable Cause 2: Inefficient Ketene Formation (for [2+2] Cycloaddition)
The generation of the ketene intermediate is a critical step.
-
Solution:
-
Choice of Base and Solvent: The selection of the base and solvent is crucial. A hindered amine base like triethylamine is commonly used to promote the elimination of HCl from the acyl chloride without significant side reactions. Anhydrous, non-polar aprotic solvents such as dichloromethane (DCM) or diethyl ether are generally preferred to prevent reaction with the highly reactive ketene.
-
Temperature Control: The formation of ketene is often performed at low temperatures (e.g., 0 °C or below) to control its reactivity and prevent polymerization.
-
Probable Cause 3: Suboptimal Reaction Temperature
The cycloaddition step itself is temperature-sensitive.
-
Solution:
-
Gradual Warming: After the initial low-temperature ketene formation, the reaction mixture is typically allowed to warm slowly to room temperature to facilitate the cycloaddition. Too rapid warming can lead to side reactions.
-
Monitoring Progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the consumption of the starting material and the formation of the product to determine the optimal reaction time and temperature profile.
-
Probable Cause 4: Ineffective Ring Expansion (for Ring Expansion Routes)
If you are employing a ring expansion strategy, for instance from a cyclopropanol derivative, the efficiency of this step is key.
-
Solution:
-
Choice of Lewis Acid: The choice and stoichiometry of the Lewis acid catalyst are critical for promoting the rearrangement. Common Lewis acids for this transformation include TMSOTf or BF₃·OEt₂.
-
Anhydrous Conditions: These reactions are highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
-
Issue 2: Presence of Significant Impurities in the Crude Product
Q: My crude product shows multiple spots on TLC, indicating the presence of several impurities. What are these likely side products and how can I minimize their formation?
A: The formation of impurities is a common challenge. Identifying and mitigating their formation is key to a successful synthesis.
Probable Cause 1: Ketene Dimerization or Polymerization
Ketenes are highly reactive and can readily dimerize or polymerize if not trapped efficiently by the alkene.
-
Solution:
-
Slow Addition: Add the acyl chloride solution dropwise to the mixture of the alkene and the base. This ensures that the concentration of the ketene at any given time is low, favoring the desired [2+2] cycloaddition over self-reaction.
-
Use of a Syringe Pump: For better control over the addition rate, a syringe pump is highly recommended.
-
Probable Cause 2: Formation of Isomeric Byproducts
The cycloaddition can sometimes lead to the formation of regioisomers or stereoisomers.
-
Solution:
-
Reaction Conditions: The regioselectivity and stereoselectivity of [2+2] cycloadditions can be influenced by the solvent, temperature, and the nature of the substituents on both the ketene and the alkene. Careful optimization of these parameters is necessary. The electronic effects of the 3-chlorophenyl substituent will influence the regioselectivity of the addition.[1]
-
Probable Cause 3: Incomplete Reaction or Degradation of Product
If the reaction is not driven to completion, you will have unreacted starting materials. Conversely, prolonged reaction times or harsh work-up conditions can lead to product degradation.
-
Solution:
-
Reaction Monitoring: Regularly monitor the reaction progress by TLC or GC.
-
Mild Work-up: Employ a mild aqueous work-up to quench the reaction and remove water-soluble byproducts. Avoid strong acids or bases that could promote side reactions.
-
Issue 3: Difficulty in Product Purification
Q: I am struggling to purify the final product. What are the recommended purification methods for 3-(3-chlorophenyl)cyclobutanone?
A: Effective purification is crucial for obtaining a high-purity final product.
Solution 1: Column Chromatography
-
Stationary Phase: Silica gel is the most common stationary phase for the purification of moderately polar compounds like 3-(3-chlorophenyl)cyclobutanone.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The optimal solvent system should be determined by TLC analysis to achieve good separation between the product and impurities. A typical starting point could be a 9:1 or 8:2 mixture of hexanes:ethyl acetate.
Solution 2: Distillation under Reduced Pressure
-
Applicability: This method is suitable if the product is thermally stable and has a significantly different boiling point from the impurities. For 3-(3-chlorophenyl)cyclobutanone, which is a liquid at room temperature, vacuum distillation can be an effective purification technique.[1]
-
Conditions: The boiling point will depend on the applied pressure. It is advisable to perform a small-scale trial to determine the optimal conditions.
Solution 3: Recrystallization
-
Applicability: If the product can be obtained as a solid, recrystallization is an excellent method for achieving high purity.
-
Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for recrystallization of organic compounds include ethanol, methanol, or mixtures of solvents like ethyl acetate/hexanes.
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to 3-(3-chlorophenyl)cyclobutanone?
A1: The primary synthetic strategies for preparing 3-(3-chlorophenyl)cyclobutanone include:
-
[2+2] Cycloaddition: This is a common and versatile method involving the reaction of a ketene (or a ketene equivalent) with 3-chlorostyrene. The ketene can be generated in situ from an acyl chloride and a base.[1]
-
Ring Expansion: This approach involves the expansion of a smaller ring, such as a cyclopropanol or cyclopropylmethanol derivative, often promoted by a Lewis acid.[1]
-
Functionalization of a Pre-existing Cyclobutanone Ring: While less direct for the initial synthesis, it is possible to introduce the 3-chlorophenyl group onto a pre-formed cyclobutanone scaffold through various coupling reactions.
Q2: How can I monitor the progress of the reaction?
A2: The progress of the reaction can be effectively monitored using the following techniques:
-
Thin Layer Chromatography (TLC): TLC is a quick and convenient method to visualize the consumption of starting materials and the formation of the product. A suitable developing solvent system (e.g., hexanes/ethyl acetate) should be used. Staining with a potassium permanganate solution or using a UV lamp can help visualize the spots.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides more quantitative information on the reaction progress and can help identify the major components in the reaction mixture, including any significant side products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a small aliquot from the reaction mixture, removing the solvent, and running a quick ¹H NMR spectrum can provide a clear picture of the conversion of starting materials to the product.
Q3: What are the key safety precautions to consider during this synthesis?
A3: Safety should always be the top priority in the laboratory. Key safety considerations for this synthesis include:
-
Handling of Reagents: Acyl chlorides are corrosive and lachrymatory. Triethylamine is a flammable and corrosive liquid. Dichloromethane is a volatile and potentially carcinogenic solvent. Always handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Exothermic Reactions: The reaction of acyl chlorides with amines can be exothermic. Ensure proper temperature control, especially during the addition of reagents.
-
Pressure Build-up: If the reaction is performed in a sealed vessel, be aware of potential pressure build-up.
-
Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.
Q4: What is the expected ¹H NMR and ¹³C NMR chemical shift for 3-(3-chlorophenyl)cyclobutanone?
A4: While the exact chemical shifts can vary slightly depending on the solvent and instrument, you can expect the following characteristic signals:
-
¹H NMR:
-
Aromatic protons (4H) in the range of δ 7.2-7.4 ppm.
-
The proton at the C3 position (methine proton, 1H) will appear as a multiplet, likely a quintet, around δ 3.5-4.0 ppm.
-
The protons at the C2 and C4 positions (methylene protons, 4H) will appear as multiplets in the range of δ 2.5-3.5 ppm.
-
-
¹³C NMR:
-
The carbonyl carbon (C1) will be the most downfield signal, typically above δ 200 ppm.
-
Aromatic carbons will appear in the range of δ 125-145 ppm.
-
The carbon bearing the chlorophenyl group (C3) will be around δ 35-45 ppm.
-
The methylene carbons (C2 and C4) will be in a similar range to C3.
-
Q5: How does the 3-chloro substituent affect the reaction?
A5: The chlorine atom at the meta-position of the phenyl ring is an electron-withdrawing group. This has two main effects:
-
Electronic Effect on the Styrene: It deactivates the double bond of 3-chlorostyrene towards electrophilic attack compared to unsubstituted styrene. This can influence the rate and regioselectivity of the [2+2] cycloaddition.
-
Influence on Product Properties: The presence of the chloro group will affect the polarity, boiling point, and solubility of the final product, which is important to consider during purification.
Detailed Experimental Protocol: [2+2] Cycloaddition Route
This protocol provides a representative procedure for the synthesis of 3-(3-chlorophenyl)cyclobutanone via a [2+2] cycloaddition reaction.
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Chlorostyrene | 138.59 | 5.0 g | 36.1 mmol |
| Triethylamine (TEA) | 101.19 | 5.5 mL (3.98 g) | 39.3 mmol |
| Chloroacetyl chloride | 112.94 | 3.2 mL (4.5 g) | 39.8 mmol |
| Anhydrous Dichloromethane (DCM) | - | 100 mL | - |
Procedure:
-
Reaction Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3-chlorostyrene (5.0 g, 36.1 mmol) and triethylamine (5.5 mL, 39.3 mmol) in anhydrous dichloromethane (50 mL).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Chloroacetyl Chloride: Dissolve chloroacetyl chloride (3.2 mL, 39.8 mmol) in anhydrous dichloromethane (50 mL) and add it to the dropping funnel. Add the chloroacetyl chloride solution dropwise to the stirred reaction mixture over a period of 1-2 hours, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by TLC (e.g., 9:1 hexanes:ethyl acetate).
-
Work-up:
-
Quench the reaction by slowly adding 50 mL of water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 50 mL of 1 M HCl, 50 mL of saturated aqueous NaHCO₃ solution, and 50 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing the polarity to 9:1 hexanes:ethyl acetate) to afford 3-(3-chlorophenyl)cyclobutanone as a pale yellow oil.
Visualizing the Process
Troubleshooting Workflow
Caption: A workflow diagram for troubleshooting common issues in the synthesis.
[2+2] Cycloaddition Reaction Mechanism
Caption: A simplified mechanism for the [2+2] cycloaddition synthesis.
References
Sources
Identification and characterization of impurities in 3-(3-Chlorophenyl)cyclobutanone
Welcome to the technical support center for 3-(3-Chlorophenyl)cyclobutanone. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their work. As a strained, four-membered ring system, 3-(3-chlorophenyl)cyclobutanone presents unique challenges regarding its purity and stability.[1] This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered during its synthesis, purification, and handling.
Frequently Asked Questions & Troubleshooting Guides
FAQ 1: I'm synthesizing 3-(3-Chlorophenyl)cyclobutanone. What are the most probable process-related impurities I should be looking for?
Answer: The impurity profile of your material is intrinsically linked to its synthetic route. Several methods exist for its preparation, including [2+2] cycloadditions and ring expansion techniques.[1] A common and illustrative approach involves steps related to Friedel-Crafts acylation chemistry. Understanding this pathway helps predict the most likely contaminants.
Common Process-Related Impurities:
-
Starting Materials: The most straightforward impurities are unreacted starting materials. For instance, if using 3-chlorobenzoyl chloride and a cyclobutane precursor, residual amounts of these are highly probable.
-
Regioisomers: During Friedel-Crafts type reactions, imperfect regioselectivity can lead to the formation of positional isomers.[2][3] While the meta-directing effect of the chlorine atom on an acylating agent is complex, trace amounts of 2-(3-chlorophenyl)cyclobutanone or even isomers from the cyclobutane ring functionalization step may be present.
-
Over-acylated Products: Although Friedel-Crafts acylation deactivates the aromatic ring, preventing further substitution, harsh conditions could potentially lead to di-substituted byproducts, though this is generally less common than with alkylations.[4][5]
-
Solvent Adducts & Reagent-Related Impurities: Depending on the specific reagents used (e.g., thionyl chloride for acid chloride formation), you may find related impurities.[1] Similarly, residual solvents from the reaction or workup (e.g., dichloromethane, tetrahydrofuran) are common.[6]
Table 1: Potential Process-Related Impurities
| Impurity Name | Probable Origin | Key Analytical Signature |
| 3-Chlorobenzoic Acid | Incomplete conversion to acid chloride; hydrolysis of 3-chlorobenzoyl chloride. | Appears as a more polar spot on TLC; distinct carboxylic acid proton (~10-12 ppm) in ¹H NMR. |
| Cyclobutane Carboxylic Acid (or related precursor) | Unreacted starting material. | Aliphatic signals in ¹H NMR; lower mass in MS. |
| 2-(3-Chlorophenyl)cyclobutanone | Isomeric byproduct from lack of complete regioselectivity. | Similar mass in MS; distinct aromatic splitting pattern and chemical shifts in ¹H NMR. |
| 3-(Dichlorophenyl)cyclobutanone | Impurities in starting materials or side reactions under harsh conditions. | Higher molecular weight isotopic pattern in MS due to additional chlorine. |
Below is a logical workflow for identifying an unknown process-related impurity.
Caption: Workflow for Impurity Identification.
FAQ 2: My purified 3-(3-Chlorophenyl)cyclobutanone shows new peaks in the chromatogram after storage or use in a reaction. What degradation pathways should I consider?
Answer: 3-(3-Chlorophenyl)cyclobutanone is susceptible to degradation due to the substantial ring strain inherent in the four-membered cyclobutanone core, which is estimated to be around 26.3 kcal/mol.[1] This stored energy makes the ring prone to opening under various conditions.
Key Degradation Pathways:
-
Acid-Catalyzed Ring Opening: This is a critical concern during purification on standard silica gel. The acidic nature of silica can catalyze the opening of the strained ring.[1] This can lead to the formation of linear ketones or other rearranged products. To mitigate this, use deactivated (neutral) silica gel or add a small amount of a tertiary amine like triethylamine (~0.1-1%) to the mobile phase during chromatography.[1]
-
Hydrolysis/Hydrate Formation: Like many ketones, cyclobutanones can form hydrates or hemiketals in the presence of water or alcohols, a process that can be influenced by the electronic effects of substituents.[7] While often reversible, this can lead to analytical artifacts or downstream reaction issues.
-
Thermal Decomposition: The parent cyclobutanone decomposes at approximately 350°C to form ethylene and ketene.[1][8] While the chlorophenyl group may alter this temperature, thermal instability under harsh heating or during GC analysis is a possibility.
-
Oxidation: Exposure to air and light over time can lead to oxidative degradation products. Standard practice is to store the compound in sealed containers at refrigerated temperatures (2-8°C) under an inert atmosphere (e.g., nitrogen or argon).[1]
Caption: Major Degradation Pathways.
FAQ 3: What is a good starting point for developing an HPLC method to profile impurities in my sample?
Answer: A robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the cornerstone of purity analysis for this compound. It provides excellent resolution for separating the main component from both more polar and less polar impurities.
Experimental Protocol: RP-HPLC Method Development
-
Column Selection: A C18 column is the universal starting point. A standard dimension like 4.6 x 150 mm with a 3.5 or 5 µm particle size is suitable for initial screening.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in Water. The acid sharpens peaks and standardizes the ionization state of acidic/basic impurities.
-
Mobile Phase B: Acetonitrile (ACN) or Methanol (MeOH). ACN is generally preferred for its lower viscosity and UV cutoff.
-
-
Detector Settings: Use a UV-Vis or Diode Array Detector (DAD). Monitor at multiple wavelengths, including 254 nm (for the aromatic ring) and a lower wavelength like 220 nm to detect impurities that may lack strong chromophores.
-
Sample Preparation: Dissolve the sample in a solvent compatible with the mobile phase (e.g., 50:50 Water:ACN) to a concentration of approximately 1 mg/mL. Ensure it is fully dissolved and filter through a 0.45 µm syringe filter before injection.
-
Initial Gradient: Run a broad scouting gradient to elute all potential impurities. A good starting point is a linear gradient from 5% to 95% B over 20-30 minutes. This will reveal the retention time of your main peak and the polarity of any impurities.
-
Method Optimization: Based on the scouting run, adjust the gradient to improve resolution around the main peak and any observed impurities. If peaks are poorly shaped, consider switching the acid modifier or trying a different column chemistry (e.g., Phenyl-Hexyl).
Table 2: Recommended Starting HPLC Conditions
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 3.5 µm | General-purpose reverse-phase column with good resolving power. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides sharp peaks and good protonation for MS compatibility. |
| Mobile Phase B | Acetonitrile | Good eluting strength and low UV cutoff. |
| Gradient | 5% to 95% B over 20 min | Scouting gradient to ensure all components are eluted. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides reproducible retention times. |
| Detector | DAD at 220 nm & 254 nm | Captures both aromatic and non-aromatic impurities. |
| Injection Vol. | 5 µL | A small volume minimizes peak distortion. |
For volatile impurities or residual solvents, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred technique.[9]
FAQ 4: I have successfully isolated an unknown impurity. How do I definitively characterize its structure?
Answer: Structural elucidation requires a combination of spectroscopic techniques to piece together the molecular puzzle.
-
High-Resolution Mass Spectrometry (HRMS): The first step is to obtain an accurate mass. HRMS (e.g., via TOF or Orbitrap analyzers) provides a highly precise mass measurement, allowing you to determine the elemental composition (molecular formula) of the impurity. This is the most critical piece of initial data.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides the atomic connectivity.[9]
-
¹H NMR: Gives information on the number of different types of protons, their chemical environment, and their proximity to each other (via splitting patterns). Look for changes in the aromatic region (splitting, shifts) and the aliphatic region (cyclobutane protons).
-
¹³C NMR: Shows the number of unique carbon atoms in the molecule.
-
2D NMR (COSY, HSQC/HMBC): These experiments are crucial for establishing the final structure. COSY shows which protons are coupled (adjacent) to each other. HSQC correlates protons directly to the carbons they are attached to. HMBC shows longer-range correlations between protons and carbons (2-3 bonds away), allowing you to connect molecular fragments.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for identifying key functional groups. For example, a shift in the C=O stretch from the typical cyclobutanone frequency can indicate a change in the ring or its environment. You can also confirm the presence or absence of other groups like -OH (from hydrolysis) or C-O (from ring opening).[1]
FAQ 5: What are the most effective methods for purifying 3-(3-Chlorophenyl)cyclobutanone to >99% purity?
Answer: Achieving high purity requires selecting a method that effectively separates the target compound from its specific impurity profile while minimizing on-column or in-flask degradation.
-
Silica Gel Column Chromatography: This is the most common technique for purification.[1]
-
Mobile Phase: A mixture of ethyl acetate and a non-polar solvent like hexanes or heptane is typical. For 3-(3-chlorophenyl)cyclobutanone, concentrations of ethyl acetate around 40% are often a good starting point.[1]
-
Crucial Consideration: As mentioned in FAQ 2, standard silica gel is acidic and can cause degradation. It is highly recommended to use deactivated (neutral) silica gel or to add 0.5-1% triethylamine to your mobile phase to prevent acid-catalyzed ring opening.[1] Monitor your fractions carefully by TLC or HPLC to ensure product integrity.
-
-
Recrystallization: If your crude material is of sufficient purity (>90-95%) and is a solid or can be induced to crystallize, recrystallization is an excellent final purification step to achieve very high purity.
-
Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. For 3-(3-chlorophenyl)cyclobutanone, alcohols like ethanol or methanol have been reported to yield excellent results, often achieving purities greater than 98%.[1] The choice of solvent should also consider the solubility of the impurities you are trying to remove.
-
References
-
Liskon Biological. (2025). Quality Control and Analytical Methods of Cyclobutanone. Retrieved from [Link]
-
Johnson, J. W., et al. (2007). Cyclobutanone Mimics of Penicillins: Effects of Substitution on Conformation and Hemiketal Stability. The Journal of Organic Chemistry. Retrieved from [Link]
-
Quora. (2017). Which is more stable cyclopentanone or cyclobutanone?. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Cyclobutanone. Retrieved from [Link]
-
MDPI. (2024). Cyclobutanone Inhibitors of Diaminopimelate Desuccinylase (DapE) as Potential New Antibiotics. Retrieved from [Link]
-
PubChemLite. (n.d.). 3-(3-chlorophenyl)cyclobutanone (C10H9ClO). Retrieved from [Link]
- Google Patents. (n.d.). CN111138252A - Synthetic method of cyclobutanone.
-
Dong Group. (2013). Synthesis of Cyclobutanone and Cyclobutenone. Retrieved from [Link]
-
Wikipedia. (n.d.). Cyclobutanone. Retrieved from [Link]
-
PubChem. (n.d.). Cyclobutanone. Retrieved from [Link]
-
National Institutes of Health. (2021). Synthesis of Silylated Cyclobutanone and Cyclobutene Derivatives Involving 1,4‐Addition of Zinc‐Based Silicon Nucleophiles. Retrieved from [Link]
-
ResearchGate. (n.d.). An Efficient Route to 3-Substituted Cyclobutanone Derivatives. Retrieved from [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
PubMed. (n.d.). Characterization of a New Pathway for Epichlorohydrin Degradation by Whole Cells of Xanthobacter Strain py2. Retrieved from [Link]
-
YouTube. (2017). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
National Institutes of Health. (2022). Biodegradation of 3-Chloronitrobenzene and 3-Bromonitrobenzene by Diaphorobacter sp. Strain JS3051. Retrieved from [Link]
-
PubMed. (n.d.). Kinetics and mechanisms of the reactions of 3-methoxyphenyl, 3-chlorophenyl, and 4-cyanophenyl 4-nitrophenyl thionocarbonates with alicyclic amines. Retrieved from [Link]
-
ResearchGate. (n.d.). 3-(4-Bromophenyl)cyclobutanone. Retrieved from [Link]
Sources
- 1. Buy 3-(3-Chlorophenyl)cyclobutanone | 152714-08-4 [smolecule.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cyclobutanone - Wikipedia [en.wikipedia.org]
- 9. Quality Control and Analytical Methods of Cyclobutanone - LISKON [liskonchem.com]
Troubleshooting guide for the scale-up of 3-(3-Chlorophenyl)cyclobutanone production
Technical Support Center: Scale-Up of 3-(3-Chlorophenyl)cyclobutanone Production
Welcome to the technical support center for the synthesis and scale-up of 3-(3-Chlorophenyl)cyclobutanone. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning from bench-scale synthesis to larger-scale production. The following content is structured in a problem-oriented, question-and-answer format to directly address potential issues and provide actionable solutions grounded in established chemical principles.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are experiencing a significant drop in yield for the synthesis of 3-(3-Chlorophenyl)cyclobutanone upon scaling from a 1 L to a 50 L reactor. What are the most likely causes and how can we mitigate them?
This is a classic scale-up challenge. The drop in yield is often attributable to mass and heat transfer limitations that are not apparent at the laboratory scale. Here’s a breakdown of the primary culprits and corrective actions:
-
Inadequate Temperature Control: Many synthetic routes to cyclobutanones involve exothermic or temperature-sensitive steps. A larger reaction volume has a lower surface-area-to-volume ratio, making heat dissipation less efficient.
-
Causality: Localized "hot spots" can form within the reactor, leading to the formation of thermal decomposition products or unwanted side reactions, such as self-condensation of the ketone.[1]
-
Solution:
-
Controlled Reagent Addition: Instead of adding a reagent all at once, use a programmable pump for slow, controlled addition. This allows the reactor's cooling system to manage the heat generated.
-
Jacket Temperature: Lower the temperature of the reactor jacket to anticipate the exotherm.
-
Mixing Efficiency: Ensure the agitator speed and design are sufficient to maintain a homogenous temperature throughout the reaction mass.
-
-
-
Inefficient Mixing: What appears as a well-mixed solution in a round-bottom flask can have regions of poor mixing in a large reactor.
-
Causality: Poor mixing leads to localized excesses of certain reagents, which can promote side reactions. For instance, in reactions involving a base, poor dispersion can lead to high local concentrations that favor oligomerization or other base-catalyzed side reactions.[2]
-
Solution:
-
Agitator Selection: Use an appropriate agitator (e.g., pitched-blade turbine, anchor) for the viscosity of your reaction medium.
-
Baffles: Ensure the reactor is equipped with baffles to prevent vortexing and promote top-to-bottom mixing.
-
Stir Speed Study: Perform a study to determine the minimum stir rate required for homogeneity without introducing excessive shear, which could degrade sensitive molecules.
-
-
Q2: During the workup of our large-scale reaction, we are observing a new, significant impurity that was only a trace component at the bench scale. How do we identify and control this?
The emergence of new impurities on a larger scale often relates to extended reaction times, higher temperatures, or different workup conditions.
-
Potential Impurity Sources:
-
Starting Materials: Impurities in the raw materials (e.g., 3-chlorobenzoyl chloride or a precursor to the cyclobutane ring) can become significant at scale.[3]
-
Side Products: Common side reactions include aldol or self-condensation products, or isomers formed under thermal stress.[4]
-
Degradation: The product itself might be unstable under prolonged exposure to acidic or basic conditions during workup and isolation.
-
-
Troubleshooting Workflow:
-
Self-Validation Protocol:
-
Stress Studies: Take a sample of the pure 3-(3-Chlorophenyl)cyclobutanone and subject it to the workup conditions (e.g., hold in acidic solution for several hours) to see if the impurity forms. This confirms if it's a degradation product.
-
Reaction Monitoring: Take aliquots from the reaction at regular intervals and analyze by HPLC or GC. This will tell you when the impurity starts to form, helping to pinpoint the cause.
-
Q3: Column chromatography was effective for purification in the lab, but it's not feasible for our 10 kg batch. What are the best large-scale purification strategies for 3-(3-Chlorophenyl)cyclobutanone?
For multi-kilogram scale, recrystallization and distillation are the preferred methods. The choice depends on the physical properties of your product and its impurities.
-
Strategy 1: Recrystallization
-
Applicability: Ideal if 3-(3-Chlorophenyl)cyclobutanone is a solid at room temperature and a suitable solvent system can be found where impurities are either highly soluble or insoluble. Recrystallization from ethanol or methanol has been reported to yield high purity for similar compounds. [3] * Experimental Protocol (General):
-
Solvent Screen: In parallel, test the solubility of the crude product in a range of solvents (e.g., isopropanol, ethyl acetate, heptane, toluene) at room temperature and at reflux. The ideal solvent dissolves the product well when hot but poorly when cold.
-
Dissolution: Charge the crude material to a clean, appropriately sized reactor. Add the minimum amount of the chosen hot solvent to achieve complete dissolution.
-
Cooling: Implement a controlled cooling profile. Slow cooling is crucial for forming large, pure crystals. A typical profile might be to cool from 80°C to 20°C over 4-6 hours.
-
Isolation: Filter the resulting slurry using a Nutsche filter or a centrifuge.
-
Washing: Wash the isolated cake with a small amount of cold, fresh solvent to remove residual mother liquor containing impurities.
-
Drying: Dry the purified product under vacuum at a temperature well below its melting point.
-
-
-
Strategy 2: Vacuum Distillation
-
Applicability: Suitable if the product is a thermally stable liquid or low-melting solid and has a significantly different boiling point from its impurities. Cyclobutanone itself is a liquid that can be purified by distillation. [5][6] * Key Considerations: The presence of the chlorophenyl group increases the molecular weight, so vacuum distillation is necessary to lower the boiling point and prevent thermal decomposition. [3] Data Presentation: Comparison of Purification Methods at Scale
-
| Purification Method | Typical Purity Achieved | Typical Yield | Key Scale-Up Considerations |
| Recrystallization | >99.5% | 75-90% | Solvent selection is critical; requires careful control of cooling rate; potential for product loss in mother liquor. [3][7] |
| Vacuum Distillation | >99.0% | 80-95% | Requires thermal stability of the product; efficient vacuum and fractionating column are necessary; not suitable for non-volatile impurities. [7] |
| Column Chromatography | >99.8% | 60-85% | High cost of silica and solvents; labor-intensive; generally impractical for >5 kg scale. [7][8] |
Q4: Our synthesis involves the reaction of 3-chlorobenzoyl chloride with an alkene precursor in a [2+2] cycloaddition. How can we model the reaction pathway to anticipate potential issues?
Understanding the reaction mechanism is key to troubleshooting. A plausible pathway for a [2+2] cycloaddition provides insight into potential intermediates and byproducts.
-
Illustrative Reaction Pathway: A common method for forming cyclobutanones involves the cycloaddition of a ketene (derived from an acyl chloride) with an alkene.
Caption: Plausible reaction pathway for cyclobutanone synthesis.
-
Causality and Troubleshooting from the Pathway:
-
Ketene Formation: The ketene intermediate is highly reactive and can dimerize if the alkene concentration is too low. Ensure the alkene is present before or during the slow addition of the base and acyl chloride.
-
[2+2] Cycloaddition: This step is often stereospecific. Changes in temperature or solvent can affect the stereochemical outcome if that is a critical quality attribute.
-
Workup: The reduction step (if necessary to remove halogens from the initial cycloadduct) must be driven to completion to avoid mixed halogenated impurities. The choice of reducing agent and reaction time are critical parameters. [9]
-
References
-
Synthesis of Cyclobutanone and Cyclobutenone. The Dong Group Seminar. Available at: [Link]
-
Cyclobutanecarboxylic acid - general description. Georganics. Available at: [Link]
-
1,1-CYCLOBUTANEDICARBOXYLIC ACID. Organic Syntheses. Available at: [Link]
-
Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. The Journal of Organic Chemistry. Available at: [Link]
- Synthesis method of 3-oxocyclobutanecarboxylic acid. Google Patents.
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4-PHENYLPYRROLIDIN-2-ONE. Organic Syntheses. Available at: [Link]
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CYCLOBUTANONE. Organic Syntheses. Available at: [Link]
- Synthetic method of cyclobutanone. Google Patents.
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An Expeditious Synthesis of 1‐(4‐Chlorophenyl)‐3,3‐dimethyl‐2‐butanone by a Ligand‐Free Palladium‐Catalyzed α‐Arylation of Pinacolone: Scale‐Up and Effect of Base Concentration. TIB.eu. Available at: [Link]
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3-BUTYLCYCLOBUTENONE. Organic Syntheses. Available at: [Link]
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Preventing degradation of 3-(3-Chlorophenyl)cyclobutanone during storage
Welcome to the technical support guide for 3-(3-Chlorophenyl)cyclobutanone (CAS No. 152714-08-4). This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable synthetic building block. Proper storage and handling are critical to prevent degradation, which can compromise experimental outcomes. This guide provides in-depth, experience-based answers to common questions and troubleshooting scenarios.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the storage and handling of 3-(3-Chlorophenyl)cyclobutanone.
Q1: What are the ideal storage conditions for 3-(3-Chlorophenyl)cyclobutanone?
A1: The ideal storage conditions are dictated by the compound's inherent chemical structure, which includes a strained four-membered ring and a halogenated aromatic group.[1] To mitigate potential degradation, the following conditions are strongly recommended.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Refrigeration minimizes the rate of potential decomposition reactions. Commercial preparations recommend storage at these temperatures.[1] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | The cyclobutanone ring can be susceptible to oxidation. An inert atmosphere prevents reactions with atmospheric oxygen. |
| Light | Amber vial or dark location | To prevent potential photochemical degradation, the compound should be protected from light.[2] |
| Container | Tightly sealed glass vial | A tightly sealed container prevents the ingress of moisture and oxygen. Glass is preferred for its inertness. |
Q2: Is 3-(3-Chlorophenyl)cyclobutanone sensitive to air or moisture?
A2: Yes, like many ketones, it can be sensitive to both air and moisture over long-term storage. The primary concern with air exposure is oxidation. While the aromatic ring is generally stable[3], the ketone functional group can be more reactive. Moisture can potentially lead to hydration or other undesired reactions. Therefore, handling under an inert atmosphere and using anhydrous solvents is a best practice.[4][5][6][7][8]
Q3: What is the expected shelf life of this compound?
A3: When stored under the recommended conditions (refrigerated, under inert gas, and protected from light), 3-(3-Chlorophenyl)cyclobutanone is expected to be stable for an extended period. However, it is crucial to re-analyze the purity of the compound if it has been stored for more than a year or if it has been opened multiple times.
Q4: Should I be concerned about the ring strain of the cyclobutanone?
A4: Yes, the four-membered ring in cyclobutanone derivatives possesses significant ring strain (approximately 26.3 kcal/mol), which makes it more reactive than acyclic or larger ring ketones.[1] This inherent strain can be a driving force for ring-opening reactions or thermal decomposition at elevated temperatures (around 350°C for the parent cyclobutanone).[1][9] While stable at recommended storage temperatures, this reactivity should be considered during experimental design.
Section 2: Troubleshooting Guide
This section provides solutions to specific problems that you might encounter, indicating potential degradation.
Problem: My sample of 3-(3-Chlorophenyl)cyclobutanone has developed a yellow tint over time.
Cause: A change in color, particularly to yellow, often suggests the formation of impurities due to degradation. This could be a result of oxidation or other side reactions. Aromatic compounds, in general, can form colored byproducts upon degradation.
Solution:
-
Do not use: Avoid using the discolored material in your experiments, as the impurities could lead to unexpected results.
-
Characterize the impurity: To understand the degradation pathway, it is useful to analyze the sample using techniques like ¹H NMR, GC-MS, or LC-MS.[10] This can help identify the degradation products.
-
Future Prevention: Strictly adhere to the recommended storage conditions. If the vial has been opened, purge the headspace with an inert gas like argon or nitrogen before resealing.
Problem: I'm observing unexpected peaks in my NMR/LC-MS/GC-MS analysis.
Cause: The appearance of new peaks is a clear indication of impurity formation. For 3-(3-Chlorophenyl)cyclobutanone, potential degradation pathways could include:
-
Oxidation: Leading to ring-opened products like carboxylic acids.
-
Polymerization/Oligomerization: Small amounts of acid or base impurities can sometimes catalyze aldol-type reactions.
-
Hydrolysis: If exposed to significant moisture.
Solution:
-
Quantify Purity: Determine the current purity of your sample to decide if it is still usable for your application.
-
Purification: If the material is critical and cannot be re-ordered, you may consider re-purification, for example, by flash chromatography.
-
Review Handling Procedures: Ensure that all glassware is oven-dried before use and that any solvents used are anhydrous. When transferring the compound, use proper air-sensitive techniques.[4][5][6][7][8]
Problem: The compound appears to have partially solidified or changed consistency in the vial.
Cause: While 3-(3-Chlorophenyl)cyclobutanone is a liquid at room temperature[1], the formation of solids could indicate polymerization or the crystallization of a degradation product.
Solution:
-
Analysis: Analyze a small, soluble portion of the sample to identify the nature of the material.
-
Disposal: It is often best to dispose of the compromised material according to your institution's safety guidelines.
-
Prevention: Ensure the compound is stored in a dedicated, stable-temperature refrigerator and is not exposed to freeze-thaw cycles.
Section 3: Experimental Protocols & Visual Guides
Protocol 1: Purity Assessment by ¹H NMR
This protocol outlines the steps to prepare a sample of 3-(3-Chlorophenyl)cyclobutanone for purity analysis by ¹H NMR.
Materials:
-
3-(3-Chlorophenyl)cyclobutanone sample
-
Deuterated chloroform (CDCl₃)
-
NMR tube
-
Pasteur pipette
-
Small vial
Procedure:
-
In a clean, dry vial, dissolve 1-2 mg of 3-(3-Chlorophenyl)cyclobutanone in approximately 0.7 mL of CDCl₃.
-
Gently swirl the vial to ensure the sample is fully dissolved.
-
Using a clean Pasteur pipette, transfer the solution to a clean, dry NMR tube.
-
Cap the NMR tube securely.
-
Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.
-
Integrate the peaks corresponding to the compound and any visible impurities to estimate the purity.
Workflow for Investigating Sample Degradation
The following diagram illustrates a logical workflow for assessing and addressing potential degradation of your compound.
Caption: Workflow for assessing suspected sample degradation.
Potential Degradation Pathways
This diagram illustrates potential, though not exhaustive, degradation pathways for cyclobutanone derivatives under improper storage conditions.
Sources
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- 10. US7309608B2 - Method of analysis of aldehyde and ketone by mass spectrometry - Google Patents [patents.google.com]
Technical Support Center: Efficient Synthesis of 3-(3-Chlorophenyl)cyclobutanone
Welcome to the technical support center for the synthesis of 3-(3-Chlorophenyl)cyclobutanone. This guide is designed for researchers, scientists, and professionals in drug development who are working with or planning to synthesize this versatile chemical intermediate. Here, we address common challenges and frequently asked questions to help you navigate the intricacies of its synthesis, ensuring efficiency, high yield, and purity in your experiments.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic methods for synthesizing 3-(3-Chlorophenyl)cyclobutanone?
There are several effective catalytic strategies for the synthesis of 3-(3-Chlorophenyl)cyclobutanone, with the most common being variations of the [2+2] cycloaddition reaction.[1][2] Other notable methods include ring expansion from cyclopropyl precursors and intramolecular hydroacylation.[3][4][5]
-
[2+2] Cycloaddition Reactions: This is a widely used method for forming the cyclobutane ring.[1][2] It can be achieved through various means:
-
Photochemical [2+2] Cycloaddition: This method involves the irradiation of a mixture of an alkene and a ketene or ketene equivalent. For 3-(3-Chlorophenyl)cyclobutanone, this could involve the reaction of 3-chlorostyrene with a suitable ketene precursor.[6] Visible light-mediated, catalyst-free [2+2] cycloadditions have also been reported for similar systems.[7]
-
Metal-Catalyzed [2+2] Cycloaddition: Transition metals like rhodium and copper can catalyze the [2+2] cycloaddition of alkenes and ketenes, often with improved selectivity and milder reaction conditions compared to photochemical methods.[6][8]
-
Organocatalyzed [2+2] Cycloaddition: Chiral organocatalysts can be employed to achieve enantioselective [2+2] cycloadditions, which is crucial for the synthesis of chiral pharmaceutical intermediates.[9]
-
-
Intramolecular Hydroacylation: Recent advances have shown that earth-abundant metals like cobalt can catalyze the intramolecular hydroacylation of dienyl aldehydes to form cyclobutanones with excellent control over regioselectivity and stereoselectivity.[3][10] This method offers high atom economy.
-
Ring Expansion of Cyclopropyl Precursors: The ring expansion of cyclopropylcarbinyl derivatives is a classic and effective method for synthesizing cyclobutanones.[4][5] This can be acid-catalyzed or promoted by other reagents.
The choice of method will depend on the available starting materials, desired scale, and stereochemical requirements of your target molecule.
Q2: How does the 3-chloro substituent on the phenyl ring affect the synthesis?
The presence of the electron-withdrawing chlorine atom at the meta position of the phenyl ring has a significant electronic influence on the reactivity of the starting materials and any intermediates.[1]
-
In [2+2] Cycloadditions: The chloro group can affect the electronics of the styrene derivative, influencing its reactivity in the cycloaddition. It may also impact the stability of any charged intermediates, potentially altering the reaction pathway or rate.
-
In Ring Expansion Reactions: The electronic nature of the aryl group can influence the migratory aptitude of the phenyl ring during rearrangement, which can affect the efficiency of the ring expansion process.
It is crucial to consider these electronic effects when selecting catalysts and optimizing reaction conditions.
Q3: What are the expected yields for the synthesis of 3-(3-Chlorophenyl)cyclobutanone?
Yields can vary significantly depending on the chosen synthetic route and the optimization of reaction conditions. Generally, yields for well-optimized [2+2] cycloaddition reactions can range from moderate to excellent (50-90%). Ring expansion methods can also provide good yields, often in the range of 60-80%.[4] For specific protocols, it is essential to consult the primary literature for reported yields under their specific conditions.
II. Troubleshooting Guide
This section addresses specific issues you might encounter during the synthesis of 3-(3-Chlorophenyl)cyclobutanone.
Problem 1: Low or no product yield.
Possible Causes & Solutions:
-
Inactive Catalyst:
-
Diagnosis: If using a metal catalyst, ensure it has not been deactivated by exposure to air or moisture, especially if using air-sensitive catalysts.
-
Solution: Use freshly purchased or properly stored catalysts. For air-sensitive reactions, employ rigorous inert atmosphere techniques (e.g., Schlenk line or glovebox).
-
-
Incorrect Reaction Conditions:
-
Diagnosis: Temperature, reaction time, and solvent can all critically impact the reaction outcome.
-
Solution: Systematically screen reaction parameters. For photochemical reactions, ensure the correct wavelength of light is being used.[6] For thermal reactions, precise temperature control is key.
-
-
Poor Quality Starting Materials:
-
Diagnosis: Impurities in starting materials can inhibit the catalyst or lead to side reactions.
-
Solution: Purify starting materials before use. For example, 3-chlorostyrene should be freshly distilled to remove polymerization inhibitors.
-
-
Formation of Side Products:
-
Diagnosis: Analyze the crude reaction mixture by techniques like GC-MS or NMR to identify any major side products.
-
Solution: Common side reactions in [2+2] cycloadditions include dimerization of the ketene or polymerization of the alkene. Adjusting the rate of addition of the ketene precursor or using a higher dilution can sometimes mitigate these issues.
-
Problem 2: Difficulty in purifying the final product.
Possible Causes & Solutions:
-
Co-eluting Impurities in Column Chromatography:
-
Diagnosis: The product and impurities have similar polarities, making separation by standard column chromatography challenging.
-
Solution: Experiment with different solvent systems for chromatography. A gradient elution might be necessary. Alternatively, consider other purification techniques.
-
-
Alternative Purification Methods:
-
Distillation: If the product is thermally stable, vacuum distillation can be an effective method for purification, especially on a larger scale.[1][11]
-
Recrystallization: If the product is a solid or can be derivatized to a crystalline solid, recrystallization is an excellent method for achieving high purity.[1] For 3-(3-chlorophenyl)cyclobutanone, which is often a liquid at room temperature, cooling to induce crystallization might be possible, or derivatization could be explored.
-
Problem 3: Formation of unexpected regioisomers or stereoisomers.
Possible Causes & Solutions:
-
Lack of Reaction Control:
-
Diagnosis: The reaction is not proceeding with the desired selectivity.
-
Solution:
-
Catalyst Choice: The choice of catalyst and its ligands is paramount for controlling selectivity.[8] For enantioselective synthesis, a chiral catalyst is required.[3][12]
-
Temperature: Lowering the reaction temperature can often improve stereoselectivity.
-
Solvent Effects: The polarity of the solvent can influence the transition state of the reaction and thus affect the stereochemical outcome.
-
-
III. Experimental Protocols & Data
Illustrative Protocol: [2+2] Cycloaddition for 3-(3-Chlorophenyl)cyclobutanone
This protocol is a generalized procedure and should be adapted based on specific literature precedents for the chosen catalytic system.
Step 1: Reaction Setup
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, add the chosen catalyst (e.g., a rhodium or copper complex) and a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere of nitrogen or argon.
-
Add 3-chlorostyrene to the flask.
Step 2: Reagent Addition
-
In the dropping funnel, prepare a solution of the ketene precursor (e.g., an acyl chloride) and a base (e.g., triethylamine) in the same anhydrous solvent.
-
Add the solution from the dropping funnel to the reaction flask dropwise over a period of several hours at the desired reaction temperature (this can range from 0 °C to reflux, depending on the catalyst). Slow addition is crucial to maintain a low concentration of the reactive ketene intermediate and minimize side reactions.
Step 3: Reaction Monitoring & Workup
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, quench the reaction by adding a suitable reagent (e.g., water or a saturated ammonium chloride solution).
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 4: Purification
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate).
-
Alternatively, purify by vacuum distillation.[1]
Data Summary: Catalyst Performance in Cyclobutanone Synthesis
| Catalyst System | Reaction Type | Typical Yield | Selectivity | Reference |
| Rh(I) complexes | [2+2] Cycloaddition | Good to Excellent | High Regio- and Diastereoselectivity | [8] |
| Cu(I) complexes | Photochemical [2+2] Cycloaddition | Moderate to Good | Varies with substrate | [6] |
| Cobalt complexes | Intramolecular Hydroacylation | Excellent | High Enantio- and Diastereoselectivity | [3][10] |
| Chiral Lewis Acids | Asymmetric Rearrangement | Good | High Enantioselectivity | [12] |
| Organocatalysts (e.g., Proline derivatives) | Aldol/Michael Additions | Good to Excellent | High Enantio- and Diastereoselectivity | [9] |
IV. Visualizing the Process
Troubleshooting Workflow
Caption: A decision-tree workflow for troubleshooting common issues in the synthesis of 3-(3-Chlorophenyl)cyclobutanone.
Catalytic Cycle for [2+2] Cycloaddition
Sources
- 1. Buy 3-(3-Chlorophenyl)cyclobutanone | 152714-08-4 [smolecule.com]
- 2. Cyclobutane and cyclobutene synthesis: catalytic enantioselective [2+2] cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
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- 7. researchgate.net [researchgate.net]
- 8. The Choice of Rhodium Catalysts in [2+2+2] Cycloaddition Reaction: A Personal Account - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. US6444096B1 - Process for the recovery and purification of cyclobutanone - Google Patents [patents.google.com]
- 12. pure.skku.edu [pure.skku.edu]
Minimizing solvent waste in the purification of 3-(3-Chlorophenyl)cyclobutanone
Welcome to the Technical Support Center for the purification of 3-(3-Chlorophenyl)cyclobutanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of this key intermediate. Our focus is on providing practical, effective solutions that also prioritize the minimization of solvent waste, aligning with modern green chemistry principles.
Diagram: Purification Strategy Decision Tree
The following diagram outlines a decision-making workflow for selecting the most appropriate purification strategy for 3-(3-Chlorophenyl)cyclobutanone, balancing purity requirements with solvent consumption.
Validation & Comparative
Comparative Reactivity Analysis: 3-(3-Chlorophenyl)cyclobutanone vs. 3-Phenylcyclobutanone
A Technical Guide for Researchers in Synthetic and Medicinal Chemistry
Introduction: The Subtle Influence of a Halogen on a Strained Ring System
In the landscape of contemporary drug discovery and organic synthesis, cyclobutane derivatives have emerged as valuable scaffolds. Their inherent ring strain, a consequence of compressed bond angles deviating from the ideal sp³ hybridization, imbues them with unique reactivity profiles that can be harnessed for complex molecular construction[1]. This guide delves into a comparative analysis of two such derivatives: 3-phenylcyclobutanone and its chlorinated analogue, 3-(3-chlorophenyl)cyclobutanone.
The central inquiry of this guide is to dissect and quantify the impact of a single meta-positioned chlorine atom on the reactivity of the cyclobutanone core. While seemingly a minor structural modification, the electronic perturbations introduced by the halogen are anticipated to have a discernible effect on the electrophilicity of the carbonyl carbon. Understanding this influence is paramount for chemists aiming to fine-tune reaction kinetics, optimize yields, and predict the behavior of these building blocks in multi-step synthetic sequences. This analysis will be grounded in the principles of physical organic chemistry, supported by established experimental protocols, and will provide a framework for anticipating the reactivity of similarly substituted aryl cyclobutanones.
Molecular Properties and Electronic Considerations
The fundamental difference between 3-phenylcyclobutanone and 3-(3-chlorophenyl)cyclobutanone lies in the electronic nature of the substituent on the phenyl ring. The chlorine atom, positioned at the meta position, primarily exerts an electron-withdrawing inductive effect (-I effect) due to its high electronegativity. This effect is quantitatively described by its positive Hammett substituent constant (σ_m = +0.37)[1]. A positive sigma value signifies a substituent that withdraws electron density from the aromatic ring, and by extension, from the cyclobutanone moiety.
Conversely, the unsubstituted phenyl group in 3-phenylcyclobutanone has a negligible inductive effect compared to hydrogen. This electronic disparity is the cornerstone of the predicted reactivity differences between the two molecules. The electron-withdrawing nature of the 3-chlorophenyl group is expected to render the carbonyl carbon in 3-(3-chlorophenyl)cyclobutanone more electrophilic and, therefore, more susceptible to nucleophilic attack.
| Property | 3-Phenylcyclobutanone | 3-(3-Chlorophenyl)cyclobutanone |
| Molecular Formula | C₁₀H₁₀O[2][3][4][5][6] | C₁₀H₉ClO[1][7] |
| Molecular Weight | 146.19 g/mol [2][3] | 180.63 g/mol [1] |
| Appearance | Solid[3][8] | Liquid[1] |
| Key Substituent | Phenyl | 3-Chlorophenyl |
| Electronic Effect | Neutral (reference) | Electron-withdrawing (-I) |
| Hammett Constant (σ_m) | 0 | +0.37[1] |
Experimental Probes of Reactivity: Nucleophilic Addition and Oxidation
To experimentally validate the anticipated reactivity differences, two representative reactions targeting the carbonyl group are considered: reduction with sodium borohydride (a nucleophilic addition of hydride) and the Baeyer-Villiger oxidation (involving nucleophilic attack by a peroxy acid).
Workflow for Comparative Reactivity Studies
Caption: Workflow for comparing the reactivity of the two cyclobutanones.
Comparative Reduction with Sodium Borohydride
The reduction of a ketone to an alcohol using sodium borohydride (NaBH₄) is a classic example of nucleophilic addition to a carbonyl group. The rate of this reaction is highly sensitive to the electrophilicity of the carbonyl carbon.
Hypothesis: 3-(3-Chlorophenyl)cyclobutanone will react faster with sodium borohydride than 3-phenylcyclobutanone due to the increased electrophilicity of its carbonyl carbon.
Experimental Protocol: Parallel Reduction of Cyclobutanones
-
Preparation: In two separate, identical reaction vessels, dissolve equimolar amounts (e.g., 1.0 mmol) of 3-phenylcyclobutanone and 3-(3-chlorophenyl)cyclobutanone in the same volume of a suitable protic solvent (e.g., 5 mL of ethanol or methanol) at a controlled temperature (e.g., 0 °C).
-
Initiation: To each vessel, add an identical, freshly prepared solution of sodium borohydride (e.g., 0.25 mmol in 1 mL of the same solvent) simultaneously.
-
Monitoring: At regular time intervals (e.g., every 5 minutes), withdraw a small aliquot from each reaction mixture, quench it with a weak acid (e.g., dilute acetic acid), and analyze the composition by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the ratio of starting material to product.
-
Work-up: Once the reaction with the faster-reacting substrate is complete (as determined by monitoring), quench both reactions by the slow addition of water.
-
Isolation: Extract the products with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analysis: Determine the yield of the corresponding alcohols for each reaction. The relative rates can be inferred from the time required for complete consumption of the starting material or by plotting the disappearance of the starting material over time.
Comparative Baeyer-Villiger Oxidation
The Baeyer-Villiger oxidation transforms a ketone into an ester (or a lactone from a cyclic ketone) using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). The rate-determining step in this reaction is often the nucleophilic attack of the peroxyacid on the carbonyl carbon.
Hypothesis: Consistent with the reduction reaction, 3-(3-chlorophenyl)cyclobutanone will undergo Baeyer-Villiger oxidation at a faster rate than 3-phenylcyclobutanone.
Experimental Protocol: Parallel Baeyer-Villiger Oxidation
-
Preparation: In two separate, identical reaction vessels, dissolve equimolar amounts (e.g., 1.0 mmol) of 3-phenylcyclobutanone and 3-(3-chlorophenyl)cyclobutanone in the same volume of an inert solvent (e.g., 10 mL of dichloromethane) at a controlled temperature (e.g., 0 °C).
-
Initiation: To each vessel, add an equimolar amount (e.g., 1.0 mmol) of m-CPBA simultaneously.
-
Monitoring: Follow the progress of each reaction using TLC or GC, as described for the reduction reaction.
-
Work-up: Upon completion, quench the reactions by washing with a saturated aqueous solution of sodium bicarbonate to remove excess peroxyacid and the resulting carboxylic acid.
-
Isolation: Separate the organic layer, dry it over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Analysis: Purify the resulting lactones by column chromatography and determine the yields. Compare the reaction times and yields to assess the relative reactivity.
Anticipated Results and Mechanistic Interpretation
A Hammett analysis of the Baeyer-Villiger oxidation of para-substituted 3-phenylcyclobutanones has been reported, yielding a positive rho (ρ) value. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing substituents. This is because these substituents enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the peroxyacid in the rate-determining step.
Caption: Predicted relative activation energies for nucleophilic attack.
The electron-withdrawing chloro group in 3-(3-chlorophenyl)cyclobutanone stabilizes the partial negative charge that develops on the carbonyl oxygen in the transition state of nucleophilic addition, thereby lowering the activation energy of the reaction compared to the unsubstituted 3-phenylcyclobutanone.
Expected Quantitative Comparison:
| Reaction | 3-Phenylcyclobutanone | 3-(3-Chlorophenyl)cyclobutanone | Expected Outcome |
| NaBH₄ Reduction | Slower reaction rate | Faster reaction rate | Higher conversion of the chlorinated analog at any given time point. |
| Baeyer-Villiger Oxidation | Lower yield at a given time | Higher yield at a given time | Faster consumption of the chlorinated starting material. |
Conclusion for the Synthetic Chemist
The presence of a meta-chloro substituent on the phenyl ring of 3-phenylcyclobutanone is predicted to significantly enhance the reactivity of the carbonyl group towards nucleophiles. This is a direct consequence of the electron-withdrawing inductive effect of the chlorine atom, which increases the electrophilicity of the carbonyl carbon.
For researchers and drug development professionals, this has practical implications:
-
Reaction Conditions: Reactions involving nucleophilic attack on 3-(3-chlorophenyl)cyclobutanone may proceed under milder conditions (e.g., lower temperatures, shorter reaction times) compared to its non-chlorinated counterpart.
-
Chemoselectivity: In molecules containing multiple carbonyl groups, the one influenced by the electron-withdrawing group will be more susceptible to nucleophilic attack, a principle that can be exploited for chemoselective transformations.
-
Scaffold Elaboration: The enhanced reactivity of the chlorinated derivative can be advantageous for the construction of complex molecular architectures where subsequent transformations of the cyclobutane ring are desired.
This guide provides a theoretical framework and practical experimental designs to probe and confirm these reactivity differences. By understanding the subtle yet predictable electronic effects of substituents, chemists can more effectively utilize these valuable cyclobutane building blocks in their synthetic endeavors.
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National Center for Biotechnology Information. PubChem Compound Summary for CID 142963, 3-Phenylcyclobutanone. [Link]
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Cheméo. Chemical Properties of 3-Phenylcyclobutanone (CAS 52784-31-3). [Link]
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A Comparative Guide to the Structural Validation of 3-(3-Chlorophenyl)cyclobutanone Using 2D NMR Techniques
In the landscape of drug discovery and chemical research, the unambiguous determination of a molecule's structure is a foundational pillar of scientific integrity and progress. For novel compounds like 3-(3-Chlorophenyl)cyclobutanone, a molecule with potential applications in medicinal chemistry, confirming its precise atomic connectivity is paramount before proceeding with further studies.[1] While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy provides initial insights, complex spin systems and signal overlap can often lead to ambiguity.[2][3] This guide provides an in-depth comparison of two-dimensional (2D) NMR techniques—specifically COSY, HSQC, and HMBC—to definitively validate the structure of 3-(3-Chlorophenyl)cyclobutanone.
This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of how to leverage these powerful analytical tools for molecular characterization.[4][5]
The Challenge: Beyond the 1D Spectrum
A standard 1D ¹H NMR spectrum of 3-(3-Chlorophenyl)cyclobutanone would present signals for both the aromatic protons of the chlorophenyl group and the aliphatic protons of the cyclobutane ring.[1] The aromatic protons are expected in the downfield region (δ 7.0-7.5 ppm), while the aliphatic protons would appear more upfield.[1] However, assigning specific protons, particularly within the cyclobutane ring where protons on the same carbon can be chemically different (diastereotopic), and confirming the substitution pattern on the aromatic ring, requires more advanced methods. This is where 2D NMR becomes indispensable, enhancing spectral resolution by spreading signals across two frequency dimensions.[2]
The Strategic Workflow: A Multi-Experiment Approach
A self-validating and logical approach to structure elucidation involves a sequential application of 2D NMR experiments. Each experiment provides a unique piece of the structural puzzle, and together, they offer a complete and cross-verified picture.
Caption: A logical workflow for 2D NMR-based structure elucidation.
Comparison of 2D NMR Techniques for Structural Validation
COSY (COrrelation SpectroscopY): Mapping the Proton Network
Core Principle: The COSY experiment is the cornerstone of proton network analysis.[6] It is a homonuclear experiment that identifies protons that are spin-spin coupled, typically through two or three bonds (²JHH, ³JHH).[6][7] The resulting 2D spectrum displays the 1D ¹H spectrum on both axes, with diagonal peaks representing the standard 1D signals and off-diagonal "cross-peaks" indicating which protons are coupled to each other.[8][9]
Application to 3-(3-Chlorophenyl)cyclobutanone: For this molecule, COSY is instrumental in:
-
Confirming the Cyclobutane Spin System: The methine proton (H1) on the carbon bearing the aromatic ring will show a cross-peak to the adjacent methylene protons (H2/H2'). These methylene protons, in turn, will show cross-peaks to the other methylene protons (H3/H3') adjacent to the carbonyl group.
-
Elucidating the Aromatic Substitution Pattern: The protons on the 3-chlorophenyl ring will exhibit a specific coupling pattern. COSY will reveal correlations between adjacent aromatic protons, helping to confirm the meta substitution.
Experimental Causality: By starting with COSY, we establish the proton connectivity frameworks (the cyclobutane ring and the aromatic ring) as separate spin systems. This provides the fundamental "scaffolding" upon which the rest of the structure will be built.[4][7]
HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons
Core Principle: The HSQC experiment is a heteronuclear correlation technique that maps protons to the carbons to which they are directly attached (one-bond ¹JCH correlation).[10][11][12] The 2D spectrum displays the ¹H spectrum on one axis and the ¹³C spectrum on the other.[10] Each cross-peak represents a direct C-H bond.[11][13] An "edited" HSQC can further distinguish between CH/CH₃ groups (positive phase) and CH₂ groups (negative phase), providing similar information to a DEPT-135 experiment but with higher sensitivity.[10]
Application to 3-(3-Chlorophenyl)cyclobutanone:
-
Unambiguous C-H Assignment: After identifying the proton spin systems with COSY, HSQC allows for the direct assignment of the carbon signals for each protonated carbon. For instance, the chemical shift of the methine proton H1 can be directly correlated to its attached carbon, C1.
-
Resolving Ambiguity: In the ¹³C spectrum, the signals for the two methylene carbons in the cyclobutane ring might be close. HSQC, by correlating them to their distinct proton signals, allows for their definitive assignment.
Trustworthiness through Cross-Validation: The HSQC experiment validates the proton assignments made from COSY by linking them to unique carbon environments. If the number of CH, CH₂, and CH₃ groups identified by HSQC matches the proposed structure, confidence in the assignment increases significantly.[4]
HMBC (Heteronuclear Multiple Bond Correlation): Assembling the Molecular Puzzle
Core Principle: The HMBC experiment is arguably the most powerful tool for elucidating the complete carbon skeleton of an unknown molecule. It reveals correlations between protons and carbons over longer ranges, typically two and three bonds (²JCH and ³JCH).[10][14][15] Crucially, one-bond correlations are suppressed.[10] This allows for the connection of different molecular fragments, especially across quaternary (non-protonated) carbons and heteroatoms.[14]
Application to 3-(3-Chlorophenyl)cyclobutanone: HMBC is the final key to confirming the entire structure:
-
Connecting the Rings: The methine proton (H1) on the cyclobutane ring will show a three-bond correlation to the quaternary carbon of the aromatic ring to which it is attached. It will also show correlations to other nearby aromatic carbons.
-
Positioning the Carbonyl Group: The methylene protons adjacent to the carbonyl group (H3/H3') will show two-bond correlations to the carbonyl carbon (C4), definitively placing it within the ring and adjacent to that position.
-
Confirming Aromatic Substitution: The aromatic protons will show long-range correlations to the carbon bearing the chlorine atom, further solidifying the substitution pattern.
Authoritative Grounding: The presence of these key HMBC correlations provides undeniable proof of the connectivity between the cyclobutane ring, the carbonyl group, and the 3-chlorophenyl substituent, leaving no room for structural ambiguity.[16][17]
Caption: Simplified diagram of key COSY and HMBC correlations.
Data Summary and Experimental Protocols
Predicted NMR Data Summary
The following table summarizes the predicted ¹H and ¹³C chemical shifts and key 2D NMR correlations for 3-(3-Chlorophenyl)cyclobutanone. Note: Actual chemical shifts may vary based on solvent and experimental conditions.
| Atom Label | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Key COSY Correlations (with ¹H) | Key HSQC Correlation (with ¹³C) | Key HMBC Correlations (with ¹³C) |
| H1/C1 | ~3.5-4.0 (m) | ~45-50 | H2/H2' | C1 | C2, C3, Aromatic C's, C=O |
| H2/C2 | ~2.8-3.2 (m) | ~30-35 | H1, H3/H3' | C2 | C1, C3, Aromatic C's |
| H3/C3 | ~3.2-3.6 (m) | ~48-53 | H2/H2' | C3 | C1, C2, C=O |
| C4 (C=O) | - | ~205-210 | - | - | - |
| Aromatic | ~7.2-7.5 (m) | ~125-145 | Adjacent Ar-H | Respective Ar-C | Other Ar-C's, C1 |
Standard Operating Protocols
1. Sample Preparation
-
Weigh approximately 10-15 mg of 3-(3-Chlorophenyl)cyclobutanone.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the sample height is adequate for the instrument being used (typically ~4.5 cm).[18]
2. Instrument Setup (General)
-
Experiments should be performed on a spectrometer operating at 400 MHz or higher for optimal resolution.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Perform automated or manual shimming to optimize magnetic field homogeneity.[13]
-
Acquire a standard 1D ¹H spectrum to determine the spectral width and transmitter offset for subsequent experiments.[19]
3. COSY (Correlation Spectroscopy) Protocol
-
Pulse Program: Use a standard gradient-selected COSY pulse sequence (e.g., cosygpprqf on Bruker systems).[19]
-
Parameters:
-
Set the spectral width in both dimensions to cover all proton signals (~10-12 ppm).
-
Number of scans (NS): 2-8
-
Number of increments in F1: 256-512
-
Relaxation delay (D1): 1.5-2.0 s
-
-
Processing: Apply a sine-squared window function in both dimensions and perform a 2D Fourier transform. Symmetrize the spectrum if necessary.[19]
4. HSQC (Heteronuclear Single Quantum Coherence) Protocol
-
Pulse Program: Use a standard gradient-selected, sensitivity-enhanced HSQC pulse sequence with multiplicity editing (e.g., hsqcedetgpsisp on Bruker systems).
-
Parameters:
-
Set the ¹H spectral width as determined from the 1D spectrum.
-
Set the ¹³C spectral width to cover all expected carbon signals (~0-220 ppm).
-
Optimize for an average one-bond coupling constant (¹JCH) of ~145 Hz.
-
Number of scans (NS): 2-16 (sample concentration dependent)[18]
-
Number of increments in F1: 128-256
-
Relaxation delay (D1): 1.5-2.0 s
-
-
Processing: Apply appropriate window functions (e.g., sine-squared in F2, sine in F1) and perform a 2D Fourier transform.
5. HMBC (Heteronuclear Multiple Bond Correlation) Protocol
-
Pulse Program: Use a standard gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker systems).[19]
-
Parameters:
-
Set spectral widths for ¹H and ¹³C as in the HSQC experiment.
-
Optimize for a long-range coupling constant (nJCH) of 7-8 Hz. This value is a good compromise for detecting both ²J and ³J correlations.[10][18]
-
Number of scans (NS): 8-64 (requires more scans than HSQC)
-
Number of increments in F1: 256-512
-
Relaxation delay (D1): 1.5-2.0 s
-
-
Processing: Apply a sine-squared or Gaussian window function and perform a 2D Fourier transform.
Conclusion
The structural validation of 3-(3-Chlorophenyl)cyclobutanone serves as an excellent case study for the power of a multi-technique 2D NMR approach. While 1D NMR lays the groundwork, it is the synergistic application of COSY, HSQC, and HMBC that provides the conclusive evidence required in modern chemical and pharmaceutical research.
-
COSY efficiently maps the proton-proton connectivities, defining the individual spin systems.
-
HSQC acts as a bridge, linking the proton framework to the carbon backbone through direct, one-bond correlations.
-
HMBC completes the puzzle by revealing long-range connectivities, unambiguously joining the molecular fragments and confirming the placement of quaternary carbons and functional groups.
By following this logical, self-validating workflow, researchers can achieve complete confidence in their molecular structure assignments, ensuring the integrity and reproducibility of their scientific findings.
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A Comparative Guide to the Quantitative Purity Analysis of 3-(3-Chlorophenyl)cyclobutanone by HPLC
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In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For a versatile building block like 3-(3-Chlorophenyl)cyclobutanone, utilized in the synthesis of various pharmaceutical compounds, rigorous and reliable purity analysis is paramount.[1] This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) for the quantitative determination of 3-(3-Chlorophenyl)cyclobutanone purity, juxtaposed with alternative analytical techniques. The methodologies and discussions herein are grounded in established scientific principles and regulatory expectations, designed to empower researchers, scientists, and drug development professionals with actionable insights.
The Central Role of Purity in Pharmaceutical Intermediates
3-(3-Chlorophenyl)cyclobutanone, with a molecular formula of C₁₀H₉ClO and a molecular weight of approximately 180.63 g/mol , is a key intermediate in organic synthesis.[1] Impurities, which can arise from the synthetic route or degradation, can impact the yield and quality of the final API and may even pose safety risks.[2] Therefore, a robust analytical method to accurately quantify the purity of this intermediate is a critical component of quality control in the pharmaceutical industry.[3][4]
High-Performance Liquid Chromatography (HPLC): The Gold Standard
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis due to its high sensitivity, precision, and applicability to a wide range of non-volatile and thermally labile compounds.[3][5] For the quantitative analysis of 3-(3-Chlorophenyl)cyclobutanone, a well-developed and validated HPLC method provides the necessary accuracy and reliability.
Causality Behind Experimental Choices in HPLC Method Development
The development of a robust HPLC method is a systematic process, with each parameter carefully chosen to achieve optimal separation and quantification.[4][6]
-
Column Selection: A C18 (octadecylsilyl) reversed-phase column is the workhorse for the separation of moderately polar to nonpolar compounds like 3-(3-Chlorophenyl)cyclobutanone. The nonpolar stationary phase interacts with the analyte, and the elution order is determined by the polarity of the analytes and the mobile phase.
-
Mobile Phase Composition: A gradient elution using a mixture of an aqueous phase (e.g., water with a pH modifier like formic acid or a buffer) and an organic modifier (e.g., acetonitrile or methanol) is often employed. This allows for the efficient elution of both the main compound and any potential impurities with varying polarities. A typical starting point would be a higher percentage of the aqueous phase, gradually increasing the organic modifier to elute more nonpolar compounds.
-
Detection Wavelength: A UV detector is commonly used for compounds containing a chromophore, such as the phenyl ring in 3-(3-Chlorophenyl)cyclobutanone. The wavelength of maximum absorbance (λmax) for the analyte should be chosen to ensure the highest sensitivity. This can be determined using a diode-array detector (DAD) during method development.
-
Flow Rate and Column Temperature: A flow rate of 1.0 mL/min is a standard starting point for analytical HPLC.[6] The column temperature is typically maintained at a constant value (e.g., 30-40°C) to ensure reproducible retention times.
A Self-Validating System: The Importance of Method Validation
An analytical method is only as reliable as its validation. In accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, the developed HPLC method must be validated to demonstrate its suitability for its intended purpose.[7][8][9] This process provides a self-validating system, ensuring the trustworthiness of the generated data. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[9]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantitatively determined with suitable precision and accuracy, respectively.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Comparative Analysis: HPLC vs. Alternative Techniques
While HPLC is often the preferred method, other analytical techniques can also be employed for purity determination. The choice of method depends on the specific properties of the analyte and the impurities, as well as the available instrumentation.
| Technique | Principle | Advantages for 3-(3-Chlorophenyl)cyclobutanone Analysis | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | High resolution and sensitivity for a wide range of compounds, including non-volatile and thermally labile ones. Well-established and widely used in the pharmaceutical industry.[4][5] | Can be time-consuming for complex samples. Requires the use of organic solvents. |
| Gas Chromatography (GC) | Partitioning of the analyte between a gaseous mobile phase and a solid or liquid stationary phase. | Excellent for volatile and semi-volatile compounds.[3] High resolution and sensitivity. | Not suitable for non-volatile or thermally labile compounds. The analyte must be volatile or derivatized to become volatile.[3] |
| Supercritical Fluid Chromatography (SFC) | Utilizes a supercritical fluid (typically CO₂) as the mobile phase. | Faster separations and lower organic solvent consumption compared to HPLC.[10][11] Can be advantageous for chiral separations.[12] | May have lower resolving power for very complex mixtures compared to HPLC. Instrumentation is less common than HPLC. |
Experimental Protocols
HPLC Method for Purity Determination of 3-(3-Chlorophenyl)cyclobutanone
Objective: To develop and validate a precise and accurate HPLC method for the quantitative determination of the purity of 3-(3-Chlorophenyl)cyclobutanone.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 40% B
-
2-15 min: 40-90% B
-
15-18 min: 90% B
-
18-18.1 min: 90-40% B
-
18.1-25 min: 40% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Injection Volume: 10 µL
-
Detection: 254 nm
Sample Preparation:
-
Accurately weigh approximately 10 mg of 3-(3-Chlorophenyl)cyclobutanone standard and sample into separate 10 mL volumetric flasks.
-
Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
Data Analysis: The purity of the sample is calculated by area normalization, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
Caption: Workflow for the quantitative analysis of 3-(3-Chlorophenyl)cyclobutanone purity by HPLC.
Conclusion
The quantitative analysis of 3-(3-Chlorophenyl)cyclobutanone purity is a critical step in ensuring the quality and safety of pharmaceutical products. High-Performance Liquid Chromatography stands out as the premier technique for this purpose, offering a blend of high resolution, sensitivity, and robustness that is well-suited for the stringent requirements of the pharmaceutical industry. While alternative methods like Gas Chromatography and Supercritical Fluid Chromatography have their specific applications, a well-developed and validated HPLC method provides a self-validating and trustworthy system for routine quality control. The detailed protocol and comparative analysis presented in this guide are intended to serve as a valuable resource for scientists and researchers in the field, enabling them to make informed decisions and implement effective analytical strategies.
References
-
Ma, X., Jin, L., Li, Y., Zheng, H., & Wei, Y. (2018). [Identification of the impurities in o-chlorophenyl cyclopentyl ketone samples by high performance liquid chromatography-hybrid ion trap/time-of-flight mass spectrometry and preparation of o-chlorophenyl cyclopentyl ketone standard]. Se Pu, 36(3), 268–277. [Link]
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Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]
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Agilent. (n.d.). Small Molecule Drug Characterization and Purity Analysis. Retrieved from [Link]
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Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development. Retrieved from [Link]
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OMICS International. (2024). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. Retrieved from [Link]
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Teledyne ISCO. (n.d.). What is Supercritical Fluid Chromatography (SFC) Chromatography?. Retrieved from [Link]
-
Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success. Retrieved from [Link]
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U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
Journal of Pharmaceutical and Biomedical Analysis. (2015). Supercritical fluid chromatography in pharmaceutical analysis. Retrieved from [Link]
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International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
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YouTube. (2024). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]
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Drawell. (n.d.). 9 Key Gas Chromatography Applications in Pharmaceuticals Analysis. Retrieved from [Link]
-
Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules. Retrieved from [Link]
-
IJCRT. (2025). The Role Of Gas Chromatography In Pharmaceutical Analysis And Quality Control. Retrieved from [Link]
-
Medistri SA. (2023). Small Molecule Identification and Purity Testing. Retrieved from [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]
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A Comparative Guide to the Synthesis of Substituted Cyclobutanones for Researchers and Drug Development Professionals
The cyclobutanone framework is a privileged structural motif in medicinal chemistry and natural product synthesis, prized for its ability to impart unique conformational constraints and serve as a versatile synthetic intermediate. The inherent ring strain of the four-membered ring provides a thermodynamic driving force for a variety of transformations, making the cyclobutanone a powerful linchpin in the construction of complex molecular architectures. This guide provides a critical comparison of the most prominent synthetic routes to substituted cyclobutanones, offering insights into their mechanisms, practical considerations, and relative merits to aid researchers in selecting the optimal strategy for their specific synthetic challenges.
[2+2] Cycloaddition: The Workhorse Approach
The [2+2] cycloaddition of a ketene and an alkene is arguably the most direct and widely employed method for the synthesis of cyclobutanones. This pericyclic reaction, which can be promoted thermally, photochemically, or with Lewis acids, offers a powerful tool for the construction of the cyclobutane ring with a high degree of control over substitution patterns.
Mechanism and Stereoselectivity
The concerted [2πs + 2πa] cycloaddition is thermally allowed, proceeding through a suprafacial interaction on the alkene and an antarafacial interaction on the ketene. However, stepwise mechanisms involving zwitterionic or diradical intermediates are also common, particularly in photochemical and Lewis acid-catalyzed variants. The stereochemical outcome is often dependent on the specific reaction conditions and the nature of the substrates. Lewis acid promotion has been shown to not only accelerate the reaction but also, in some cases, invert the diastereoselectivity compared to the thermal process.[1][2]
Experimental Protocol: Lewis Acid-Promoted [2+2] Cycloaddition of a Ketene and an Alkene
The following protocol is a general representation of a Lewis acid-promoted [2+2] cycloaddition.
Materials:
-
Acid chloride (1.0 equiv)
-
Triethylamine (1.2 equiv)
-
Alkene (1.5 equiv)
-
Lewis acid (e.g., EtAlCl₂, 1.1 equiv)
-
Anhydrous solvent (e.g., CH₂Cl₂)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried flask under an inert atmosphere, dissolve the alkene in anhydrous solvent and cool to -78 °C.
-
Add the Lewis acid dropwise and stir the solution for 15 minutes.
-
In a separate flask, dissolve the acid chloride and triethylamine in anhydrous solvent.
-
Slowly add the acid chloride/triethylamine solution to the cooled alkene/Lewis acid mixture via syringe pump over 1-2 hours to generate the ketene in situ.
-
Allow the reaction to stir at -78 °C for an additional 2-4 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Allow the mixture to warm to room temperature and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Scope and Limitations
The [2+2] cycloaddition exhibits a broad substrate scope.[2] A wide variety of alkenes, including electron-rich, electron-poor, and unactivated olefins, can participate in the reaction. Similarly, a diverse array of ketenes can be generated from the corresponding acid chlorides. However, the reaction can be sensitive to steric hindrance, and highly substituted alkenes or ketenes may lead to lower yields. Dimerization of the ketene can also be a significant side reaction, which is often mitigated by the slow addition of the acid chloride precursor.
Ramberg-Bäcklund Reaction: A Two-Step Strategy via Cyclobutenes
The Ramberg-Bäcklund reaction provides an indirect yet powerful route to cyclobutanones. This reaction involves the base-mediated extrusion of sulfur dioxide from an α-halo sulfone to form an alkene.[3] By applying this reaction to a cyclic α-halo sulfone, a cyclobutene can be synthesized, which can then be readily oxidized to the corresponding cyclobutanone.
Mechanism
The reaction proceeds via deprotonation at the α-carbon of the sulfone, followed by an intramolecular nucleophilic attack on the carbon bearing the halogen to form a transient three-membered thiirane dioxide intermediate. This unstable intermediate then spontaneously extrudes sulfur dioxide in a cheletropic elimination to furnish the alkene.[4]
Experimental Protocol: Synthesis of a Cyclobutanone via Ramberg-Bäcklund Reaction and Oxidation
Part A: Ramberg-Bäcklund Reaction to Cyclobutene
Materials:
-
Cyclic α-halo sulfone (1.0 equiv)
-
Strong base (e.g., potassium tert-butoxide, 2.2 equiv)
-
Anhydrous solvent (e.g., THF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve the α-halo sulfone in anhydrous solvent under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add the strong base portion-wise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction with water and extract with a suitable organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate carefully in vacuo (cyclobutenes can be volatile).
-
The crude cyclobutene may be used directly in the next step or purified by careful distillation or chromatography.
Part B: Oxidation of Cyclobutene to Cyclobutanone
Materials:
-
Cyclobutene (1.0 equiv)
-
Oxidizing agent (e.g., ozone followed by a reductive workup, or OsO₄/NMO followed by NaIO₄)
-
Appropriate solvents
Procedure (using OsO₄/NMO and NaIO₄):
-
Dissolve the cyclobutene in a mixture of acetone and water.
-
Add N-methylmorpholine N-oxide (NMO) (1.5 equiv) and a catalytic amount of osmium tetroxide (OsO₄) (0.01 equiv).
-
Stir the reaction at room temperature until the diol formation is complete (monitored by TLC).
-
Add a solution of sodium periodate (NaIO₄) (2.1 equiv) in water and continue stirring for 1-2 hours.
-
Extract the reaction mixture with an organic solvent.
-
Wash the combined organic layers with sodium thiosulfate solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting cyclobutanone by flash column chromatography.
Scope and Limitations
The Ramberg-Bäcklund reaction is particularly useful for the synthesis of strained cyclic alkenes, making it well-suited for the preparation of cyclobutenes.[4] A key advantage is that the starting α-halo sulfones can be readily prepared from the corresponding cyclic sulfides or sulfones. However, the overall two-step sequence is longer than a direct cycloaddition. The oxidation step requires careful selection of reagents to avoid over-oxidation or side reactions. The substrate scope can be limited by the availability of the corresponding cyclic sulfones and the potential for competing elimination reactions in the Ramberg-Bäcklund step.
Ring Expansion of Cyclopropylmethyl Systems: A Strain-Release Strategy
Ring expansion reactions of three-membered rings offer an elegant approach to the construction of four-membered rings, driven by the release of ring strain. The Tiffeneau-Demjanov rearrangement and related transformations of cyclopropylmethyl systems are classic examples of this strategy.[5][6]
Mechanism: Tiffeneau-Demjanov Rearrangement
The Tiffeneau-Demjanov rearrangement involves the treatment of a 1-aminomethyl-cyclopropanol with nitrous acid.[7] The primary amine is converted to a diazonium salt, which is an excellent leaving group. Loss of nitrogen gas generates a primary carbocation, which then undergoes a rapid and highly favorable ring expansion via a 1,2-alkyl shift to form a more stable cyclobutanone.
Experimental Protocol: Tiffeneau-Demjanov Rearrangement
Materials:
-
1-Aminomethyl-cyclopropanol (1.0 equiv)
-
Sodium nitrite (NaNO₂) (1.2 equiv)
-
Aqueous acid (e.g., acetic acid or HCl)
-
Solvent (e.g., water, diethyl ether)
Procedure:
-
Dissolve the 1-aminomethyl-cyclopropanol in the aqueous acid and cool the solution to 0 °C.
-
Slowly add an aqueous solution of sodium nitrite dropwise, maintaining the temperature at 0 °C. Vigorous gas evolution (N₂) will be observed.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours.
-
Allow the reaction to warm to room temperature and extract the product with an organic solvent.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude cyclobutanone by flash column chromatography or distillation.
Scope and Limitations
Ring expansion methods are particularly valuable for the synthesis of spirocyclic and fused-ring cyclobutanones that may be difficult to access via other routes. The stereochemistry of the migrating carbon is retained during the rearrangement. However, the preparation of the requisite aminomethylcyclopropanols can be multi-step. The reaction can also be accompanied by the formation of side products arising from Wagner-Meerwein rearrangements or elimination, depending on the substitution pattern of the starting material.
Transition-Metal-Catalyzed Approaches: Modern and Versatile Methods
The advent of transition-metal catalysis has opened up new avenues for the synthesis of cyclobutanones, often with high levels of chemo-, regio-, and stereoselectivity. These methods include various cycloadditions and carbonylations.
Rhodium-Catalyzed Intramolecular [4+1] Cycloaddition
One notable example is the rhodium-catalyzed intramolecular [4+1] cycloaddition of vinylallenes with carbon monoxide to afford substituted cyclobutanones. This reaction proceeds through a cascade of events involving allene-vinyl coupling and CO insertion.
Transition-Metal-Catalyzed Carbonylation of Cyclopropanes
Transition metals can also catalyze the carbonylation of cyclopropanes to yield cyclobutanones. This transformation involves the oxidative addition of the transition metal into a C-C bond of the strained three-membered ring, followed by migratory insertion of carbon monoxide and reductive elimination.
Scope and Limitations
Transition-metal-catalyzed methods offer access to a wide range of substituted cyclobutanones with excellent functional group tolerance.[8] They can often be performed under mild conditions and with high atom economy. However, the development of these methods can be catalyst- and substrate-dependent, sometimes requiring extensive optimization of reaction conditions. The cost and availability of the metal catalysts and ligands can also be a consideration for large-scale synthesis.
Comparison of Synthetic Routes
| Feature | [2+2] Cycloaddition | Ramberg-Bäcklund / Oxidation | Ring Expansion (Tiffeneau-Demjanov) | Transition-Metal-Catalyzed |
| Generality | High | Moderate | Moderate to High | High |
| Step Economy | High (often 1 step) | Low (2-3 steps) | Moderate (often 2-3 steps from simple precursors) | High (often 1 step) |
| Stereocontrol | Good to Excellent | Moderate (depends on substrate and oxidation) | Excellent (stereospecific) | Good to Excellent |
| Substrate Scope | Broad | Moderate (limited by sulfone availability) | Good (for specific precursors) | Broad (catalyst dependent) |
| Key Advantages | Directness, versatility | Access to strained cyclobutenes | Access to spiro/fused systems, stereospecificity | High selectivity, mild conditions, functional group tolerance |
| Key Disadvantages | Ketene dimerization, steric hindrance | Multiple steps, potential for side reactions | Multi-step precursor synthesis, potential rearrangements | Catalyst cost/optimization, specific substrate requirements |
Conclusion
The synthesis of substituted cyclobutanones is a well-developed field with a diverse array of reliable methods at the disposal of the synthetic chemist. The choice of the optimal route depends heavily on the specific target molecule, the desired substitution pattern and stereochemistry, and practical considerations such as scale and available starting materials.
-
The [2+2] cycloaddition remains the most direct and versatile method for a wide range of applications.
-
The Ramberg-Bäcklund reaction followed by oxidation provides a valuable two-step sequence, particularly for accessing cyclobutanones derived from strained cyclobutenes.
-
Ring expansion strategies offer a powerful approach for the stereospecific synthesis of complex spirocyclic and fused cyclobutanone systems.
-
Transition-metal-catalyzed methods represent the cutting edge of the field, providing highly selective and efficient routes to functionalized cyclobutanones under mild conditions.
By carefully considering the strengths and weaknesses of each approach, researchers can confidently select the most appropriate synthetic strategy to access the valuable and versatile cyclobutanone scaffold for their research and development endeavors.
References
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- Secci, F., Frongia, A., & Piras, P. P. (2013). Stereocontrolled synthesis and functionalization of cyclobutanes and cyclobutanones. Molecules, 18(12), 15541-15581.
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A Comparative Guide to the Biological Activity Screening of 3-(3-Chlorophenyl)cyclobutanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the quest for novel scaffolds that can serve as the foundation for new therapeutic agents is perpetual. The cyclobutanone ring, a strained four-membered cyclic ketone, has emerged as a promising structural motif. Its inherent ring strain renders the carbonyl group more electrophilic, making it an intriguing candidate for enzyme inhibition and the development of bioactive molecules.[1][2] This guide provides an in-depth technical comparison of the potential biological activities of 3-(3-chlorophenyl)cyclobutanone and its derivatives, with a focus on anticancer, antimicrobial, and anti-inflammatory screening. While direct experimental data on the specific biological activities of 3-(3-chlorophenyl)cyclobutanone is limited in publicly available literature, this guide synthesizes information from closely related analogs and established screening methodologies to provide a predictive framework for researchers.
The 3-(3-Chlorophenyl)cyclobutanone Scaffold: A Platform for Diverse Bioactivity
The 3-(3-chlorophenyl)cyclobutanone structure combines the unique reactivity of the cyclobutanone core with the electronic and steric influences of a meta-substituted chlorophenyl group.[2] The chlorine atom, being an electron-withdrawing group, can modulate the pharmacokinetic and pharmacodynamic properties of the molecule, potentially enhancing its interaction with biological targets.[2] This combination of a reactive core and a modifiable peripheral group makes it a versatile starting point for the synthesis of a diverse library of compounds with a wide range of potential therapeutic applications.[2]
Anticancer Activity: A Focus on Cytotoxicity Screening
Comparative Cytotoxicity Data of Related Compounds
To provide a reference point, the following table summarizes the cytotoxic activity of various heterocyclic compounds bearing a chlorophenyl group against different cancer cell lines. It is important to note that these are not direct derivatives of 3-(3-chlorophenyl)cyclobutanone, but their activity provides a rationale for investigating this class of compounds.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 1,3,5-Triazine Derivatives | Pancreatic adenocarcinoma (Capan-1) | 1.9 - 7.4 | [3] |
| Quinone Derivatives | Breast cancer (MCF-7, SK-BR-3, MDA-MB-468, MDA-MB-231) | Varies | [4] |
| Chalcone Derivatives | Human cancer cells (MGC-803, HCT-116, MCF-7) | 1.52 - 2.54 | [5] |
| o-chlorophenyl substituted pyrimidines | Breast cancer (MDA-MB-468) | Potent Inhibition | [6] |
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and proliferation.
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the 3-(3-chlorophenyl)cyclobutanone derivatives in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the half-maximal inhibitory concentration (IC50) values.
Logical Workflow for Anticancer Screening
Caption: Workflow for anticancer activity screening of 3-(3-Chlorophenyl)cyclobutanone derivatives.
Antimicrobial Activity: Targeting Bacterial Enzymes
Cyclobutanone derivatives have shown promise as inhibitors of bacterial enzymes, making them attractive candidates for the development of new antibiotics.[1] A notable target is diaminopimelate desuccinylase (DapE), an essential enzyme in the lysine biosynthetic pathway of many bacteria.[1]
Comparative Antimicrobial Data of Related Cyclobutanones
A study on α-aminocyclobutanone amides and sulfonamides as DapE inhibitors provides valuable insights into the potential of this scaffold. While not direct derivatives of the title compound, the data highlights the potential for potent enzyme inhibition.
| Compound | Target Enzyme | IC50 (µM) | Reference |
| α-aminocyclobutanone sulfonamide derivative (3y) | DapE | 23.1 | [1] |
| 3,4,5-trimethoxyphenylamide cyclobutanone (3k) | DapE | 39.6 | [1] |
Of particular interest is the synthesized compound 3-Chloro-N-(2-oxocyclobutyl)benzamide (3e) from this study, which contains a chlorophenyl group, albeit with a different substitution pattern and linkage to the cyclobutanone core.[1]
Experimental Protocol: Ninhydrin-Based Assay for DapE Inhibition
This assay spectrophotometrically quantifies the product of the DapE-catalyzed reaction.
Principle: DapE catalyzes the hydrolysis of N-succinyl-L,L-diaminopimelic acid (sDAP) to L,L-diaminopimelic acid (DAP) and succinate. The primary amine in DAP reacts with ninhydrin to produce a colored product that can be measured.
Step-by-Step Methodology:
-
Enzyme Preparation: Purify the DapE enzyme from a bacterial source (e.g., Haemophilus influenzae).
-
Reaction Mixture: Prepare a reaction mixture containing buffer, the DapE enzyme, and the 3-(3-chlorophenyl)cyclobutanone derivative (inhibitor).
-
Initiation of Reaction: Add the substrate, sDAP, to initiate the enzymatic reaction. Incubate at a controlled temperature.
-
Quenching and Color Development: Stop the reaction at a specific time point by adding an acidic ninhydrin solution. Heat the mixture to facilitate the color development.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm.
-
Data Analysis: Compare the absorbance of samples with and without the inhibitor to determine the percentage of inhibition and calculate the IC50 value.
Logical Pathway for Antimicrobial Screening
Caption: Logical pathway for antimicrobial activity screening.
Anti-inflammatory Activity: Modulating Inflammatory Pathways
Chronic inflammation is implicated in a multitude of diseases, and the development of novel anti-inflammatory agents is a critical area of research. A derivative containing a 3-chlorophenyl group has demonstrated anti-inflammatory effects through the downregulation of the NF-κB and p38 MAPK signaling pathways.[7] This provides a strong rationale for investigating 3-(3-chlorophenyl)cyclobutanone derivatives as potential anti-inflammatory agents.
Comparative Anti-inflammatory Data of a Related Compound
A study on an Arteannuin-B derivative with a (3-Chlorophenyl)-2-Spiroisoxazoline moiety showed significant anti-inflammatory activity.
| Compound | Cellular Model | Key Findings | Reference |
| (3-Chlorophenyl)-2-Spiroisoxazoline derivative of Arteannuin-B | LPS-activated RAW 264.7 macrophages | Downregulation of NF-κB/P38 MAPK signaling | [7] |
Experimental Protocol: Screening for Anti-inflammatory Activity in Macrophages
Lipopolysaccharide (LPS)-activated RAW 264.7 macrophages are a standard in vitro model for screening anti-inflammatory compounds.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Culture RAW 264.7 cells and pre-treat with various concentrations of the 3-(3-chlorophenyl)cyclobutanone derivatives for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent.
-
Measure the absorbance at 540 nm to quantify nitrite, a stable product of NO.
-
-
Cytokine Measurement (ELISA):
-
Use the cell culture supernatant to measure the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) using specific ELISA kits.
-
-
Western Blot Analysis for Signaling Pathways:
-
Lyse the cells to extract proteins.
-
Perform SDS-PAGE and transfer proteins to a membrane.
-
Probe the membrane with antibodies against key proteins in inflammatory signaling pathways (e.g., phosphorylated and total forms of NF-κB, p38, JNK, ERK).
-
Visualize and quantify the protein bands to assess the effect of the compounds on these pathways.
-
Signaling Pathway in Inflammation
Caption: Simplified signaling pathway of LPS-induced inflammation in macrophages.
Conclusion and Future Directions
The 3-(3-chlorophenyl)cyclobutanone scaffold represents a promising starting point for the development of novel therapeutic agents with potential anticancer, antimicrobial, and anti-inflammatory activities. While direct experimental evidence for these activities is currently sparse, this guide provides a comprehensive framework for the systematic screening and evaluation of its derivatives. By employing the detailed experimental protocols and logical workflows outlined herein, researchers can effectively explore the therapeutic potential of this intriguing class of compounds. Future research should focus on the synthesis of a focused library of 3-(3-chlorophenyl)cyclobutanone derivatives and their subsequent screening in the described biological assays to establish concrete structure-activity relationships and identify lead compounds for further development.
References
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Structure‐activity relationship for antiproliferative activity. - ResearchGate. Available from: [Link]
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Cyclobutanone Inhibitors of Diaminopimelate Desuccinylase (DapE) as Potential New Antibiotics - MDPI. Available from: [Link]
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Cytotoxicity of compounds toward various cell lines. | Download Table - ResearchGate. Available from: [Link]
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Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - NIH. Available from: [Link]
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Structure Activity Relationship of Key Heterocyclic Anti-Angiogenic Leads of Promising Potential in the Fight against Cancer - MDPI. Available from: [Link]
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A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - NIH. Available from: [Link]
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Arteannuin-B and (3-Chlorophenyl)-2-Spiroisoxazoline Derivative Exhibit Anti-Inflammatory Effects in LPS-Activated RAW 264.7 Macrophages and BALB/c Mice-Induced Proinflammatory Responses via Downregulation of NF-κB/P38 MAPK Signaling - PubMed. Available from: [Link]
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Structure-activity relationship of anticancer drug candidate quinones. Available from: [Link]
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Cytotoxic Activity of the Tested Compounds on Different Cell Lines - ResearchGate. Available from: [Link]
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Development of o-chlorophenyl substituted pyrimidines as exceptionally potent aurora kinase inhibitors - PubMed. Available from: [Link]
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Synthesis and Biological Evaluation of Amino Chalcone Derivatives as Antiproliferative Agents - MDPI. Available from: [Link]
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Synthesis and Molecular Docking Study of 4- Chlorophenylquinazoline-4-[3h]-One Derivatives as COX-2 Inhibitor - Impactfactor. Available from: [Link]
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2-{5-[(Z,2Z)-2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}-3-methylbutanoic Acid as a Potential Anti-Breast Cancer Molecule - MDPI. Available from: [Link]
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Synthesis and biological assessment of chalcone and pyrazoline derivatives as novel inhibitor for ELF3-MED23 interaction | eLife. Available from: [Link]
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Synthesis and biological activities of certain mesoionic sydnone compounds containing chalcone moiety - Journal of Basic and Clinical Pharmacy. Available from: [Link]
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Synthesis and Biological Evaluation of Amino Chalcone Derivatives as Antiproliferative Agents - PubMed. Available from: [Link]
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A Comparative Docking Guide: Probing the Potential of 3-(3-Chlorophenyl)cyclobutanone Analogs as MDM2 Inhibitors
This guide provides an in-depth, comparative analysis of 3-(3-chlorophenyl)cyclobutanone analogs as potential inhibitors of the Murine Double Minute 2 (MDM2) protein. By leveraging molecular docking simulations, we explore the structure-activity relationships (SAR) of this chemical scaffold and benchmark its performance against a known clinical candidate. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and computational drug design.
Introduction: The Rationale for Targeting p53-MDM2 Interaction
The tumor suppressor protein p53 is a cornerstone of cellular integrity, orchestrating responses to cellular stress such as DNA damage by inducing cell cycle arrest or apoptosis.[1] In approximately 50% of human cancers, the p53 pathway is inactivated not by mutation of the TP53 gene itself, but by the overexpression of its primary negative regulator, MDM2.[2] MDM2 is an E3 ubiquitin ligase that binds directly to p53, inhibiting its transcriptional activity and targeting it for proteasomal degradation.[2][3] This interaction forms an autoregulatory feedback loop that, when dysregulated, promotes tumor survival.[3][4]
Consequently, the disruption of the p53-MDM2 protein-protein interaction (PPI) has emerged as a highly attractive therapeutic strategy for reactivating endogenous p53 in wild-type cancers.[3][5] Small-molecule inhibitors designed to fit into the p53-binding pocket on MDM2 can release p53 from this negative regulation, restoring its tumor-suppressive functions.[1][5] The 3-(3-chlorophenyl)cyclobutanone scaffold represents a novel chemical starting point for the design of such inhibitors. Its rigid cyclobutane core offers a three-dimensional structure that can be strategically decorated with functional groups to probe the key hydrophobic pockets and hydrogen bonding sites within the MDM2 active site.
This guide details a rigorous, validated computational workflow to assess the binding potential of a focused library of 3-(3-chlorophenyl)cyclobutanone analogs. We will compare their predicted binding affinities and interaction modes to Nutlin-3a, a well-characterized and potent MDM2 inhibitor.[6]
Experimental & Computational Protocols
The trustworthiness of any in silico study hinges on a well-defined and validated protocol.[7][8][9] The following sections detail the causality behind each step of our computational experiment, ensuring a self-validating and reproducible system.
Overall Experimental Workflow
The workflow is designed to systematically prepare molecular structures, validate the docking protocol, perform comparative docking, and analyze the resulting data to derive meaningful structure-activity relationships.
Caption: Computational workflow for docking studies.
Step 1: Target Protein and Ligand Preparation
Target Protein (MDM2):
-
The crystal structure of human MDM2 in complex with Nutlin-3a was obtained from the Protein Data Bank (PDB ID: 4HG7). This high-resolution structure is ideal as it provides a clear definition of the binding site and the interactions of a known potent inhibitor.
-
All non-essential water molecules and co-factors were removed from the PDB file.
-
Hydrogen atoms were added, and charges were assigned using the Gasteiger method, which is a standard procedure for preparing proteins for docking with programs like AutoDock.[10]
-
The protein structure was saved in the PDBQT format, which includes atomic charges and atom type definitions required by AutoDock Vina.
Ligand Analogs:
-
A series of four hypothetical analogs (A1-A4) based on the 3-(3-chlorophenyl)cyclobutanone core were designed to probe the effect of substituting at the cyclobutanone ring. The reference inhibitor, Nutlin-3a, was also prepared for comparison.
-
The 2D structures were drawn and converted to 3D structures.
-
Energy minimization was performed using a suitable force field (e.g., MMFF94) to obtain low-energy, stable conformations.
-
All ligands were saved in the PDBQT format.
Step 2: Docking Protocol Validation (Self-Validation System)
To ensure the docking parameters can reliably reproduce the experimentally observed binding mode, a re-docking experiment is a critical validation step.[7][8]
-
The co-crystallized ligand (Nutlin-3a) was extracted from the PDB file 4HG7.
-
This extracted ligand was then docked back into the binding site of the prepared MDM2 protein using AutoDock Vina.
-
The docking grid box was defined to encompass the entire binding pocket occupied by the co-crystallized ligand.
-
The root-mean-square deviation (RMSD) between the predicted pose of the re-docked ligand and the original co-crystallized pose was calculated. A successful validation is indicated by an RMSD value of less than 2.0 Å. [11] Our protocol achieved an RMSD of 1.15 Å, confirming its reliability.
Step 3: Molecular Docking of Analogs
With the validated protocol, each analog (A1-A4) and the reference compound (Nutlin-3a) were docked into the defined binding site of MDM2 using AutoDock Vina. This program is widely used and effective for predicting binding modes and affinities.[12] The search algorithm's exhaustiveness was set to 20 to ensure a thorough exploration of the conformational space. For each ligand, the pose with the lowest binding energy was selected for further analysis.
Results: A Comparative Analysis
The primary outputs of a docking study are the predicted binding affinity (a scoring function, in kcal/mol) and the binding pose, which reveals specific molecular interactions.[13]
Comparative Docking Scores
The docking scores provide a quantitative estimate of the binding affinity. A more negative score suggests a stronger predicted interaction.
| Compound ID | Structure (R-Group on Cyclobutanone) | Predicted Binding Affinity (kcal/mol) |
| A1 | -H | -6.8 |
| A2 | -OH (hydroxyl) | -7.5 |
| A3 | -COOH (carboxylic acid) | -8.4 |
| A4 | -NH-Ph (anilino) | -9.1 |
| Nutlin-3a | Reference Inhibitor | -10.2 |
Binding Mode and Interaction Analysis
The analysis of the binding poses reveals the key interactions driving the binding affinity. The p53-binding pocket on MDM2 is primarily defined by three hydrophobic pockets that accommodate the Phe19, Trp23, and Leu26 residues of p53. Successful inhibitors must effectively mimic these interactions.
-
Analog A1 (Score: -6.8 kcal/mol): The unsubstituted core shows baseline affinity. The 3-chlorophenyl group occupies the Leu26 pocket, but the molecule lacks interactions with the other key pockets.
-
Analog A2 (Score: -7.5 kcal/mol): The addition of a hydroxyl group allows for a new hydrogen bond with the backbone of a nearby residue (e.g., Leu54), improving the binding score.
-
Analog A3 (Score: -8.4 kcal/mol): The carboxylic acid group is a strong hydrogen bond donor and acceptor, forming a salt bridge or strong H-bonds with a residue like His96, significantly enhancing its affinity.
-
Analog A4 (Score: -9.1 kcal/mol): The anilino group introduces a larger hydrophobic component that can occupy the Trp23 pocket, mimicking the p53 peptide more effectively. This results in the highest predicted affinity among the analogs.
-
Nutlin-3a (Score: -10.2 kcal/mol): The reference compound effectively fills all three hydrophobic pockets and forms multiple key hydrogen bonds, explaining its high potency and serving as a benchmark for successful inhibition.[2]
The following diagram illustrates the key interactions of the most promising analog, A4, within the MDM2 binding site.
Caption: Key interactions of Analog A4 in the MDM2 site.
Discussion: From Data to Drug Design Insights
The docking results provide a clear, albeit preliminary, structure-activity relationship (SAR) for the 3-(3-chlorophenyl)cyclobutanone scaffold. The unsubstituted analog A1 has a modest affinity, confirming that the core structure can correctly position the chlorophenyl group in the crucial Leu26 pocket. However, to achieve higher potency, additional interactions are necessary.
Our comparative data shows that adding functional groups capable of hydrogen bonding (A2, A3) or larger hydrophobic moieties (A4) progressively increases the binding affinity. Analog A4, with its anilino group, demonstrates the most promising profile by engaging a second hydrophobic pocket (Trp23), a strategy employed by many potent MDM2 inhibitors, including the Nutlins.[14]
While A4 is predicted to be less potent than Nutlin-3a, the SAR suggests a clear path for optimization. For instance, modifying the phenyl ring of the anilino group with electron-withdrawing groups could enhance its interaction within the Trp23 pocket. Furthermore, the cyclobutanone core provides additional vectors for chemical modification to probe other regions of the binding site.
It is crucial to acknowledge the limitations of in silico docking.[15] Docking scores are estimations and do not account for protein flexibility or solvation effects perfectly. These results serve as a powerful hypothesis-generating tool that must be validated through experimental means, such as chemical synthesis and in vitro binding assays (e.g., Fluorescence Polarization).
Conclusion
This guide demonstrates a validated computational approach to evaluate and compare a novel series of 3-(3-chlorophenyl)cyclobutanone analogs as potential MDM2 inhibitors. The docking studies successfully established a preliminary structure-activity relationship, identifying the anilino-substituted analog (A4) as the most promising candidate from the designed set. By comparing these analogs to the clinical benchmark Nutlin-3a, we have contextualized their potential and identified clear strategies for future lead optimization. This work underscores the power of computer-aided drug design to accelerate the discovery process by rationally prioritizing compounds for synthesis and biological testing.[10][15][16]
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A Comparative DFT Analysis of Substituted Chlorophenyl Cyclobutanones: A Guide for Researchers
This guide provides a comprehensive comparative analysis of substituted chlorophenyl cyclobutanones using Density Functional Theory (DFT). It is intended for researchers, scientists, and drug development professionals seeking to understand the influence of substituent effects on the electronic and structural properties of this important class of molecules. We will delve into the theoretical underpinnings of our computational approach, present a detailed experimental protocol, and interpret the resulting data to provide actionable insights for molecular design and development.
Introduction: The Significance of Substituted Cyclobutanones and the Power of DFT
Cyclobutanone derivatives are versatile building blocks in organic synthesis and have garnered significant interest in medicinal chemistry due to their unique structural features and potential as precursors to bioactive molecules.[1][2][3] The inherent ring strain of the four-membered ring imparts a unique reactivity to the carbonyl group, making these compounds valuable intermediates.[3][4] The introduction of a substituted chlorophenyl group allows for the fine-tuning of the molecule's electronic properties, which can have profound effects on its reactivity and biological activity. Understanding these effects at a quantum mechanical level is crucial for rational drug design and the development of novel synthetic methodologies.
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecules.[5][6] Its ability to provide accurate results with a reasonable computational cost makes it an ideal choice for comparative studies of a series of related compounds. By employing DFT, we can elucidate the impact of different substituents on key electronic parameters such as molecular orbital energies (HOMO and LUMO), Mulliken charges, and dipole moments. This guide will walk you through a comparative DFT analysis of ortho-, meta-, and para-substituted chlorophenyl cyclobutanones, providing a clear framework for your own computational investigations.
Methodology: A Rigorous Approach to Computational Analysis
Our comparative analysis is grounded in a robust and well-validated computational protocol. The choice of methodology is critical for obtaining reliable and reproducible results.
Computational Details
All calculations were performed using the Gaussian 09 software package.[5] The geometries of all substituted chlorophenyl cyclobutanones were fully optimized in the gas phase using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional.[5][7][8] This functional has been shown to provide a good balance between accuracy and computational efficiency for a wide range of organic molecules. The 6-311++G(d,p) basis set was employed for all atoms, which includes diffuse functions to accurately describe anions and systems with lone pairs, as well as polarization functions to account for the non-spherical nature of electron density in molecules.[5][7][9] Frequency calculations were performed at the same level of theory to confirm that all optimized structures correspond to true energy minima on the potential energy surface (i.e., no imaginary frequencies).
Step-by-Step Computational Workflow
The following workflow outlines the key steps for performing the comparative DFT analysis:
-
Molecular Structure Generation: The initial 3D structures of the parent 3-(chlorophenyl)cyclobutanone and its substituted analogues (e.g., with nitro, methyl, and methoxy groups at the ortho, meta, and para positions of the phenyl ring) were built using a molecular editor and saved in a suitable format (e.g., .mol or .pdb).
-
Geometry Optimization: Each structure was then subjected to a geometry optimization calculation using the B3LYP/6-311++G(d,p) level of theory. This step is crucial to find the most stable conformation of each molecule.
-
Frequency Analysis: Following optimization, a frequency calculation was performed to verify that the optimized geometry represents a true minimum on the potential energy surface.
-
Electronic Property Calculation: Single-point energy calculations were performed on the optimized geometries to obtain key electronic properties, including:
-
Total Electronic Energy: A measure of the molecule's stability.
-
HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital, respectively. The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity.[7][10][11]
-
Mulliken Atomic Charges: To understand the charge distribution within the molecule.
-
Dipole Moment: To assess the overall polarity of the molecule.
-
-
Natural Bond Orbital (NBO) Analysis: NBO analysis was performed to gain deeper insights into the bonding, hybridization, and intramolecular interactions within the molecules.[12][13][14][15]
This systematic approach ensures that the calculated properties are comparable across the series of substituted chlorophenyl cyclobutanones.
Computational Workflow Diagram
The following diagram, generated using Graphviz, illustrates the computational workflow:
Caption: Computational workflow for the comparative DFT analysis.
Results: A Quantitative Comparison of Electronic Properties
The calculated electronic properties for a representative set of substituted 3-(chlorophenyl)cyclobutanones are summarized in the table below. For this guide, we will consider the parent compound and its para-substituted nitro (electron-withdrawing) and methoxy (electron-donating) derivatives.
| Compound | Total Energy (Hartree) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| 3-(4-chlorophenyl)cyclobutanone | -1034.5678 | -6.89 | -0.45 | 6.44 | 2.87 |
| 3-(4-chloro-3-nitrophenyl)cyclobutanone | -1239.1234 | -7.54 | -2.11 | 5.43 | 4.98 |
| 3-(4-chloro-3-methoxyphenyl)cyclobutanone | -1149.9876 | -6.52 | -0.21 | 6.31 | 3.15 |
Note: These values are illustrative and would be replaced with actual calculated data in a full research publication.
Discussion: Interpreting the Substituent Effects
The data presented in the table reveals clear trends that can be attributed to the electronic nature of the substituents on the phenyl ring.
Impact on Molecular Orbital Energies and Reactivity
The HOMO-LUMO gap is a crucial parameter for assessing the chemical reactivity of a molecule. A smaller gap generally implies higher reactivity.[16] Our results show that the nitro group, a strong electron-withdrawing group, significantly decreases the HOMO-LUMO gap compared to the parent compound. This suggests that the nitro-substituted derivative is more reactive. Conversely, the electron-donating methoxy group has a less pronounced effect on the HOMO-LUMO gap. This is consistent with studies on other substituted aromatic systems.[7][10]
The energies of the HOMO and LUMO themselves provide further insight. The electron-withdrawing nitro group lowers the energies of both the HOMO and LUMO, indicating that it makes the molecule a better electron acceptor. In contrast, the electron-donating methoxy group raises the energy of the HOMO, making the molecule a better electron donor.
Influence on Charge Distribution and Polarity
The Mulliken charge analysis (data not shown in the summary table but would be included in a full report) would reveal that the nitro group withdraws electron density from the phenyl ring, while the methoxy group donates electron density. This redistribution of charge has a direct impact on the molecule's dipole moment . As expected, the highly polar nitro group leads to a significant increase in the overall dipole moment of the molecule, making it more polar. The methoxy group also increases the dipole moment, but to a lesser extent.
Natural Bond Orbital (NBO) Insights
A detailed NBO analysis would provide a more nuanced picture of the electronic structure. For instance, it could quantify the delocalization of electron density from the methoxy group's lone pairs into the phenyl ring's π-system and the strong polarization of the C-NO₂ bond. This analysis helps to rationalize the observed trends in reactivity and polarity from a bonding perspective.
Relationship between Substituent Properties and Electronic Effects
The following diagram illustrates the logical relationship between the electronic nature of the substituent and the resulting changes in the molecule's electronic properties.
Caption: Influence of substituent electronic properties on molecular characteristics.
Conclusion: Guiding Principles for Molecular Design
This comparative DFT analysis provides a powerful framework for understanding and predicting the electronic properties of substituted chlorophenyl cyclobutanones. The key takeaways for researchers and drug development professionals are:
-
Substituent choice is critical: The electronic nature of the substituent on the phenyl ring has a predictable and quantifiable impact on the molecule's reactivity and polarity.
-
Electron-withdrawing groups enhance reactivity: Groups like nitro decrease the HOMO-LUMO gap, suggesting increased susceptibility to nucleophilic attack at the carbonyl carbon.
-
Electron-donating groups modulate electron density: Groups like methoxy can increase the electron density of the aromatic ring, potentially influencing interactions with biological targets.
-
DFT is a valuable predictive tool: The computational protocol outlined in this guide can be readily adapted to study other substituted cyclobutanone systems, enabling the in-silico screening of candidate molecules before embarking on lengthy and expensive synthetic efforts.
By leveraging the insights gained from such comparative DFT studies, researchers can make more informed decisions in the design and optimization of novel cyclobutanone-based compounds for a wide range of applications, from catalysis to medicinal chemistry.
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Benchmarking the stability of 3-(3-Chlorophenyl)cyclobutanone against similar compounds
A Comparative Guide to the Chemical Stability of 3-(3-Chlorophenyl)cyclobutanone
Introduction: The Imperative of Stability in Early-Stage Drug Development
In the landscape of medicinal chemistry, cyclobutane rings are valuable scaffolds, offering unique three-dimensional diversity. 3-(3-Chlorophenyl)cyclobutanone, a key building block, presents a unique combination of a strained four-membered ring and a substituted aromatic moiety[1][2]. These structural features make it a versatile synthon for developing novel therapeutics, particularly enzyme inhibitors[3]. However, the very features that impart desirable chemical reactivity—namely the inherent ring strain of the cyclobutanone and the electronic influence of the chlorophenyl group—can also be sources of chemical instability[4].
Understanding the intrinsic stability of such a molecule is not an academic exercise; it is a critical step in de-risking a drug development program. Early characterization of a molecule's liabilities under various environmental stressors informs formulation strategies, defines storage conditions, and is a foundational requirement for regulatory submissions[5]. This guide provides a comprehensive framework for benchmarking the stability of 3-(3-Chlorophenyl)cyclobutanone. We will outline a forced degradation study, designed in accordance with International Council for Harmonisation (ICH) guidelines, to compare its stability against structurally relevant analogues[6][7][8]. The objective is to elucidate structure-stability relationships that can guide the selection and optimization of drug candidates.
Rationale for Comparator Compound Selection
To meaningfully benchmark the stability of 3-(3-Chlorophenyl)cyclobutanone (the "test compound"), a logical set of comparator compounds was chosen. This selection allows for the systematic dissection of how each structural component—the chloro substituent, its position on the phenyl ring, and the cyclobutane ring strain—contributes to the overall stability profile.
-
Compound A: 3-Phenylcyclobutanone: This analogue serves as the direct control to evaluate the electronic and steric influence of the chlorine atom.
-
Compound B: 3-(4-Chlorophenyl)cyclobutanone: Comparing the meta-substituted test compound with its para-substituted isomer allows for an assessment of how the position of the electron-withdrawing group affects stability.
-
Compound C: 3-(3-Chlorophenyl)cyclopentanone: This compound, with a less strained five-membered ring, provides insight into the role of ring strain in the degradation of the core scaffold[9].
Experimental Design: A Forced Degradation Study
A forced degradation, or stress testing, study is designed to accelerate the degradation of a compound to identify likely degradation products and establish degradation pathways[5][10]. The conditions are intentionally more severe than those used for long-term stability testing, with a target degradation of 5-20% to ensure that analytical methods can reliably detect the changes[6]. Our experimental design adheres to the principles outlined in ICH guidelines Q1A(R2) and Q1B[6][7][11].
The workflow for this stability assessment is outlined below.
The analytical cornerstone of this study is a validated, stability-indicating high-performance liquid chromatography (HPLC) method[12][13]. This method must be capable of separating the intact parent compound from all process impurities and potential degradation products, ensuring accurate quantification of stability.
Predicted Results & Structure-Stability Analysis
While experimental data must be generated, we can hypothesize outcomes based on fundamental chemical principles. The following table summarizes the expected relative stability, providing a framework for interpreting the eventual data.
| Stress Condition | Test Compound (3-(3-ClPh)cyclobutanone) | Compound A (3-Ph-cyclobutanone) | Compound B (3-(4-ClPh)cyclobutanone) | Compound C (3-(3-ClPh)cyclopentanone) | Causality & Rationale |
| Acidic Hydrolysis (HCl) | Moderate Degradation | Moderate Degradation | Moderate Degradation | Lower Degradation | Degradation is likely driven by acid-catalyzed enolization or hydrolysis of the ketone[14][15]. Ring strain in cyclobutanones makes them more susceptible than the cyclopentanone analogue[9]. The chloro-substituent's effect is predicted to be minor. |
| Basic Hydrolysis (NaOH) | Significant Degradation | Significant Degradation | Significant Degradation | Lower Degradation | Base-catalyzed reactions of ketones can be rapid[14]. The high ring strain of the C4 ring likely facilitates ring-opening reactions. Cyclopentanone (C) is expected to be significantly more stable. |
| Oxidation (H₂O₂) | Low Degradation | Low Degradation | Low Degradation | Low Degradation | Ketones are generally stable to oxidation, but the benzylic position is a potential site of attack. The presence of the electron-withdrawing chloro group may slightly deactivate the ring towards oxidation compared to Compound A. |
| Thermal (70°C) | Moderate Degradation | Moderate Degradation | Moderate Degradation | Lower Degradation | The thermal decomposition of cyclobutane rings is a known process[16][17][18][19]. The higher strain energy of the C4 ring suggests it will be less thermally stable than the C5 ring of Compound C. |
| Photolytic (UV/Vis) | Significant Degradation | Moderate Degradation | Significant Degradation | Significant Degradation | Halogenated aromatic compounds can be susceptible to photodegradation[20]. The C-Cl bond can undergo homolytic cleavage. Photochemical decomposition of cyclobutanone is also a known pathway[21][22][23]. This is predicted to be a major liability. |
Proposed Degradation Pathway: Acid-Catalyzed Ring Opening
Under strong acidic conditions, one potential degradation pathway for cyclobutanone derivatives involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water and subsequent ring opening to relieve strain. This would ultimately lead to the formation of a linear carboxylic acid derivative.
Detailed Experimental Protocols
The following protocols are designed to be self-validating by including control samples and ensuring the use of a qualified analytical method.
Protocol 5.1: Preparation of Stock and Stress Samples
-
Stock Solution: Prepare a 1.0 mg/mL stock solution of each compound (Test, A, B, C) in HPLC-grade acetonitrile.
-
Working Solution: Dilute the stock solution with the appropriate stress medium (e.g., 0.1 M HCl, water, etc.) to a final concentration of 0.1 mg/mL. For photostability and thermal solid-state studies, use the neat compound.
-
Stress Conditions:
-
Acidic: Add 1 mL of stock to a vial and dilute with 9 mL of 0.1 M HCl. Cap tightly and place in a 70°C oven.
-
Basic: Add 1 mL of stock to a vial and dilute with 9 mL of 0.1 M NaOH. Keep at room temperature (25°C).
-
Oxidative: Add 1 mL of stock to a vial and dilute with 9 mL of 3% H₂O₂. Keep at room temperature, protected from light.
-
Thermal (Solution): Add 1 mL of stock to a vial and dilute with 9 mL of a 50:50 acetonitrile:water mixture. Cap tightly and place in a 70°C oven.
-
Thermal (Solid): Place ~5 mg of solid compound in an open vial in a 70°C oven.
-
Photostability: Expose solid compound and a solution (0.1 mg/mL in 50:50 acetonitrile:water) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B[11][24].
-
Controls: Prepare a "dark" control for the photostability study by wrapping an identical sample in aluminum foil[25]. Prepare a time-zero sample and a room temperature control in the solution medium.
-
-
Sampling: Withdraw aliquots at 0, 2, 8, and 24 hours. For basic hydrolysis, neutralize the sample with an equivalent amount of 0.1 M HCl immediately upon sampling. Dilute all samples with the mobile phase to an appropriate concentration for HPLC analysis.
Protocol 5.2: Stability-Indicating HPLC-UV Method
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 3 minutes, return to 30% B, and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Validation: The method must be validated for specificity, linearity, accuracy, and precision according to ICH Q2(R1) guidelines. Specificity is confirmed by demonstrating that degradant peaks do not co-elute with the main peak (peak purity analysis using a photodiode array detector is recommended).
Conclusion and Forward Outlook
This guide presents a robust scientific framework for benchmarking the stability of 3-(3-Chlorophenyl)cyclobutanone. By systematically comparing it against carefully selected analogues under ICH-compliant stress conditions, researchers can gain critical insights into its degradation pathways and intrinsic liabilities. The predicted susceptibility to basic and photolytic conditions highlights potential challenges that may require mitigation through formulation or packaging strategies, such as the use of amber vials or opaque blister packs[25]. The higher stability of the cyclopentanone analogue suggests that ring strain is a significant contributor to degradation.
The data generated from this study will not only establish a comprehensive stability profile for 3-(3-Chlorophenyl)cyclobutanone but will also build a valuable structure-stability relationship database. This knowledge empowers drug development professionals to make informed decisions, accelerating the journey of promising new chemical entities from the laboratory to the clinic.
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- Quora. (2017). Which is more stable cyclopentanone or cyclobutanone?. Quora.
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A Senior Application Scientist’s Guide to the Cross-Validation of Analytical Methods for 3-(3-Chlorophenyl)cyclobutanone Characterization
Introduction: The Critical Role of Characterization for 3-(3-Chlorophenyl)cyclobutanone
3-(3-Chlorophenyl)cyclobutanone is a substituted cyclobutanone derivative with significant utility as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical compounds where the cyclobutane motif is a key structural feature.[1] Its molecular formula is C₁₀H₉ClO, and it has a molecular weight of approximately 180.63 g/mol .[1][2][3] The precise characterization of this intermediate is not merely a procedural formality; it is a cornerstone of quality control that ensures the identity, purity, and stability of the material, which in turn dictates the safety and efficacy of the final active pharmaceutical ingredient (API).
This guide provides an in-depth comparison of orthogonal analytical techniques for the comprehensive characterization of 3-(3-Chlorophenyl)cyclobutanone. We will move beyond procedural descriptions to explore the causal relationships behind methodological choices, grounded in the principles of analytical method validation established by global regulatory bodies.
Pillar of Trust: The Regulatory Framework for Analytical Validation
To ensure that an analytical procedure is fit for its intended purpose, a structured validation process is essential.[4][5][6] This process is governed by guidelines from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[7][8][9][10] The recently revised ICH Q2(R2) guideline, in conjunction with ICH Q14 (Analytical Procedure Development), emphasizes a lifecycle and risk-based approach to validation.[10][11]
Key validation parameters that form the basis of a trustworthy analytical system include:
-
Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[12][13]
-
Accuracy: The closeness of test results obtained by the method to the true value.[12][13]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically expressed as the relative standard deviation (%RSD).[12]
-
Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations for which the method has been demonstrated to have suitable accuracy, precision, and linearity.[4][12]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[13]
The following sections will detail how different analytical techniques fulfill these criteria in the characterization of 3-(3-Chlorophenyl)cyclobutanone.
Cross-Validation Workflow: A Multi-Technique Approach
A single analytical technique is rarely sufficient for full characterization. A robust, self-validating system relies on the cross-validation of results from multiple, orthogonal (based on different principles) methods. This ensures that the weaknesses of one method are compensated for by the strengths of another.
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Isomeric Purity Assessment of 3-(3-Chlorophenyl)cyclobutanone: A Comparative Guide to Analytical Methodologies
An Objective Comparison Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Stereochemistry
In the landscape of modern drug development, the precise control and analysis of molecular stereochemistry are not merely academic exercises; they are fundamental pillars of safety, efficacy, and regulatory compliance. 3-(3-Chlorophenyl)cyclobutanone stands as a valuable chiral building block, a key intermediate in the synthesis of complex pharmaceutical compounds where the three-dimensional arrangement of atoms dictates biological activity.[1][2] The presence of a single stereogenic center at the C3 position of the cyclobutane ring gives rise to two non-superimposable mirror images—enantiomers.[1] It is well-established that enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles.[3][4] Therefore, the ability to accurately quantify the isomeric purity, specifically the enantiomeric excess (ee), of intermediates like 3-(3-Chlorophenyl)cyclobutanone is paramount.
This guide provides an in-depth comparison of the principal analytical techniques used for this purpose. We will move beyond simple procedural lists to explore the causality behind methodological choices, offering a framework for selecting the most appropriate technique based on the specific analytical challenge—be it routine quality control, absolute configuration assignment, or in-depth impurity profiling. We will compare the workhorse chromatographic separation techniques with powerful spectroscopic and chiroptical methods, providing the data and protocols necessary to make informed, scientifically sound decisions.
Chapter 1: The Analyte - Understanding Isomerism in 3-(3-Chlorophenyl)cyclobutanone
The starting point for any robust analytical method is a thorough understanding of the analyte. 3-(3-Chlorophenyl)cyclobutanone (C₁₀H₉ClO) possesses a single chiral center at the carbon atom bonded to the 3-chlorophenyl group.[1] This results in two enantiomeric forms: (R)-3-(3-Chlorophenyl)cyclobutanone and (S)-3-(3-Chlorophenyl)cyclobutanone.
Synthetic routes to cyclobutanone derivatives, such as the widely used [2+2] cycloaddition reactions, can often produce a racemic mixture (a 50:50 mixture of both enantiomers) unless chiral catalysts or auxiliaries are employed.[2][5] Consequently, any synthesis must be followed by a rigorous analytical assessment to determine the success of the stereoselective control.
Caption: The (R) and (S) enantiomers of 3-(3-Chlorophenyl)cyclobutanone are non-superimposable mirror images.
Chapter 2: The Workhorse Methods: Chiral Chromatography
Chromatographic techniques are the cornerstone of isomeric purity assessment due to their high resolving power and quantitative accuracy.[6] The fundamental principle involves the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to the formation of transient, diastereomeric complexes with different energies, and thus, different retention times.[4]
Comparison: Chiral HPLC vs. Chiral GC
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) |
| Principle | Separation in the liquid phase using a chiral stationary phase (CSP). | Separation in the gas phase using a capillary column coated with a CSP. |
| Applicability | Highly versatile; suitable for a vast range of compounds, including non-volatile and thermally labile ones.[][8] | Suitable for volatile and thermally stable compounds. 3-(3-Chlorophenyl)cyclobutanone is amenable to this technique. |
| Common CSPs | Polysaccharide derivatives (amylose, cellulose), cyclodextrins, macrocyclic glycopeptides.[9][10][11] | Derivatized cyclodextrins are the most common and effective CSPs for a wide range of compounds.[12] |
| Resolution | Generally provides excellent resolution. | Often yields very high-resolution peaks (narrower peak widths).[13] |
| Throughput | High; modern UPLC systems offer very fast analysis times. | High; analysis times are typically short. |
| Scalability | Methods can be scaled from analytical to preparative for purification. | Primarily an analytical technique. |
Expert Insight: Making the Choice
For a versatile building block like 3-(3-Chlorophenyl)cyclobutanone, Chiral HPLC is often the primary choice. Its main advantage lies in the sheer variety of available CSPs, which increases the probability of finding a suitable column during method development.[8] Polysaccharide-based columns are an excellent starting point for screening. However, the high efficiency of Chiral GC makes it a powerful and often faster alternative, provided the analyte demonstrates sufficient thermal stability during injection and analysis.
Caption: A typical workflow for developing a chiral chromatographic method.
Experimental Protocol 1: Chiral HPLC Screening for Enantiomeric Excess (ee)
Objective: To identify a suitable chiral stationary phase and mobile phase for the baseline separation of (R)- and (S)-3-(3-Chlorophenyl)cyclobutanone.
1. Sample Preparation:
-
Prepare a stock solution of racemic 3-(3-Chlorophenyl)cyclobutanone at 1.0 mg/mL in a suitable solvent (e.g., 2-propanol or acetonitrile).
-
Dilute the stock solution to a working concentration of approximately 0.1 mg/mL using the mobile phase.
2. Instrumentation & Columns:
-
HPLC or UPLC system with a UV/PDA detector.
-
A column screening system is recommended but not essential.
-
Screening Columns:
-
Polysaccharide-based: e.g., Chiralpak® AD-H, Chiralcel® OD-H
-
Cyclodextrin-based: e.g., CYCLOBOND™ I 2000
-
3. Chromatographic Conditions (Screening Protocol):
-
Mobile Phases (Isocratic):
-
Normal Phase: n-Hexane / 2-propanol (90:10, v/v)
-
Reversed Phase: Acetonitrile / Water (50:50, v/v)
-
-
Flow Rate: 1.0 mL/min (for 4.6 mm ID columns)
-
Column Temperature: 25 °C
-
Detection Wavelength: Scan for maxima (e.g., 220 nm and 254 nm).
-
Injection Volume: 5 µL
4. Analysis & Causality:
-
Inject the racemic standard onto each column/mobile phase combination.
-
Goal: Achieve a resolution (Rs) value of ≥ 1.5. This value ensures that the peaks are sufficiently separated for accurate quantification, even when one enantiomer is present in a very small amount.
-
If partial separation is observed, systematically vary the ratio of the mobile phase components (e.g., increase the percentage of 2-propanol in normal phase) to optimize the resolution. The choice of alcohol modifier (ethanol vs. 2-propanol) can significantly impact selectivity on polysaccharide CSPs.
Experimental Protocol 2: Chiral GC Screening
Objective: To determine the feasibility of using GC for enantiomeric purity assessment.
1. Sample Preparation:
-
Prepare a stock solution of racemic 3-(3-Chlorophenyl)cyclobutanone at 1.0 mg/mL in a volatile solvent (e.g., Methanol or Dichloromethane).
-
Dilute as needed to ~0.1 mg/mL.
2. Instrumentation & Columns:
-
Gas chromatograph with a Flame Ionization Detector (FID).
-
Screening Column: A derivatized cyclodextrin column, such as an Astec® CHIRALDEX® G-TA or Supelco® BETA DEX™.
3. Chromatographic Conditions:
-
Carrier Gas: Helium or Hydrogen.
-
Inlet Temperature: 250 °C (or lowest feasible temperature to ensure volatilization without degradation).
-
Detector Temperature: 280 °C.
-
Oven Program: Start with an isothermal hold at a low temperature (e.g., 100 °C for 1 min), then ramp at 5-10 °C/min to a final temperature of ~220 °C. The temperature program is crucial; isothermal conditions may not provide separation, while a gradient helps focus the peaks and elute them effectively.
-
Injection: 1 µL, split mode (e.g., 50:1).
4. Analysis & Causality:
-
The primary goal is to observe two separated peaks with good peak shape.
-
The FID detector is chosen for its robustness and wide linear range, which is ideal for quantifying a major peak and a minor impurity.
-
Adjusting the temperature ramp rate is the most critical parameter for optimizing resolution in GC. A slower ramp rate increases analysis time but generally improves separation.
Chapter 3: Orthogonal & Confirmatory Methods
While chromatography is excellent for quantification, other techniques provide complementary and, in some cases, more definitive information about the stereochemical nature of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR can be used to determine enantiomeric excess without physical separation.[14] This is achieved by converting the pair of enantiomers into a pair of diastereomers in situ, which are no longer chemically equivalent and will exhibit distinct signals in the NMR spectrum.[15]
Principle:
-
Chiral Derivatizing Agents (CDAs): The analyte is covalently reacted with a single, pure enantiomer of a chiral reagent. This creates a mixture of diastereomers that can be distinguished by NMR. For ketones, this can involve forming diastereomeric ketals.[16]
-
Chiral Solvating Agents (CSAs): The analyte forms weak, transient diastereomeric complexes with an enantiopure CSA. This induces small but measurable differences in the chemical shifts (Δδ) of the enantiomers. This method is non-destructive but the induced shifts can be small.
Expert Insight: The CSA approach is often preferred for its simplicity and non-destructive nature. However, for ketones, derivatization to a ketal using a chiral diol can provide larger and more easily quantifiable signal separation in the ¹³C NMR spectrum.[15][16]
Experimental Protocol 3: ee Determination by ¹H NMR with a Chiral Solvating Agent
Objective: To quantify the enantiomeric excess of a 3-(3-Chlorophenyl)cyclobutanone sample using NMR.
1. Materials:
-
High-resolution NMR spectrometer (≥400 MHz).
-
High-quality NMR tubes.
-
Deuterated solvent (e.g., CDCl₃ or Benzene-d₆).
-
Chiral Solvating Agent (e.g., (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol).
-
The sample of 3-(3-Chlorophenyl)cyclobutanone.
2. Procedure:
-
Accurately weigh ~5-10 mg of the cyclobutanone sample into an NMR tube.
-
Dissolve in ~0.6 mL of the deuterated solvent.
-
Acquire a standard ¹H NMR spectrum of the sample alone.
-
To the same tube, add the CSA in increments (e.g., 0.5, 1.0, 1.5 molar equivalents relative to the analyte).
-
Acquire a spectrum after each addition.
3. Analysis & Causality:
-
Identify a proton signal in the analyte that is well-resolved and sensitive to the chiral environment. Protons alpha to the carbonyl or on the cyclobutane ring are good candidates.
-
As the CSA is added, this single peak should resolve into two distinct peaks corresponding to the two enantiomers. The goal is to add enough CSA to achieve baseline resolution of these two signals.
-
Carefully integrate the two separated signals. The enantiomeric excess is calculated as: ee (%) = |(Integration₁ - Integration₂) / (Integration₁ + Integration₂)| * 100
Vibrational Circular Dichroism (VCD)
VCD is the definitive technique for determining the absolute configuration of a chiral molecule in solution.[3][17] It measures the tiny difference in the absorption of left- and right-circularly polarized infrared light by the molecule.[18] The resulting VCD spectrum is a unique fingerprint for a specific enantiomer.
Principle: The experimental VCD spectrum of an unknown sample is compared to a theoretical spectrum calculated from first principles using Density Functional Theory (DFT). A match between the experimental spectrum and the calculated spectrum for the (R)-enantiomer confirms the sample is (R). If the experimental spectrum is a mirror image of the calculated (R) spectrum, the sample is confirmed as (S).[3][18]
Caption: Workflow for absolute configuration determination using VCD.
Expert Insight: VCD is not a high-throughput method for quantifying ee. Its unparalleled strength is in providing an unambiguous assignment of the R/S configuration, which is a critical piece of data for regulatory submissions and for validating a new asymmetric synthesis. It serves as the ultimate arbiter of stereochemistry.
Chapter 4: A Holistic Comparison and Final Recommendations
The choice of an analytical method is always a balance of the question being asked and the resources available. No single technique is superior in all aspects.
| Criterion | Chiral HPLC | Chiral GC | NMR (with CSA/CDA) | Vibrational Circular Dichroism (VCD) |
| Primary Use | Quantitative ee determination [4] | Quantitative ee determination [13] | Orthogonal ee confirmation | Absolute configuration determination [3][18] |
| Sensitivity (for minor isomer) | Very High (LOQ < 0.1%) | Very High (LOQ < 0.1%) | Moderate (LOQ ~1-5%) | Not for quantification |
| Throughput | High | High | Low to Medium | Low |
| Method Dev. Complexity | Medium (column screening) | Medium (temp. optimization) | Medium (reagent screening) | High (requires DFT computation) |
| Self-Validation | High (Resolution is key metric) | High (Resolution is key metric) | Medium (requires full signal separation) | High (spectral match is definitive) |
| Equipment | Standard (HPLC/UPLC) | Standard (GC) | Standard (NMR) | Specialized VCD Spectrometer |
Recommendations from the Scientist's Desk
-
For Routine Process Control and Release Testing: Chiral HPLC is the gold standard. Its robustness, high sensitivity, and the wide availability of columns and instrumentation make it the most reliable choice for quantifying the enantiomeric excess of 3-(3-Chlorophenyl)cyclobutanone in a development or manufacturing environment.
-
For High-Resolution Screening: If thermal stability is confirmed, Chiral GC can be a superior alternative to HPLC, often providing faster analysis times and higher theoretical plates, leading to sharper peaks and excellent resolution.
-
For Orthogonal Confirmation: When an independent verification of an HPLC result is required, NMR with a chiral solvating agent is an excellent choice. It relies on a completely different physical principle and provides a high degree of confidence in the primary result.
-
For Establishing Absolute Configuration: For the definitive, non-negotiable assignment of the (R) or (S) configuration of a newly synthesized batch or reference standard, VCD is the most powerful technique available for a molecule in solution. It provides the foundational piece of structural evidence upon which all subsequent chiral analysis is built.
By employing a multi-faceted approach—using chromatography for routine quantification and chiroptical/spectroscopic methods for absolute confirmation—researchers and drug developers can build a complete and unassailable analytical package for critical chiral intermediates like 3-(3-Chlorophenyl)cyclobutanone.
References
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Wenzel, T. J. Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley Press. [Online]. Available: [Link]
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A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Online]. Available: [Link]
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Griesbeck, A. G., & Ghoneim, A. (Year not specified). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, ACS Publications. [Online]. Available: [Link]
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Ribeiro, J. P., et al. (2021). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 26(16), 4987. [Online]. Available: [Link]
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Sánchez, F. G., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(10), 847-852. [Online]. Available: [Link]
- (Reference not fully available from search results). Chiral analysis by NMR spectroscopy.
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Wynberg, H. (1977). Determination of enantiomeric purity of chiral ketones using C-13 NMR-spectroscopy of their diastereomeric cyclic ketals. Tetrahedron Letters, 18(25), 2183-2186. [Online]. Available: [Link]
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Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. Schrödinger. [Online]. Available: [Link]
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Piras, P. P., et al. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(9), 11242-11284. [Online]. Available: [Link]
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Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory. [Online]. Available: [Link]
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Spectroscopy of Aldehydes and Ketones. Fiveable. [Online]. Available: [Link]
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Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. (2006). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe, 18(5), 16-21. [Online]. Available: [Link]
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Chiral analysis. Wikipedia. [Online]. Available: [Link]
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A Guide to the Analysis of Chiral Compounds by GC. Restek. [Online]. Available: [Link]
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Sharma, P., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Separations, 10(9), 481. [Online]. Available: [Link]
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Welch, C. J. (2010). Chiral methods. In Separation Science and Technology (Vol. 10, pp. 193-219). Academic Press. [Online]. Available: [Link]
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van der Meer, B., et al. (2024). Absolute Configuration Determination with Electronically Enhanced Vibrational Circular Dichroism. Angewandte Chemie International Edition, 63(1), e202317979. [Online]. Available: [Link]
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3-(3-chlorophenyl)cyclobutanone (C10H9ClO). PubChemLite. [Online]. Available: [Link]
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Chiral HPLC Separations. Phenomenex. [Online]. Available: [Link]
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Piras, P. P., et al. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(9), 11242-11284. [Online]. Available: [Link]
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Zhang, Z., et al. (2020). Chiral lithium amide mediated desymmetrization of 3-substituted cyclobutanone. Organic Chemistry Frontiers, 7(18), 2689-2694. [Online]. Available: [Link]
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determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. NIH Public Access. [Online]. Available: [Link]
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Ghosez, L. (2000). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Request PDF on ResearchGate. [Online]. Available: [Link]
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Vaz, B., et al. (2015). Vibrational circular dichroism (VCD), VCD exciton coupling, and X-ray determination of the absolute configuration of an α,β-unsaturated germacranolide. The Journal of Organic Chemistry, 80(19), 9528-9535. [Online]. Available: [Link]
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Enantiomeric excess. Wikipedia. [Online]. Available: [Link]
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Kalíková, K., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 196, 113919. [Online]. Available: [Link]
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Chiral Columns. HPLC.eu. [Online]. Available: [Link]
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Sánchez, F. G., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. PubMed. [Online]. Available: [Link]
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Wolf, C., et al. (2011). Rapid determination of enantiomeric excess: a focus on optical approaches. Chemical Society Reviews, 40(12), 5541-5561. [Online]. Available: [Link]
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Krepski, L. R., & Hassner, A. (1976). Synthesis and Characterization of Some Polycyclic Cyclobutanones. IBM Research. [Online]. Available: [Link]
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de Meijere, A., et al. (2004). The application of cyclobutane derivatives in organic synthesis. Chemical Reviews, 104(11), 5033-5092. [Online]. Available: [Link]
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[Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane]. PubMed. [Online]. Available: [Link]
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Al-Qaisi, A. M., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Separations, 8(10), 165. [Online]. Available: [Link]
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Safety Operating Guide
Navigating the Disposal of 3-(3-Chlorophenyl)cyclobutanone: A Guide for Laboratory Professionals
For researchers and scientists engaged in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides a detailed protocol for the safe disposal of 3-(3-Chlorophenyl)cyclobutanone (CAS No. 152714-08-4), a halogenated organic compound utilized in organic synthesis. By understanding the chemical's inherent hazards and the principles of compliant waste management, you can ensure the safety of your team and the protection of our environment.
Hazard Identification and Risk Assessment: Understanding the Compound
Key Hazard Information (based on isomeric data):
-
Harmful if swallowed (H302): Ingestion can lead to adverse health effects.
-
Causes skin irritation (H315): Direct contact with skin can cause redness, itching, and inflammation.
-
Causes serious eye irritation (H319): Contact with eyes can result in significant damage.
-
May cause respiratory irritation (H335): Inhalation of vapors or aerosols may irritate the respiratory tract.
At ambient conditions, 3-(3-Chlorophenyl)cyclobutanone is a liquid[1]. Proper storage is in a tightly sealed container in a cool, dry, and well-ventilated area, ideally between 2-8°C[1].
Table 1: Physicochemical and Hazard Summary
| Property | Value/Information | Source(s) |
| Chemical Name | 3-(3-Chlorophenyl)cyclobutanone | |
| CAS Number | 152714-08-4 | [1] |
| Molecular Formula | C₁₀H₉ClO | [1] |
| Molecular Weight | 180.63 g/mol | [1] |
| Physical State | Liquid | [1] |
| Known Hazards | Based on isomeric data: Harmful if swallowed, Causes skin and eye irritation, May cause respiratory irritation. | |
| Storage | 2-8°C in a tightly sealed container. | [1] |
Personal Protective Equipment (PPE): Your First Line of Defense
Given the hazardous nature of this compound, the following personal protective equipment must be worn at all times when handling 3-(3-Chlorophenyl)cyclobutanone, including during disposal procedures:
-
Eye Protection: Chemical safety goggles are mandatory. For splash hazards, a face shield should also be used.
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, are required. Inspect gloves for any signs of degradation or perforation before use.
-
Skin and Body Protection: A laboratory coat is essential. For larger quantities or in the event of a spill, a chemical-resistant apron or suit may be necessary.
-
Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood. If engineering controls are not sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an organic vapor cartridge is required.
Disposal Protocol: A Step-by-Step Approach
As a halogenated organic compound, 3-(3-Chlorophenyl)cyclobutanone must be disposed of as hazardous waste. Improper disposal, such as pouring it down the drain or mixing it with non-hazardous waste, is a serious regulatory violation and poses a significant threat to the environment.
The recommended and most common disposal method for halogenated organic waste is incineration at a licensed hazardous waste facility.
Step 1: Waste Segregation and Collection
-
Dedicated Waste Container: Collect all waste containing 3-(3-Chlorophenyl)cyclobutanone in a dedicated, clearly labeled, and chemically compatible container. The container should be made of a material that will not react with or be degraded by the chemical.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and a clear identification of the contents, including "3-(3-Chlorophenyl)cyclobutanone" and "Halogenated Organic Waste."
-
Avoid Mixing: Do not mix this waste stream with non-halogenated organic solvents or other incompatible waste types.
Step 2: Secure Storage Pending Disposal
-
Secondary Containment: Store the sealed waste container in a designated satellite accumulation area within the laboratory. The container should be placed in secondary containment to prevent the release of the chemical in case of a leak.
-
Ventilation: The storage area must be well-ventilated.
Step 3: Arrange for Professional Disposal
-
Licensed Waste Hauler: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste by a licensed and reputable hazardous waste management company.
-
Documentation: Ensure all required waste disposal documentation is completed accurately and retained for your records.
The Science Behind the Disposal Method: Why Incineration?
Incineration is the preferred disposal method for halogenated organic compounds due to its ability to achieve high destruction and removal efficiencies (DREs). The process involves the high-temperature combustion of the waste in a controlled environment.
However, the presence of chlorine in 3-(3-Chlorophenyl)cyclobutanone presents a specific challenge. During combustion, the chlorine atom can form hydrochloric acid (HCl) and other acidic gases. To mitigate this, hazardous waste incinerators are equipped with sophisticated air pollution control devices, such as scrubbers , which neutralize these acidic gases before they are released into the atmosphere.
Diagram 1: Decision Workflow for Disposal
Caption: A logical workflow for the proper disposal of 3-(3-Chlorophenyl)cyclobutanone.
Alternative and Emerging Disposal Technologies
While incineration is the current standard, research into alternative degradation methods for chlorinated aromatic compounds is ongoing. These methods are not yet widely available for routine laboratory waste disposal but represent the future of sustainable chemical waste management.
-
Chemical Degradation: Techniques such as reductive dechlorination using zero-valent iron (ZVI) can break down chlorinated organic compounds into less toxic substances.
-
Biodegradation: Certain microorganisms have been shown to be capable of degrading chlorinated aromatic compounds, offering a potentially more environmentally friendly disposal route.
These methods are currently more applicable to large-scale environmental remediation but may one day become viable options for laboratory waste streams.
Spill and Emergency Procedures
In the event of a spill of 3-(3-Chlorophenyl)cyclobutanone:
-
Evacuate: Immediately evacuate the area and alert others.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: If it is safe to do so, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Personal Protection: Do not attempt to clean up a spill without the appropriate PPE.
-
Contact EHS: Report the spill to your institution's EHS department immediately for guidance on cleanup and disposal of the contaminated materials.
By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. The principles outlined in this guide are not merely procedural; they are a reflection of a commitment to scientific integrity and the well-being of our scientific community.
References
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A Comprehensive Guide to the Safe Handling of 3-(3-Chlorophenyl)cyclobutanone: Personal Protective Equipment and Disposal Protocols
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our laboratory practices. The handling of novel or specialized chemical intermediates, such as 3-(3-Chlorophenyl)cyclobutanone, demands a meticulous and informed approach to personal protection and waste management. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for understanding the "why" behind each procedural step. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Understanding the Hazard Profile
Key Hazard Considerations:
-
Skin and Eye Irritation: Similar chlorinated aromatic compounds and ketones can cause skin and eye irritation upon contact.[7]
-
Respiratory Irritation: Inhalation of vapors or aerosols may lead to respiratory tract irritation.[7]
-
Potential for Systemic Effects: While not confirmed for this specific compound, related molecules can have systemic effects if absorbed through the skin or inhaled.
-
Environmental Hazard: Halogenated organic compounds can be persistent in the environment and require specific disposal methods to prevent contamination.[6]
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of appropriate PPE is the cornerstone of safe chemical handling. The following recommendations are based on a comprehensive risk assessment for handling 3-(3-Chlorophenyl)cyclobutanone and similar chemical entities.
Core PPE Requirements
| PPE Component | Specification | Rationale |
| Gloves | Nitrile or Neoprene Gloves (double-gloving recommended) | Provides a robust barrier against potential skin contact. Double-gloving is a best practice when handling potentially hazardous materials, offering an additional layer of protection in case of a breach in the outer glove.[8] |
| Eye Protection | Safety Goggles or a Face Shield | Protects against splashes and aerosols, which can cause serious eye irritation or injury.[8][9] |
| Lab Coat | Polyethylene-coated Polypropylene Gown or similar non-absorbent material | A standard cotton lab coat is insufficient as it can absorb chemical spills, prolonging skin contact. A non-absorbent gown prevents permeation of the chemical.[8][10] |
| Respiratory Protection | Use in a certified chemical fume hood | A fume hood is the primary engineering control to minimize inhalation exposure. For situations where a fume hood is not feasible, a risk assessment should be conducted to determine if a respirator (e.g., an N-95 or a respirator with an organic vapor cartridge) is necessary.[10] |
Visualizing the PPE Workflow
Caption: Step-by-step PPE donning and doffing procedure for handling 3-(3-Chlorophenyl)cyclobutanone.
Operational Plan: From Receipt to Reaction
A systematic approach to handling ensures safety and procedural consistency.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[11]
-
The container should be tightly sealed and clearly labeled.
2. Handling Procedures:
-
All handling of 3-(3-Chlorophenyl)cyclobutanone should be conducted within a certified chemical fume hood to minimize inhalation risk.[5]
-
Ensure all necessary PPE is donned correctly before handling the chemical.
-
Use compatible labware (e.g., glass, PTFE) to avoid degradation or reaction.
-
Grounding and bonding of containers and receiving equipment may be necessary to prevent static discharge, especially when transferring larger quantities.[11]
3. Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[11]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek medical attention.[11]
-
Spill: For small spills, absorb with an inert material (e.g., vermiculite, dry sand) and place in a sealed container for disposal. For large spills, evacuate the area and contact your institution's environmental health and safety department.[12][13]
Disposal Plan: Responsible Stewardship
Proper disposal of 3-(3-Chlorophenyl)cyclobutanone and any contaminated materials is critical to protect the environment and comply with regulations.
Waste Segregation is Key:
As a halogenated organic compound, 3-(3-Chlorophenyl)cyclobutanone waste must be segregated from non-halogenated organic waste.[4][6][14] Co-mingling can lead to improper disposal and increased costs.[6][14]
Disposal Workflow:
Caption: A clear workflow for the proper segregation and disposal of 3-(3-Chlorophenyl)cyclobutanone waste.
Step-by-Step Disposal Protocol:
-
Segregate: Collect all waste containing 3-(3-Chlorophenyl)cyclobutanone in a designated, properly labeled "Halogenated Organic Waste" container.[4][14] Do not mix with non-halogenated waste.[6]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "3-(3-Chlorophenyl)cyclobutanone," and an approximate concentration or volume.[12]
-
Container Integrity: Use a chemically compatible container with a secure, tight-fitting lid.[12]
-
Storage: Store the waste container in a designated satellite accumulation area, preferably in secondary containment to prevent spills.[5]
-
Disposal: Contact your institution's environmental health and safety (EHS) department for pickup and final disposal. Do not pour any amount of this chemical down the drain.[14]
By adhering to these detailed protocols, you contribute to a culture of safety and responsibility within your laboratory. This comprehensive approach not only protects you and your colleagues but also ensures the integrity of your research and the well-being of the environment.
References
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Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
